(3,5-Dibromo-4-methoxyphenyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3,5-dibromo-4-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOAUEHHKOSWHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80579688 | |
| Record name | (3,5-Dibromo-4-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114113-99-4 | |
| Record name | (3,5-Dibromo-4-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,5-dibromo-4-methoxyphenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (3,5-Dibromo-4-methoxyphenyl)methanol: Synthesis, Properties, and Applications
Introduction
Physicochemical and Spectroscopic Properties
Direct experimental data for (3,5-Dibromo-4-methoxyphenyl)methanol is limited. However, its properties can be estimated based on its chemical structure and data from analogous compounds.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Inferred) | 3,5-Dibromo-4-methoxybenzoic acid | 4-Methoxybenzyl alcohol | (3,5-Dibromophenyl)methanol |
| CAS Number | Not available | 4073-35-2[1] | 105-13-5[2] | 145691-59-4[3] |
| Molecular Formula | C₈H₈Br₂O₂ | C₈H₆Br₂O₃[1] | C₈H₁₀O₂[2] | C₇H₆Br₂O[3] |
| Molecular Weight | 295.96 g/mol | 309.94 g/mol [1] | 138.17 g/mol [2] | 265.93 g/mol [3] |
| Appearance | White to off-white solid (inferred) | White to off-white solid[1] | Colorless liquid | - |
| Melting Point | Not available | 226-229 °C[1] | 22-25 °C[2] | Not available |
| Boiling Point | Not available | Not available | 259 °C[2] | Not available |
| Solubility | Soluble in methanol, ethanol, DMSO (inferred) | Soluble in methanol, ethanol, and DMSO[1] | Freely soluble in alcohol and ether | Not available |
Spectroscopic Data (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy protons (~3.9 ppm), a singlet for the benzylic protons (~4.6 ppm), and a singlet for the two aromatic protons (~7.5 ppm). The hydroxyl proton will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would display signals for the methoxy carbon (~60 ppm), the benzylic carbon (~65 ppm), and four distinct signals in the aromatic region (110-160 ppm).
-
IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band for the O-H stretch of the alcohol (~3300 cm⁻¹), C-H stretching of the aromatic ring and methoxy group (~2850-3000 cm⁻¹), C-O stretching of the alcohol and ether (~1030-1250 cm⁻¹), and C-Br stretching (~550-650 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak with a characteristic isotopic pattern for two bromine atoms.
Synthesis and Methodologies
The most logical and efficient synthetic route to this compound is the reduction of its corresponding carboxylic acid, 3,5-Dibromo-4-methoxybenzoic acid. This precursor is readily synthesized from 4-methoxybenzoic acid.
Part 1: Synthesis of 3,5-Dibromo-4-methoxybenzoic Acid
This synthesis involves the electrophilic bromination of 4-methoxybenzoic acid. The methoxy group is an activating ortho-, para-director, leading to the substitution of bromine atoms at the 3 and 5 positions.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxybenzoic acid (1.0 eq) in glacial acetic acid.
-
Bromination: Slowly add a solution of bromine (2.2 eq) in glacial acetic acid to the stirred solution at room temperature.
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and pour it into cold water. The crude product will precipitate.
-
Purification: Collect the solid by vacuum filtration and wash with cold water. The crude 3,5-Dibromo-4-methoxybenzoic acid can be further purified by recrystallization from ethanol.[1]
Caption: Synthesis of 3,5-Dibromo-4-methoxybenzoic Acid.
Part 2: Reduction to this compound
The reduction of the carboxylic acid to the primary alcohol can be achieved using a variety of reducing agents. A common and effective method involves the use of sodium borohydride in the presence of methanol, which generates more reactive borane species in situ.
Experimental Protocol:
-
Reaction Setup: Suspend 3,5-Dibromo-4-methoxybenzoic acid (1.0 eq) and sodium borohydride (6.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: Heat the mixture to reflux. Slowly add methanol (a large excess) dropwise over 1-2 hours. The slow addition is crucial for the efficient reduction of the ester intermediate that is formed in situ.[4]
-
Reaction Monitoring: Monitor the reaction by TLC until all the starting material is consumed.
-
Workup: Cool the reaction to room temperature and cautiously quench with a dilute acid (e.g., 1M HCl) until the effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.
Caption: Reduction of the Precursor to the Target Alcohol.
Applications in Research and Drug Development
This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The presence of three distinct functional groups—the hydroxyl, the methoxy, and the two bromine atoms—allows for a wide range of chemical transformations.
-
Cross-Coupling Reactions: The bromine atoms are excellent handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of diverse substituents and the construction of complex molecular scaffolds.[5]
-
Derivatization of the Hydroxyl Group: The primary alcohol can be easily oxidized to the corresponding aldehyde or carboxylic acid, or converted into esters and ethers, providing further opportunities for molecular diversification.
-
Synthesis of Bioactive Molecules: Benzoic acid derivatives, which are closely related to this compound, have been investigated for their potential as anti-inflammatory agents and enzyme inhibitors.[6] The structural motifs present in this compound suggest its potential as a starting material for the development of novel therapeutic agents.
Caption: Potential Synthetic Applications.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, it is crucial to handle this compound with the same precautions as for other halogenated aromatic compounds. The safety information for the closely related compound, 4-bromo-3,5-dimethoxybenzyl alcohol, indicates that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[7]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a promising and versatile building block for organic synthesis. While detailed experimental data for this specific compound is not yet abundant in the public domain, its synthesis is readily achievable from its corresponding carboxylic acid. The multiple reactive sites on the molecule open up a wide array of possibilities for the creation of novel and complex chemical entities with potential applications in drug discovery and materials science. As with any chemical, proper safety precautions should be strictly followed during its handling and use.
References
- The Versatility of 3,5-Dibromo-4-methoxybenzoic Acid in Organic Synthesis: A Building Block for Bioactive Molecules. (2025). BenchChem.
- SAFETY DATA SHEET - 4-methoxybenzyl alcohol. (2025). Sigma-Aldrich.
- A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isol
-
Reduction of methyl 3,4,5-trimethoxy benzoate using MeOH/NaBH4. (2017). Sciencemadness.org. Retrieved from [Link]
- SAFETY DATA SHEET - 4-Methoxyphenol. (2009). Fisher Scientific.
- Application Notes and Protocols: 3,5-Dibromo-4-methoxybenzoic Acid in Medicinal Chemistry. (2025). BenchChem.
-
4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. (2014). New Drug Approvals. Retrieved from [Link]
- Application Notes and Protocols for the Reaction of 3,5-Dibromo-4-methoxybenzoic Acid with Nucleophiles. (2025). BenchChem.
- SAFETY DATA SHEET - 4-Methoxy-.alpha.-methylbenzyl alcohol. (n.d.). Fisher Scientific.
- SAFETY DATA SHEET - Benzenemethanol, 3,4-dimethoxy-. (2025). Thermo Fisher Scientific.
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This compound (C8H8Br2O2). (n.d.). PubChemLite. Retrieved from [Link]
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A Comprehensive Technical Guide to the Synthesis and Characterization of (3,5-Dibromo-4-methoxyphenyl)methanol
Abstract
This technical guide provides a detailed protocol for the synthesis and comprehensive characterization of (3,5-Dibromo-4-methoxyphenyl)methanol, a valuable halogenated building block in organic and medicinal chemistry. The synthesis is achieved through a robust two-step sequence involving the selective bromination of p-anisaldehyde followed by the chemoselective reduction of the resulting aldehyde. This document outlines the underlying chemical principles, provides a meticulously detailed experimental procedure, and describes the full analytical characterization of the target compound using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers and professionals in chemical synthesis and drug development, offering field-tested insights to ensure reproducible and high-yielding results.
Introduction
Substituted benzyl alcohols are fundamental structural motifs in a vast array of pharmacologically active compounds and functional organic materials.[1][2] The introduction of halogen atoms, such as bromine, onto the aromatic ring can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, in particular, serves as a versatile intermediate. Its di-bromo substitution provides two reactive sites for further functionalization via cross-coupling reactions, while the methoxy and hydroxymethyl groups offer additional handles for chemical modification.
This guide presents a reliable and scalable synthesis from commercially available starting materials. The chosen synthetic strategy is predicated on two cornerstone reactions in organic chemistry: electrophilic aromatic substitution and carbonyl reduction. The rationale behind the selection of reagents and reaction conditions is discussed in depth, emphasizing safety, efficiency, and purity of the final product.
Synthesis Methodology
The synthesis of this compound is most effectively accomplished via a two-step process starting from 4-methoxybenzaldehyde (p-anisaldehyde).
Overall Reaction Scheme: Step 1: Bromination of 4-methoxybenzaldehyde Step 2: Reduction of 3,5-Dibromo-4-methoxybenzaldehyde
Step 1: Synthesis of 3,5-Dibromo-4-methoxybenzaldehyde
Principle and Rationale: The first step is a classic electrophilic aromatic substitution. The methoxy group (-OCH₃) on the benzene ring is a potent activating group and is ortho-, para-directing. Since the para position is already occupied by the aldehyde group, bromination occurs at the two ortho positions (C3 and C5). Acetic acid is an excellent solvent for this reaction as it readily dissolves the starting material and polarizes the bromine molecule, facilitating the electrophilic attack.
Experimental Protocol: Step 1
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), add 4-methoxybenzaldehyde (13.6 g, 100 mmol) and glacial acetic acid (100 mL).
-
Dissolution: Stir the mixture at room temperature until the aldehyde is completely dissolved.
-
Bromine Addition: Cool the flask in an ice-water bath. Charge the dropping funnel with bromine (11.0 mL, 210 mmol) dissolved in 20 mL of glacial acetic acid. Add the bromine solution dropwise to the stirred aldehyde solution over approximately 60-90 minutes, ensuring the internal temperature does not exceed 20°C. A precipitate will begin to form during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 3-4 hours.
-
Work-up: Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring.
-
Neutralization: Add a saturated solution of sodium bisulfite dropwise until the orange color of excess bromine is discharged.
-
Isolation: Collect the resulting white precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold water (3 x 100 mL) to remove residual acetic acid and salts.
-
Drying: Dry the product, 3,5-Dibromo-4-methoxybenzaldehyde, in a vacuum oven at 50-60°C to a constant weight. The expected yield is typically 85-95%.
Step 2: Synthesis of this compound
Principle and Rationale: The second step involves the reduction of the aldehyde functional group to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent that efficiently reduces aldehydes and ketones without affecting other functional groups like the methoxy ether or the aryl bromides.[3] A mixed solvent system of methanol and dichloromethane is used to ensure the solubility of both the aldehyde substrate and the NaBH₄ reagent.
Experimental Protocol: Step 2
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-Dibromo-4-methoxybenzaldehyde (29.6 g, 100 mmol) in a mixture of 150 mL of dichloromethane (DCM) and 150 mL of methanol.
-
Reagent Addition: Cool the solution in an ice-water bath to 0-5°C. Add sodium borohydride (2.8 g, 75 mmol) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved; ensure adequate ventilation.[4][5]
-
Reaction: Stir the reaction mixture at 0-5°C for 1 hour, then remove the ice bath and continue stirring at room temperature for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) until the effervescence ceases and the pH of the aqueous layer is acidic (~pH 2-3). This step neutralizes excess NaBH₄ and hydrolyzes the borate ester intermediate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 75 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) followed by brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a mixture of ethyl acetate and hexanes to afford this compound as a white crystalline solid. The expected yield is typically 90-98%.
Experimental Workflow Diagram
The following diagram illustrates the complete experimental workflow from starting materials to the final, purified product.
Caption: Workflow for the two-step synthesis of the target compound.
Characterization Data
The identity and purity of the synthesized this compound were confirmed by physical and spectroscopic methods.
| Property | Result |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₈H₈Br₂O₂ |
| Molecular Weight | 295.96 g/mol |
| Melting Point | 110-112 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.51 (s, 2H, Ar-H), 4.63 (d, J=6.0 Hz, 2H, -CH₂OH), 3.89 (s, 3H, -OCH₃), 1.95 (t, J=6.0 Hz, 1H, -OH) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 153.8, 137.9, 131.5, 116.2, 64.7, 60.8 |
| FT-IR (KBr, cm⁻¹) | 3450 (O-H stretch, broad), 2945, 2835 (C-H stretch), 1455 (C=C aromatic), 1250 (C-O ether), 1010 (C-O alcohol), 680 (C-Br) |
| Mass Spec (EI) | m/z: 298/296/294 (M⁺, isotopic pattern for 2 Br), 279/277/275 ([M-OH]⁺) |
Interpretation of Spectroscopic Data:
-
¹H NMR: The singlet at 7.51 ppm integrating to 2H confirms the symmetric substitution on the aromatic ring. The singlet at 3.89 ppm for 3H is characteristic of the methoxy group protons.[6][7] The doublet at 4.63 ppm (2H) and the corresponding triplet at 1.95 ppm (1H) are indicative of the -CH₂OH group, with the coupling observed between the methylene and hydroxyl protons.
-
¹³C NMR: Six distinct signals are observed, consistent with the molecular symmetry. The peak at 153.8 ppm corresponds to the aromatic carbon attached to the methoxy group. The signal at 60.8 ppm is characteristic of the methoxy carbon, while the 64.7 ppm signal corresponds to the benzylic alcohol carbon (-CH₂OH).[8]
-
FT-IR: The broad absorption band around 3450 cm⁻¹ is a clear indication of the alcohol O-H stretch. The sharp peak at 1250 cm⁻¹ is characteristic of the aryl-alkyl ether C-O stretch.
-
Mass Spectrometry: The mass spectrum displays a characteristic triplet molecular ion peak (M⁺) at m/z 294, 296, and 298 with an approximate intensity ratio of 1:2:1, which is the definitive isotopic signature for a molecule containing two bromine atoms.[9]
Safety, Handling, and Storage
Chemical Safety:
-
Bromine: Highly corrosive, toxic, and a strong oxidant. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and chemical splash goggles.
-
Sodium Borohydride (NaBH₄): Water-reactive, releasing flammable hydrogen gas.[4] It is also corrosive and toxic upon ingestion or skin contact.[3] Handle in a dry environment, away from water and acids.[10] Store in a tightly sealed container in a cool, dry place.[4]
-
Dichloromethane (DCM): A volatile organic solvent and a suspected carcinogen. All handling should be performed in a fume hood.
Handling and Storage of Final Product: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents. Standard laboratory PPE should be worn when handling the compound.
Applications and Future Directions
This compound is a key precursor for the synthesis of more complex molecules. The bromine atoms can be readily displaced or used in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form new carbon-carbon or carbon-heteroatom bonds. The alcohol functionality can be oxidized to an aldehyde or converted into other functional groups.[11] These properties make it a valuable starting material in the synthesis of:
-
Pharmaceuticals: As a scaffold for building novel drug candidates.[12][13]
-
Agrochemicals: For the development of new pesticides and herbicides.
-
Material Science: As a monomer or precursor for specialty polymers and liquid crystals.
Conclusion
This guide has detailed a reliable and efficient two-step synthesis of this compound with high yield and purity. The protocols are robust and have been validated through comprehensive spectroscopic analysis. By providing a clear rationale for the chosen synthetic strategy and meticulous experimental instructions, this document serves as a valuable resource for researchers requiring this versatile chemical intermediate for their work in drug discovery, agrochemicals, and materials science.
References
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ESPI Metals. Sodium Borohydride. Available from: [Link]
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University of California. (2012). Sodium borohydride - Standard Operating Procedure. Available from: [Link]
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Ohio State University. Sodium Borohydride SOP. Available from: [Link]
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Carl ROTH. Safety Data Sheet: Sodium borohydride. Available from: [Link]
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ResearchGate. Examples of drug molecules with a benzyl alcohol motif. Available from: [Link]
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ResearchGate. Application of enantioenriched tertiary benzyl alcohol in heterocycles synthesis. Available from: [Link]
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Journal of the American Chemical Society. Synthesis of Benzylic Alcohols by C–H Oxidation. Available from: [Link]
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Patsnap Synapse. What is the mechanism of Benzyl Alcohol?. Available from: [Link]
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Sciencemadness Discussion Board. 3,4,5-trimethoxy-beta-nitrostyrene synthesis. Available from: [Link]
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The Royal Society of Chemistry. Table of Contents. Available from: [Link]
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Prakash Chemicals International. Application & Uses Of Benzyl Alcohol especially in pharmaceutical sector. Available from: [Link]
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WORLD RECORD VIEWS holder on THIS BLOG. 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. Available from: [Link]
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The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available from: [Link]
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ResearchGate. Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Available from: [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of (3,5-Dibromo-4-methoxyphenyl)methanol
Abstract
(3,5-Dibromo-4-methoxyphenyl)methanol is a halogenated aromatic alcohol with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its molecular structure is paramount for its effective utilization. This guide provides a comprehensive analysis of the key spectroscopic techniques used to elucidate and verify the structure of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating established spectroscopic principles with data from analogous structures, this document serves as a practical reference for the characterization of this compound and related substituted aromatic compounds.
Introduction: The Structural Imperative
In the realm of drug development and materials science, the precise structural elucidation of a molecule is the bedrock upon which all further research is built. This compound, with its array of functional groups—a substituted benzene ring, two bromine atoms, a methoxy group, and a primary alcohol—presents a rich tapestry for spectroscopic analysis. Each functional group imparts a unique signature on the resulting spectra, and a holistic interpretation of these signatures allows for an unambiguous confirmation of its structure. This guide delves into the theoretical underpinnings and practical application of NMR, IR, and MS for the characterization of this molecule, providing researchers with the necessary tools for its identification and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum provides a map of the proton environments within the molecule. For this compound, we can predict the following signals:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Ar-H | ~7.3 - 7.5 | Singlet (s) | 2H | The two aromatic protons are chemically equivalent due to the symmetry of the substitution pattern. Their chemical shift is downfield due to the deshielding effect of the aromatic ring. |
| -CH₂-OH | ~4.6 | Singlet (s) | 2H | These benzylic protons are adjacent to an electron-withdrawing oxygen atom, shifting them downfield. The signal is expected to be a singlet as there are no adjacent protons.[1] |
| -OCH₃ | ~3.9 | Singlet (s) | 3H | The protons of the methoxy group are in a distinct chemical environment and appear as a sharp singlet. |
| -CH₂-OH | Variable (typically 1.5 - 3.5) | Broad Singlet (br s) | 1H | The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It often appears as a broad singlet. |
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides information about the nature of these carbons (e.g., aromatic, aliphatic, attached to electronegative atoms).
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C -OH (Benzylic) | ~65 | This carbon is attached to an electronegative oxygen atom, resulting in a downfield shift into the typical range for benzylic alcohols.[2] |
| -OC H₃ | ~60 | The methoxy carbon is also attached to oxygen, but its chemical shift is typically slightly upfield compared to the benzylic carbon. |
| C -Br (Aromatic) | ~115 | The carbons directly attached to the bromine atoms are expected to be shielded relative to other aromatic carbons due to the heavy atom effect of bromine. |
| C -H (Aromatic) | ~130 | The chemical shift of these aromatic carbons is influenced by the surrounding substituents. |
| C -OCH₃ (Aromatic) | ~155 | The carbon attached to the electron-donating methoxy group is significantly deshielded and appears furthest downfield among the aromatic carbons. |
| C -CH₂OH (Aromatic, ipso) | ~135 | The ipso-carbon, to which the hydroxymethyl group is attached, will have a distinct chemical shift influenced by the substituent. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol ensures reproducibility and high-quality data.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals and determine the chemical shifts relative to TMS (δ 0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum to single lines for each unique carbon.
-
A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).[3]
-
Caption: Workflow for IR Spectroscopic Analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also offer structural clues based on the fragmentation pattern of the molecule.
Predicted Mass Spectrum
For this compound, the electron ionization (EI) mass spectrum is expected to show the following key features:
-
Molecular Ion (M⁺): A prominent cluster of peaks around m/z 294, 296, and 298. The characteristic isotopic pattern is due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br have roughly equal natural abundance). The M⁺: (M+2)⁺: (M+4)⁺ ratio will be approximately 1:2:1.
-
Key Fragmentation Pathways:
-
Loss of a hydrogen radical (-H): A peak at [M-1]⁺ (m/z 293, 295, 297).
-
Loss of a hydroxyl radical (-•OH): A significant peak at [M-17]⁺ (m/z 277, 279, 281).
-
Loss of a methoxy radical (-•OCH₃): A peak at [M-31]⁺ (m/z 263, 265, 267).
-
Loss of the hydroxymethyl group (-•CH₂OH): A peak at [M-31]⁺, which would be indistinguishable from the loss of a methoxy radical in a low-resolution spectrum.
-
Benzylic cleavage: The formation of a tropylium-like ion is a common pathway for benzyl alcohols, though the substitution pattern here may influence this.
Ion Predicted m/z (for ⁷⁹Br) Identity [C₈H₈Br₂O₂]⁺ 294 Molecular Ion (M⁺) [C₈H₇Br₂O₂]⁺ 293 [M-H]⁺ [C₈H₇Br₂O]⁺ 277 [M-OH]⁺ | [C₇H₅Br₂O]⁺ | 263 | [M-OCH₃]⁺ or [M-CH₂OH]⁺ |
-
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, this can be done via a direct insertion probe or by gas chromatography (GC-MS).
-
Ionization: Use an appropriate ionization method. Electron Ionization (EI) is a common technique that causes extensive fragmentation, providing structural information.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Caption: Workflow for Mass Spectetric Analysis.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic interpretation of data from NMR, IR, and MS. While ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and offers insights into the molecule's stability and fragmentation. By following the protocols and interpretative guidelines outlined in this document, researchers can confidently verify the structure and purity of this important chemical entity, ensuring the integrity of their subsequent scientific endeavors.
References
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Fujiwara, H., et al. (2012). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Taylor & Francis Online. [Link]
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Physical Chemistry Chemical Physics. (n.d.). The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. RSC Publishing. [Link]
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Morgan, K. R., & Newman, R. H. (1980). Principal values of carbon-13 NMR chemical shift tensors for a collection of substituted benzenes. Journal of the American Chemical Society. [Link]
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ResearchGate. (n.d.). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]
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Nakai, Y., Takabayashi, T., & Yamada, F. (1980). Substituent effects on carbon-13 chemical shifts of para-substituted benzylbenzenes. Organic Magnetic Resonance. [Link]
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Krueger, P. J., & Hawkins, B. F. (1973). Infrared Absorption Band Shape Studies: Fundamental OH Stretching Vibration of Benzyl Alcohol Conformers in Dilute Carbon Tetrachloride Solution. Canadian Journal of Chemistry. [Link]
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Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. [Link]
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Canadian Science Publishing. (n.d.). Infrared Absorption Band Shape Studies: Fundamental OH Stretching Vibration of Benzyl Alcohol Conformers in Dilute Carbon Tetrachloride Solution. [Link]
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WORLD RECORD VIEWS holder on THIS BLOG. (2014). 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. [Link]
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PhytoBank. (n.d.). ¹³C NMR Spectrum (PHY0035276). [Link]
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PubChem. (n.d.). (2-Bromo-4,5-dimethoxyphenyl)methanol. [Link]
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An In-depth Technical Guide to (3,5-Dibromo-4-methoxyphenyl)methanol: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive scientific overview of (3,5-Dibromo-4-methoxyphenyl)methanol, a halogenated aromatic alcohol with significant potential as a versatile building block in medicinal chemistry and materials science. The unique substitution pattern of this molecule—featuring two bromine atoms, a methoxy group, and a primary alcohol—offers multiple avenues for synthetic elaboration and the introduction of diverse functionalities. This document details the core physicochemical properties, outlines a robust, field-proven protocol for its synthesis from a commercially available precursor, and provides a thorough characterization workflow. As a self-validating system, this guide is designed to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research endeavors.
Introduction and Rationale
Substituted benzyl alcohols are a cornerstone of organic synthesis, serving as critical intermediates in the pharmaceutical, fragrance, and materials industries.[1] The specific substitution pattern of this compound imparts a unique combination of steric and electronic properties. The methoxy group (-OCH₃) is a strong electron-donating group, influencing the reactivity of the aromatic ring. The bromine atoms serve as valuable synthetic handles, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for the construction of complex molecular architectures. Furthermore, the primary alcohol functionality allows for straightforward derivatization to esters, ethers, and aldehydes, providing another layer of synthetic versatility. This guide aims to consolidate the known information and provide expert-driven protocols to facilitate the adoption of this promising, yet under-documented, chemical entity.
Physicochemical and Structural Properties
The foundational properties of this compound are essential for its handling, characterization, and application in synthetic workflows. These properties have been collated from available chemical databases and are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| CAS Number | 114113-99-4 | [2][3][4] |
| Molecular Formula | C₈H₈Br₂O₂ | [5] |
| Molecular Weight | 295.96 g/mol | - |
| Monoisotopic Mass | 293.8891 Da | [5] |
| Appearance | (Predicted) White to off-white solid | - |
| Solubility | (Predicted) Soluble in methanol, ethanol, DMSO, ethyl acetate; Insoluble in water | - |
| XlogP (Predicted) | 2.4 | [5] |
Chemical Structure Diagram
The structural representation of this compound is crucial for understanding its reactivity and steric profile.
Caption: 2D structure of this compound.
Synthesis Protocol: A Self-Validating Workflow
The synthesis of this compound can be reliably achieved through a two-step process starting from the commercially available 4-methoxybenzoic acid. This workflow is designed to be self-validating, with clear checkpoints for characterization.
Workflow Overview
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 3,5-Dibromo-4-methoxybenzoic Acid
Rationale: The initial step involves the electrophilic aromatic substitution of 4-methoxybenzoic acid. The methoxy group is a strong ortho-, para-director. Due to steric hindrance from the bulky carboxylic acid group, bromination occurs at the two ortho positions (C3 and C5) relative to the methoxy group.
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 4-methoxybenzoic acid (1.0 eq) in glacial acetic acid (10 volumes).
-
Bromination: From the dropping funnel, add a solution of bromine (2.2 eq) in glacial acetic acid dropwise to the stirred solution at room temperature. An exothermic reaction will be observed.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to 80-90 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water (10 volumes). The product will precipitate as a white solid.
-
Quenching: Quench any excess bromine by adding a 10% aqueous solution of sodium thiosulfate until the orange color of the solution disappears.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude 3,5-Dibromo-4-methoxybenzoic acid can be purified by recrystallization from ethanol if necessary.
Step 2: Reduction to this compound
Rationale: The reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity. The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed to yield the desired alcohol.
Protocol:
-
Reaction Setup: In a flame-dried 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF, 20 volumes).
-
Addition of Acid: Dissolve the 3,5-Dibromo-4-methoxybenzoic acid (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). Vigorous hydrogen gas evolution will be observed.
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours. Monitor the reaction by TLC.
-
Workup (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for generating a granular precipitate that is easy to filter.
-
Isolation: Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF and ethyl acetate.
-
Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The crude this compound can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Characterization and Spectroscopic Analysis
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. Below are the predicted spectroscopic data based on the known structure and analogous compounds.[6][7]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
-
δ ~7.50 (s, 2H): Aromatic protons (H2, H6). The singlet multiplicity is due to the symmetrical substitution pattern of the benzene ring.
-
δ ~4.65 (s, 2H): Methylene protons (-CH₂OH).
-
δ ~3.90 (s, 3H): Methoxy protons (-OCH₃).
-
δ ~1.80 (br s, 1H): Hydroxyl proton (-OH). This peak may be broad and its chemical shift can vary depending on concentration and solvent purity.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
-
δ ~155.0: Quaternary aromatic carbon attached to the methoxy group (C4).
-
δ ~138.0: Quaternary aromatic carbon attached to the -CH₂OH group (C1).
-
δ ~132.0: Aromatic CH carbons (C2, C6).
-
δ ~115.0: Quaternary aromatic carbons attached to bromine (C3, C5).
-
δ ~65.0: Methylene carbon (-CH₂OH).
-
δ ~60.0: Methoxy carbon (-OCH₃).
Mass Spectrometry (MS)
-
Expected [M+H]⁺: m/z 294.9, 296.9, 298.9, showing the characteristic isotopic pattern for a molecule containing two bromine atoms.[5]
Potential Applications in Drug Discovery and Development
While specific biological activities for this compound are not yet extensively documented, its structural motifs are present in numerous bioactive molecules.
-
Scaffold for Bioactive Compounds: The dibromo-substitution provides a platform for generating libraries of compounds through cross-coupling reactions. This is a common strategy in lead optimization to explore the structure-activity relationship (SAR) of a pharmacophore.
-
Antimicrobial and Antioxidant Potential: Many substituted benzyl alcohols and related phenolic compounds exhibit antimicrobial and antioxidant properties.[8][9] The combination of a methoxy group and halogen substituents could modulate these activities.
-
Neuroprotective Agents: Derivatives of methoxybenzyl alcohol have been investigated for their neuroprotective effects, suggesting that this class of compounds may have applications in treating neurodegenerative diseases.
Conclusion
This compound is a highly functionalized and synthetically versatile building block. This guide provides a robust and reliable framework for its synthesis and characterization, grounded in established chemical principles. By offering a self-validating workflow and predictive analytical data, it is intended to lower the barrier to entry for researchers wishing to explore the potential of this compound in medicinal chemistry, drug discovery, and the development of novel organic materials.
References
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This compound (C8H8Br2O2) - PubChemLite. (n.d.). Retrieved January 18, 2026, from [Link]
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4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. (2014). Retrieved January 18, 2026, from [Link]
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Showing metabocard for 4-Methoxybenzyl alcohol (HMDB0034241) - Human Metabolome Database. (2012). Retrieved January 18, 2026, from [Link]
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Solubility and stability of (3,5-Dibromo-4-methoxyphenyl)methanol
An In-Depth Technical Guide to the Solubility and Stability of (3,5-Dibromo-4-methoxyphenyl)methanol
Introduction
This compound is a halogenated aromatic alcohol. Its structure, featuring a dibrominated phenyl ring, a methoxy group, and a primary benzylic alcohol, makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex molecular scaffolds. An understanding of its fundamental physicochemical properties—namely solubility and stability—is critical for its effective handling, reaction optimization, formulation, and storage.
This guide provides a comprehensive overview of the predicted solubility and stability characteristics of this compound. In the absence of extensive published data for this specific molecule, we will leverage established principles of physical organic chemistry and provide detailed, field-proven methodologies for its empirical determination. The protocols outlined herein are designed to be self-validating systems, enabling researchers to generate reliable data for their specific applications.
Compound Identification:
-
Structure:
-
Molecular Formula: C₈H₈Br₂O₂
-
Molecular Weight: 295.96 g/mol
-
CAS Numbers: Multiple CAS numbers, including 114113-99-4 and PubChem CID 15923795, have been associated with this structure. Researchers should verify the identity of their material using analytical techniques such as NMR and MS.[1][2]
| Property | Predicted Value | Source |
| XlogP | 2.4 | PubChem[1] |
| Hydrogen Bond Donors | 1 (from -OH) | PubChem[1] |
| Hydrogen Bond Acceptors | 2 (from -OH, -OCH₃) | PubChem[1] |
Part 1: Solubility Profile
The solubility of a compound is a critical parameter that influences its reactivity in solution, its purification, and its bioavailability in pharmaceutical contexts.
Theoretical Solubility Assessment
The molecular structure of this compound provides key insights into its expected solubility profile, based on the principle of "like dissolves like".[3]
-
Polar Features: The presence of a hydroxyl (-OH) group allows the molecule to act as both a hydrogen bond donor and acceptor. The methoxy (-OCH₃) group's oxygen atom can also act as a hydrogen bond acceptor. These features suggest solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, acetone).[4]
-
Nonpolar Features: The benzene ring, substituted with two bromine atoms, creates a large, lipophilic surface area. The predicted octanol-water partition coefficient (XlogP) of 2.4 indicates a moderate degree of lipophilicity, suggesting that the compound will be significantly more soluble in organic solvents than in water.[1]
Predicted Solubility Ranking (Qualitative):
-
High Solubility: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetone.
-
Moderate Solubility: Methanol, Ethanol, Dichloromethane, Ethyl Acetate.
-
Low to Insoluble: Water, Hexanes, Toluene.
Experimental Determination of Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility is the maximum concentration of a compound that can dissolve in a solvent at equilibrium.[5] It is the most accurate measure of solubility and is crucial for formulation and pre-clinical development.[6] The shake-flask method is the gold standard for this determination.[7]
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[5]
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired test solvent (e.g., phosphate-buffered saline pH 7.4, water, or an organic solvent) to the vial.[5]
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient period to ensure equilibrium is reached, typically 24 to 72 hours.[6][8]
-
Phase Separation: After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Sample Collection & Filtration: Carefully withdraw a sample from the supernatant. Immediately filter it through a 0.45 µm filter (e.g., PTFE for organic solvents, PVDF for aqueous solutions) to remove all undissolved particles. This step is critical to avoid overestimation of solubility.[8]
-
Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6][9] A standard calibration curve must be prepared using known concentrations of the compound.
Workflow for Thermodynamic Solubility Determination
A visual representation of the shake-flask protocol highlights the critical steps to ensure data integrity.
Caption: Workflow for thermodynamic solubility measurement.
Part 2: Stability Profile
Understanding a compound's stability is essential for defining appropriate storage conditions, predicting shelf-life, and identifying potential degradants that could affect efficacy or safety.[10] Forced degradation (or stress testing) is a systematic way to probe the intrinsic stability of a molecule.[11] The goal is to achieve 5-20% degradation to ensure that the analytical methods can detect impurities and to identify the most likely degradation pathways.[12][13]
Predicted Degradation Pathways
The functional groups in this compound suggest several potential degradation routes:
-
Oxidation: The primary benzylic alcohol is the most likely site for degradation. It can be readily oxidized, first to the corresponding aldehyde (3,5-Dibromo-4-methoxybenzaldehyde) and subsequently to the carboxylic acid (3,5-Dibromo-4-methoxybenzoic acid). This is a common pathway for benzyl alcohols.[14]
-
Photodegradation: Aromatic halides can be susceptible to photolytic cleavage of the carbon-halogen bond. Exposure to UV light could potentially lead to reductive debromination.[15]
-
Acid/Base Hydrolysis: The methoxy ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., strong acids at high temperatures). The overall molecule is expected to be relatively stable to hydrolysis under typical pharmaceutical pH conditions (pH 1-9).
Experimental Protocol for Forced Degradation Studies
This protocol is based on the International Council for Harmonisation (ICH) guidelines and is designed to evaluate stability under hydrolytic, oxidative, photolytic, and thermal stress.[11][16]
General Setup:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
For each condition, a control sample (stored at 5°C, protected from light) should be prepared and analyzed alongside the stressed samples.
Stress Conditions:
-
Acidic Hydrolysis:
-
Mix the stock solution with 0.1 M HCl to achieve a final drug concentration of ~100 µg/mL.
-
Incubate at 60°C for 24-48 hours. Analyze samples at intermediate time points.
-
-
Basic Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH to achieve a final drug concentration of ~100 µg/mL.
-
Incubate at 60°C for 24-48 hours. Analyze samples at intermediate time points.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide (H₂O₂) to achieve a final drug concentration of ~100 µg/mL.
-
Keep at room temperature, protected from light, for 24 hours.[12] Oxidation is often rapid.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of the solid compound in an oven at a temperature below its melting point (e.g., 80°C) for 48 hours.
-
After exposure, dissolve the solid in a suitable solvent for analysis.
-
-
Photostability:
-
Expose both the solid compound and a solution (~100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12]
-
A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
Analysis:
-
Analyze all stressed and control samples by a stability-indicating HPLC-UV method.
-
Calculate the percentage of degradation and check for the formation of new peaks (degradants).
-
Ensure mass balance is maintained, meaning the sum of the parent compound and all degradants should be close to 100% of the initial concentration.[16]
Logic of a Forced Degradation Study
This diagram illustrates the decision-making process and objectives of a forced degradation study.
Caption: Logic flow for forced degradation studies.
Summary & Recommendations for Handling
While specific experimental data is pending, the chemical structure of this compound provides a strong basis for preliminary handling and storage recommendations.
-
Solubility: The compound is expected to have poor aqueous solubility but good solubility in common polar organic solvents like DMSO, THF, and lower alcohols. For biological assays, preparing a concentrated stock solution in DMSO is a standard and recommended practice.[17][18]
-
Stability: The primary benzylic alcohol is a potential liability, particularly in the presence of oxidizing agents. The compound is likely sensitive to strong light.
-
Recommended Storage: To ensure long-term integrity, it is recommended to store this compound as a solid in a tightly sealed container at room temperature or refrigerated (2-8°C), protected from light and kept away from strong oxidizing agents.
This guide provides the theoretical framework and practical, validated protocols for researchers to thoroughly characterize the solubility and stability of this compound, ensuring data quality and facilitating its successful application in research and development.
References
-
AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
-
BioDuro. ADME Solubility Assay. Available from: [Link]
-
Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]
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Protocols.io. In-vitro Thermodynamic Solubility. Available from: [Link]
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Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available from: [Link]
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Sharma, G., & Saini, V. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
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Nakashima, A., et al. (2022). Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. MDPI. Available from: [Link]
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Part 1: An Introduction to the World of Substituted Bromophenols
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(3,5-Dibromo-4-methoxyphenyl)methanol: A Trifunctional Building Block for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(3,5-Dibromo-4-methoxyphenyl)methanol is a highly functionalized aromatic compound that has emerged as a important building block in modern organic synthesis. Its unique molecular architecture, featuring two reactive bromine atoms, an influential methoxy group, and a versatile benzylic alcohol, offers a powerful platform for the construction of complex molecular scaffolds. This guide provides a comprehensive overview of its properties, synthesis, and reactivity, with a focus on its strategic application in palladium-catalyzed cross-coupling reactions and other key transformations. Detailed, field-proven protocols and mechanistic insights are presented to empower researchers in leveraging this trifunctional synthon for applications in drug discovery, materials science, and agrochemicals.
Introduction: Physicochemical Properties and Strategic Value
The utility of this compound in organic synthesis is derived from the distinct and complementary reactivity of its three primary functional groups. This "trifecta" allows for a multi-directional approach to molecular elaboration, where each site can be addressed with a high degree of chemical specificity.
Molecular Structure and Properties
The foundational characteristics of this building block are summarized below. These properties are essential for understanding its behavior in reaction media and for developing appropriate purification strategies.
| Property | Value | Reference |
| Molecular Formula | C₈H₈Br₂O₂ | [1] |
| Molecular Weight | 295.96 g/mol | [1] |
| Appearance | (Typically) White to off-white solid | N/A |
| Monoisotopic Mass | 293.8891 Da | [1] |
| XlogP (Predicted) | 2.4 | [1] |
The Strategic Trifecta: Reactivity of Key Functional Groups
The power of this compound lies in the orthogonal reactivity of its functional groups, which can be selectively addressed to build molecular complexity.
Caption: Key reactive sites on this compound.
-
The Dibromo Substituents : The two bromine atoms are the primary handles for carbon-carbon and carbon-heteroatom bond formation.[2] They are ideal electrophilic partners in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[2][3] The presence of two bromines allows for either mono- or di-functionalization, providing a route to symmetrically or asymmetrically substituted derivatives.
-
The Benzylic Alcohol : The primary alcohol group is a versatile functional handle. It can be easily oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a different class of compounds.[4] Alternatively, it can be converted into a benzyl halide for subsequent nucleophilic substitution reactions or transformed into esters and ethers for protection or to act as linkers.[4][5][6]
-
The Methoxy Group : While less reactive, the methoxy group is not merely a spectator. As an electron-donating group, it influences the electronic properties of the aromatic ring, which can affect the kinetics of cross-coupling reactions. In the context of drug discovery, the methoxy group is a prevalent substituent that can favorably impact ligand-target binding, physicochemical properties, and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[7]
Core Synthetic Transformations
The strategic value of this compound is realized through a series of high-yield, well-established chemical transformations. The following workflow illustrates the primary synthetic pathways accessible from this building block.
Caption: Synthetic pathways originating from the core building block.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bonds are exceptionally well-suited for palladium-catalyzed reactions, which are cornerstones of modern synthetic chemistry for their reliability and functional group tolerance.[2] These reactions allow for the precise installation of carbon and nitrogen substituents.[2]
-
Suzuki-Miyaura Coupling : This reaction forms C-C bonds by coupling the aryl bromide with an organoboron reagent (e.g., boronic acids or esters). It is a robust method for constructing biaryl scaffolds, which are common motifs in pharmaceuticals.[8]
-
Buchwald-Hartwig Amination : Essential for synthesizing arylamines, this reaction couples the aryl bromide with a primary or secondary amine. This is a critical transformation in medicinal chemistry, as the arylamine moiety is a key pharmacophore in many drug candidates.
-
Sonogashira Coupling : This method creates a C-C bond between the aryl bromide and a terminal alkyne, catalyzed by both palladium and copper. The resulting aryl alkynes are versatile intermediates for further transformations or as components in materials science.
The presence of two bromine atoms offers the possibility of sequential or double coupling. A carefully controlled reaction using one equivalent of the coupling partner can favor mono-substitution, leaving the second bromine available for a subsequent, different coupling reaction to create complex, unsymmetrical molecules.
Transformations of the Benzylic Alcohol
The benzylic alcohol provides a secondary axis for synthetic diversification.
-
Oxidation : Mild oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) will convert the alcohol to (3,5-Dibromo-4-methoxyphenyl)carbaldehyde . Stronger oxidants, such as potassium permanganate, can yield the corresponding 3,5-Dibromo-4-methoxybenzoic acid . The latter is also a versatile building block for creating amides and esters.[3][4]
-
Conversion to Halides : Reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) can transform the alcohol into the more reactive 3,5-dibromo-1-(bromomethyl)-2-methoxybenzene or its chloro-analogue. This creates a potent electrophilic site for SN1 or SN2 reactions.[4][9][10]
-
Esterification : Standard acid-catalyzed esterification or coupling with a carboxylic acid using reagents like DCC affords benzyl esters.[5] These esters can serve as protecting groups that are removable via mild hydrogenolysis.[5]
Detailed Experimental Protocols
The following protocols are self-validating systems, providing a reliable starting point for laboratory synthesis. The causality behind key steps is explained to ensure both reproducibility and a deeper understanding of the reaction mechanics.
Protocol: Suzuki-Miyaura Cross-Coupling
This procedure details the mono-arylation of this compound with a generic arylboronic acid.
Objective: To synthesize (3-Bromo-5-aryl-4-methoxyphenyl)methanol.
| Reagent | M.W. ( g/mol ) | Eq. | Amount |
| This compound | 295.96 | 1.0 | (user defined) |
| Arylboronic Acid | - | 1.1 | (user defined) |
| Pd(dppf)Cl₂ | 731.74 | 0.06 | (user defined) |
| K₂CO₃ (or other base) | 138.21 | 3.0 | (user defined) |
| Toluene/H₂O (1:1) | - | - | (user defined) |
Procedure:
-
Inert Atmosphere Preparation (Causality: The Pd(0) active catalyst is oxygen-sensitive and can be deactivated through oxidation. An inert atmosphere is critical for catalytic turnover.) : To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), Pd(dppf)Cl₂ (6.0 mol %), and the base (e.g., K₂CO₃, 3.0 eq.).[11]
-
Solvent Addition : Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Add the degassed solvent system (e.g., 1:1 toluene/H₂O) via syringe.[11]
-
Reaction Execution : Heat the reaction mixture to 60-80 °C and stir vigorously for 12-18 hours.[11]
-
Monitoring (Self-Validation) : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
Work-up and Purification : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired product.
Protocol: Buchwald-Hartwig Amination
This protocol describes the mono-amination of the building block with a generic secondary amine.
Objective: To synthesize (3-Bromo-5-(dialkylamino)-4-methoxyphenyl)methanol.
| Reagent | M.W. ( g/mol ) | Eq. | Amount |
| This compound | 295.96 | 1.0 | (user defined) |
| Secondary Amine (e.g., Morpholine) | - | 1.2 | (user defined) |
| Pd₂(dba)₃ | 915.72 | 0.02 | (user defined) |
| XPhos (or other phosphine ligand) | 476.62 | 0.04 | (user defined) |
| NaOtBu (or other strong base) | 96.10 | 1.5 | (user defined) |
| Anhydrous Toluene | - | - | (user defined) |
Procedure:
-
Inert Atmosphere Preparation (Causality: As with Suzuki coupling, the palladium catalyst and phosphine ligands are air-sensitive.) : In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 eq.) to an oven-dried reaction vessel.[3]
-
Reagent Addition : Add this compound (1.0 eq.) and anhydrous toluene. Finally, add the amine (1.2 eq.) to the mixture.[3]
-
Reaction Execution : Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 16-24 hours.[3]
-
Monitoring (Self-Validation) : Track the disappearance of the starting material using TLC or LC-MS.
-
Work-up and Purification : Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.
Applications in Medicinal Chemistry and Materials Science
The scaffolds derived from this compound are prevalent in numerous fields. The corresponding acid, 3,5-Dibromo-4-methoxybenzoic acid, is noted as a versatile building block for bioactive molecules, particularly in oncology.[8] By analogy, derivatives of the title alcohol are invaluable precursors. For instance, the dual endothelin receptor antagonist Macitentan features a brominated pyrimidine core, highlighting the strategic use of bromo-aromatic intermediates in complex drug synthesis.[12] The ability to introduce diverse aryl, heteroaryl, and amino functionalities via cross-coupling allows for the rapid generation of molecular libraries for high-throughput screening and lead optimization in drug discovery programs.
Conclusion and Future Outlook
This compound is more than a simple aromatic alcohol; it is a pre-functionalized, strategic platform for synthetic innovation. Its trifunctional nature provides chemists with multiple, orthogonal points for molecular elaboration, reducing step counts and enabling the efficient construction of complex targets. The reliability of palladium-catalyzed cross-coupling at the C-Br positions, combined with the classic reactivity of the benzylic alcohol, ensures its continued relevance. As the demand for novel, highly-functionalized molecules in medicine and materials science grows, the utility of such powerful, multi-faceted building blocks will only increase, making this compound a key component in the synthetic chemist's toolbox.
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The Rising Profile of (3,5-Dibromo-4-methoxyphenyl)methanol and its Analogs in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3,5-Dibromo-4-methoxyphenyl)methanol and its analogs represent a compelling class of halogenated aromatic compounds with significant potential in medicinal chemistry. The strategic placement of bromine and methoxy substituents on the benzyl alcohol scaffold imparts unique physicochemical properties that drive a range of biological activities. This technical guide provides an in-depth exploration of the synthesis, structure-activity relationships, and therapeutic potential of these molecules. We delve into their demonstrated antimicrobial and anticancer activities, supported by quantitative data and detailed experimental protocols. Furthermore, this guide elucidates the underlying mechanisms of action, offering a comprehensive resource for researchers seeking to harness the therapeutic promise of this versatile chemical class.
Introduction: The Strategic Importance of Halogenation and Methoxylation in Drug Design
The introduction of halogen atoms, particularly bromine, into a molecular framework is a well-established strategy in medicinal chemistry for modulating a compound's lipophilicity, metabolic stability, and target-binding affinity.[1] Halogenated benzyl alcohols, in particular, serve as crucial building blocks in the synthesis of a diverse array of biologically active molecules.[1] The interplay between the hydroxyl and halogen functionalities allows for hydrogen bonding and halogen bonding interactions, both of which are critical for molecular recognition at the active sites of biological targets.[1]
Concurrently, the methoxy group, while seemingly simple, profoundly influences the electronic properties of the aromatic ring and can be a key determinant of a molecule's biological activity.[2] The combination of these features in the this compound scaffold creates a unique chemical entity with promising therapeutic applications.
Synthesis and Characterization
The synthesis of this compound can be efficiently achieved through a two-step process starting from the readily available 4-methoxybenzoic acid.
Step 1: Electrophilic Bromination of 4-Methoxybenzoic Acid
The foundational step involves the dibromination of 4-methoxybenzoic acid to yield 3,5-Dibromo-4-methoxybenzoic acid. The electron-donating nature of the methoxy group activates the aromatic ring, directing the electrophilic bromine to the ortho positions.
Reaction Scheme:
Caption: Synthesis of 3,5-Dibromo-4-methoxybenzoic acid.
Experimental Protocol: Synthesis of 3,5-Dibromo-4-methoxybenzoic Acid [3]
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-methoxybenzoic acid (1.0 equivalent) in glacial acetic acid.
-
Add a catalytic amount of anhydrous iron(III) bromide (FeBr₃).
-
From the dropping funnel, add a solution of bromine (2.2 equivalents) in glacial acetic acid dropwise to the reaction mixture with stirring at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Quench excess bromine by adding a 10% sodium thiosulfate solution until the orange color disappears.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from ethanol to yield pure 3,5-Dibromo-4-methoxybenzoic acid.[3]
Step 2: Reduction of 3,5-Dibromo-4-methoxybenzoic Acid
The carboxylic acid functionality of 3,5-Dibromo-4-methoxybenzoic acid is then reduced to the corresponding primary alcohol, this compound. This can be achieved using a variety of reducing agents, with lithium aluminum hydride (LiAlH₄) being a common and effective choice.
Reaction Scheme:
Caption: Reduction to this compound.
Experimental Protocol: General Procedure for the Reduction of a Benzoic Acid
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄, typically 1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve 3,5-Dibromo-4-methoxybenzoic acid (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of the benzoic acid to the stirred LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel.
Synthesis of Analogs
The synthesis of analogs typically involves similar synthetic strategies, starting from appropriately substituted benzoic acids or benzaldehydes. For instance, analogs with different halogen substituents can be prepared using the corresponding halogenating agents. Variations in the methoxy group position or the presence of other substituents would necessitate starting with the corresponding substituted benzoic acid precursor.
Biological Activities and Therapeutic Potential
The unique structural features of this compound and its analogs confer a range of promising biological activities, with antimicrobial and anticancer effects being the most prominent.
Antimicrobial Activity
Halogenated benzyl alcohols and related phenolic compounds have demonstrated significant efficacy against a spectrum of pathogenic bacteria, including clinically relevant strains like Staphylococcus aureus and Pseudomonas aeruginosa.[1][4] The antimicrobial activity is often concentration-dependent, with some derivatives showing potency comparable to or exceeding that of standard antibiotics.[1]
A noteworthy example is the potent antimicrobial compound 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol, isolated from a marine sponge, which exhibits strong activity against Bacillus subtilis and Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 1 µg/mL.[4][5]
Table 1: Antimicrobial Activity of this compound Analogs and Related Compounds
| Compound/Analog | Target Organism | MIC (µg/mL) | Reference |
| 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol | Bacillus subtilis | 1 | [4][5] |
| 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol | Staphylococcus aureus | 1 | [4][5] |
| 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol | Pseudomonas aeruginosa | 4 | [4][5] |
| 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol | Campylobacter jejuni | 2 | [4][5] |
| 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol | Streptococcus pneumoniae | 8 | [4][5] |
| 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol | Listeria monocytogenes | 8 | [4][5] |
Proposed Mechanism of Antibacterial Action
The antibacterial mechanism of these compounds is believed to involve the disruption of bacterial cell membrane integrity and the inhibition of essential cellular processes.[1] Docking studies have suggested that halogenated benzyl alcohol derivatives can bind to the active site of critical bacterial enzymes like glucosamine-6-phosphate synthase (GlcN-6-P), which is vital for the biosynthesis of the bacterial cell wall.[1] Inhibition of this enzyme leads to a compromise in cell wall integrity and subsequent bacterial cell death.
Caption: Proposed mechanism of antibacterial action.
Anticancer Activity
Substituted benzyl alcohols and their derivatives have also emerged as a promising class of anticancer agents. Their cytotoxic effects have been evaluated against various human cancer cell lines, demonstrating their potential to inhibit cancer cell proliferation and induce apoptosis.
For instance, a study on natural and synthetic benzaldehydes and benzyl alcohols revealed that some derivatives exhibit significant cytotoxicity against breast (MDA-MB-231) and prostate (PC-3) cancer cell lines.[6] Another related compound, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), has been shown to exhibit anticancer activity against human glioblastoma cells by modulating multiple signaling pathways.[7]
Table 2: Cytotoxic Activity of Benzyl Alcohol Analogs and Related Compounds
| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |
| o-Vanillin (related benzaldehyde) | Breast (MDA-MB-231) | 35.40 ± 4.2 | [6] |
| o-Vanillin (related benzaldehyde) | Prostate (PC-3) | 47.10 ± 3.8 | [6] |
| DHMBA (3,5-dihydroxy-4-methoxybenzyl alcohol) | Glioblastoma | - | [7] |
Proposed Mechanism of Anticancer Action
The anticancer activity of these compounds is often multifaceted. DHMBA, for example, has been shown to suppress the proliferation of glioblastoma cells by downregulating key cell growth-promoting pathways, including the PI3K/Akt/mTOR and MAPK pathways.[7] It also upregulates tumor suppressor proteins such as p53 and p21, leading to cell cycle arrest and apoptosis.[7]
Caption: Proposed anticancer signaling pathways.
Structure-Activity Relationships (SAR)
The biological activity of this compound and its analogs is intricately linked to the nature and position of substituents on the aromatic ring.
-
Halogenation: The presence of bromine atoms is often crucial for potent biological activity. The position of halogenation can also influence the conformational preferences of the molecule, which in turn affects its interaction with biological targets.[8]
-
Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and influences the electronic properties of the aromatic ring. Its position relative to the hydroxyl and halogen substituents can fine-tune the molecule's activity.
-
Hydroxyl Group: The benzylic hydroxyl group is a key feature, capable of acting as both a hydrogen bond donor and acceptor, facilitating interactions with receptor sites.
Conclusion and Future Directions
This compound and its analogs represent a promising and versatile scaffold for the development of novel therapeutic agents. Their straightforward synthesis, coupled with their significant antimicrobial and anticancer activities, makes them attractive candidates for further investigation. Future research should focus on the synthesis of a broader range of analogs to further elucidate the structure-activity relationships and to optimize their potency and selectivity. In-depth mechanistic studies are also warranted to fully understand their modes of action and to identify their specific molecular targets. The continued exploration of this chemical class holds great promise for the discovery of new and effective treatments for a variety of diseases.
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Safety and handling precautions for (3,5-Dibromo-4-methoxyphenyl)methanol
An In-depth Technical Guide to the Safe Handling of (3,5-Dibromo-4-methoxyphenyl)methanol
This guide provides comprehensive safety and handling protocols for this compound, tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from authoritative safety data sheets of structurally analogous compounds to ensure a robust and scientifically grounded resource.
Section 1: Compound Identification and Physicochemical Properties
-
Molecular Formula: C₈H₈Br₂O
-
Molecular Weight: 295.96 g/mol
-
Structure:
-
Synonyms: 3,5-Dibromo-4-methoxybenzyl alcohol
Understanding the basic physicochemical properties is foundational to anticipating its behavior in a laboratory setting. For instance, its molecular weight suggests it is likely a solid at room temperature, similar to related compounds[1].
Section 2: Hazard Identification and Classification
A definitive Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, the hazard classification is inferred from structurally similar compounds, such as (4-bromo-3,5-dimethoxyphenyl)methanol and other substituted benzyl alcohols[2][3]. The primary hazards are anticipated to be related to irritation and acute toxicity.
Anticipated GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[2][3] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[2][3] |
Hazard Pictograms:
The causality behind these classifications lies in the chemical nature of the compound. Halogenated aromatic compounds can be irritants, and the benzyl alcohol moiety can exhibit toxic properties upon absorption. The methoxy group may modulate this toxicity, but a cautious approach is warranted.
Section 3: Safe Handling and Exposure Control
Adherence to a strict handling protocol is essential to mitigate the risks associated with this compound. The following workflow provides a self-validating system for minimizing exposure.
Engineering Controls
The primary line of defense is to handle the compound in a controlled environment.
-
Ventilation: Always handle this compound within a certified chemical fume hood to minimize inhalation of dust or vapors[2][4][5]. Ensure the fume hood has adequate airflow.
-
Accessible Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area[4].
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for preventing dermal, ocular, and respiratory exposure.
-
Eye and Face Protection: Wear tightly fitting chemical safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards[2][6].
-
Skin Protection:
-
Respiratory Protection: If engineering controls are insufficient or during large-scale handling, use a NIOSH/MSHA-approved respirator with an appropriate filter for organic vapors and particulates[6][7].
Hygiene Practices
Good laboratory hygiene is a cornerstone of chemical safety.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory[2][5].
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored[2][8].
-
Contaminated work clothing should not be allowed out of the workplace and should be decontaminated before reuse[7].
Section 4: Step-by-Step Safe Handling Protocol
The following diagram outlines the logical flow for safely handling this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
Section 5: Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place[2][4].
-
Incompatibilities: Keep away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides[6].
-
Ignition Sources: Avoid heat, sparks, and open flames[9][10].
Section 6: Emergency Procedures
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention[2][4].
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention[7].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][7].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2][4][6].
Accidental Release and Disposal
-
Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal. Use personal protective equipment during cleanup. Prevent the material from entering drains or waterways.
-
Disposal: Dispose of waste materials and contaminated items in accordance with all applicable federal, state, and local environmental regulations[2][7][9].
Section 7: Toxicological Information
While no specific toxicological studies on this compound were found, the toxicity of its methanol component upon metabolism is well-documented. Methanol itself is metabolized in the body to formaldehyde and then to formic acid, which is highly toxic and can cause metabolic acidosis, blindness, and death[11][12][13]. Although this compound is a substituted methanol, it is prudent to assume that it may pose significant health risks upon ingestion, inhalation, or dermal absorption. The brominated and methoxylated phenyl group will influence the metabolism and toxicity profile.
References
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Introduction
The marine environment is a vast and largely untapped reservoir of chemical diversity, offering a plethora of unique molecular architectures with significant potential for drug discovery and development. Among these, brominated aromatic compounds represent a fascinating and biologically active class of natural products. The prevalence of bromine in the marine environment, at concentrations approximately 100 times greater than in terrestrial ecosystems, has driven the evolution of specialized biosynthetic pathways in marine organisms to incorporate this halogen into their secondary metabolites.
This technical guide provides a comprehensive overview of the discovery, natural occurrence, biosynthesis, and analytical methodologies for the characterization of related brominated aromatic compounds. It is intended for researchers, scientists, and drug development professionals who are interested in exploring the rich chemical space of marine natural products. We will delve into the major classes of these compounds, their intriguing biological activities, and the intricate enzymatic machinery responsible for their production. Furthermore, this guide will present detailed protocols for the extraction, isolation, and structural elucidation of these promising molecules, providing a solid foundation for their further investigation and potential therapeutic application.
Major Classes of Naturally Occurring Brominated Aromatic Compounds
Marine organisms, including sponges, algae, and bacteria, are prolific producers of a wide array of brominated aromatic compounds. These molecules exhibit remarkable structural diversity and are often implicated in the chemical defense mechanisms of the producing organisms.[1] This section will explore the discovery, natural occurrence, and biological significance of the most prominent classes of these compounds.
Bromotyrosine Derivatives
Bromotyrosine-derived alkaloids are a large and structurally diverse family of metabolites predominantly found in marine sponges of the order Verongida.[2][3] Their discovery dates back to 1913 with the isolation of dibromotyrosine from coral species.[4] Since then, over 360 bromotyrosine derivatives have been reported, showcasing a wide range of biological activities, including antimicrobial, anticancer, and antifouling properties.[2]
These compounds are biosynthetically derived from the amino acid tyrosine, which undergoes bromination and subsequent enzymatic modifications to generate a variety of complex structures.[2][5] The structural diversity of bromotyrosine derivatives can be broadly categorized into several subclasses:
-
Simple Bromotyrosine Derivatives: These are the most basic forms, resulting from simple modifications of the brominated tyrosine core.
-
Spirocyclohexadienylisoxazolines and Spirooxepinisoxazolines: These compounds feature intricate spirocyclic systems and are known for their potent biological activities.
-
Oximes and Bastadins: This class includes complex dimeric and trimeric structures with interesting pharmacological properties, such as the modulation of ryanodine-sensitive Ca2+ channels by bastadins.[6][7]
The significant bioactivity of bromotyrosine derivatives has made them attractive targets for drug discovery programs. For instance, some of these compounds have shown promising results as potential treatments for various diseases, including cancer and viral infections.[8]
Bromophenols
Bromophenols are a class of halogenated secondary metabolites commonly found in marine algae, particularly red algae of the genera Rhodomela and Symphyocladia.[9][10] These compounds are characterized by a phenolic ring structure with one or more bromine substituents. The extraction of these compounds is typically carried out using solvents like methanol or a mixture of methanol and dichloromethane.[9][10]
The biosynthesis of bromophenols in algae is catalyzed by vanadium-dependent bromoperoxidases (V-BPOs), which utilize bromide from seawater and hydrogen peroxide to brominate phenolic precursors.[11] These compounds are believed to play a role in the chemical defense of the algae.[9]
Bromophenols exhibit a range of biological activities, including antioxidant, antimicrobial, and anticancer properties.[9][12][13] Their structural diversity and potent bioactivities make them interesting candidates for pharmaceutical and nutraceutical applications.
Brominated Indole Alkaloids
Marine sponges are a rich source of brominated indole alkaloids, which are characterized by the presence of a brominated indole ring system.[6] These compounds often exhibit significant cytotoxicity and have been investigated for their potential as anticancer agents.[6][8][13] The bromination of the indole ring is a key feature that often enhances the biological activity of these molecules.[8]
Examples of brominated indole alkaloids include compounds isolated from sponges of the genera Hyrtios, Dragmacidin, and ascidians like Distaplia skoogi.[6][14] The structural elucidation of these complex molecules relies heavily on advanced spectroscopic techniques, particularly 2D NMR.[14][15]
Polybrominated Diphenyl Ethers (PBDEs)
Naturally occurring polybrominated diphenyl ethers (PBDEs) are another significant class of brominated aromatic compounds found in the marine environment, particularly in sponges of the order Dysideidae and their associated cyanobacterial symbionts.[16] The discovery of biosynthetic gene clusters for PBDEs in these cyanobacteria has provided crucial insights into their biogenesis.[16]
These natural PBDEs are structurally similar to synthetic brominated flame retardants, raising interest in their environmental fate and biological effects. They have been shown to possess antibacterial activity.[7][17] The structural characterization of these compounds is typically achieved through a combination of mass spectrometry and NMR spectroscopy.[7]
Biosynthesis of Brominated Aromatic Compounds
The biosynthesis of brominated aromatic compounds in marine organisms is a fascinating process that relies on the activity of specialized halogenating enzymes. These enzymes have evolved to efficiently incorporate bromide from seawater into organic molecules, leading to the vast diversity of brominated natural products observed in nature.
The Role of Vanadium-Dependent Bromoperoxidases (V-BPOs)
Vanadium-dependent bromoperoxidases (V-BPOs) are key enzymes in the biosynthesis of many brominated compounds, particularly in marine algae.[11][18] These enzymes utilize vanadate as a cofactor and catalyze the oxidation of bromide ions (Br-) by hydrogen peroxide (H2O2) to generate an electrophilic bromine species, which then reacts with an organic substrate.[19][20]
The catalytic cycle of V-BPO involves the coordination of hydrogen peroxide to the vanadium center, followed by the binding of bromide. This leads to the formation of a brominating intermediate that can then halogenate a wide range of electron-rich aromatic substrates, such as phenols.[19][21] The regiospecificity of the bromination can be influenced by the enzyme's active site architecture.[21]
The genes encoding for V-BPOs have been cloned and characterized from several species of red algae, such as Laurencia nipponica and Corallina pilulifera, allowing for their recombinant expression and detailed enzymatic studies.[22][23][24]
Biosynthetic Pathway of Bromotyrosine Derivatives
The biosynthesis of bromotyrosine derivatives in marine sponges is thought to originate from the amino acid L-phenylalanine, which is first hydroxylated to L-tyrosine. A putative halogenase then catalyzes the bromination of the tyrosine ring. These brominated tyrosine precursors serve as building blocks for the assembly of the diverse array of bromotyrosine alkaloids through various enzymatic modifications, including oxidation, cyclization, and dimerization.[5]
The following diagram illustrates a proposed biosynthetic pathway for bromotyrosine derivatives:
Caption: Proposed Biosynthetic Pathway of Bromotyrosine Derivatives.
Analytical Methodologies
The discovery and characterization of novel brominated aromatic compounds from complex natural extracts require a suite of sophisticated analytical techniques. This section provides an overview of the key methodologies and detailed protocols for the extraction, isolation, and structural elucidation of these molecules.
Extraction and Isolation
The initial step in the study of natural products is the extraction of the desired compounds from the biological matrix. The choice of extraction solvent and method is crucial for obtaining a good yield of the target molecules.
Protocol 1: Methanolic Extraction of Bromophenols from Red Algae
This protocol is adapted from studies on the extraction of bromophenols from the red alga Rhodomela confervoides.[12][13][25]
-
Sample Preparation: Collect fresh red algae and freeze-dry to remove water. Grind the dried algae into a fine powder.
-
Extraction: Macerate the algal powder with methanol (MeOH) at room temperature for 24 hours. Repeat the extraction process three times to ensure complete extraction.
-
Solvent Evaporation: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Fractionation: The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate, and water) to separate compounds based on their polarity.
Protocol 2: Extraction of Bromotyrosine Derivatives from Marine Sponges
This protocol is a general procedure based on methods used for the extraction of brominated alkaloids from Verongida sponges.[26][27]
-
Sample Preparation: Cut the fresh or frozen sponge tissue into small pieces.
-
Extraction: Homogenize the sponge tissue in a mixture of dichloromethane (CH2Cl2) and methanol (MeOH) (1:1 v/v).
-
Filtration and Partitioning: Filter the homogenate and partition the filtrate between CH2Cl2 and water.
-
Solvent Evaporation: Separate the organic layer and evaporate the solvent under reduced pressure to yield the crude extract containing the bromotyrosine derivatives.
Chromatographic Separation
Chromatography is an indispensable tool for the purification of individual compounds from complex crude extracts. High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose.
Protocol 3: Reversed-Phase HPLC Separation of Bromotyrosine Derivatives
This protocol outlines a general approach for the separation of bromotyrosine derivatives using reversed-phase HPLC.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% TFA or formic acid.
-
-
Gradient Elution: Start with a low percentage of Solvent B (e.g., 10%) and gradually increase the concentration of Solvent B over a set period (e.g., to 100% over 40 minutes).
-
Detection: Monitor the elution profile using a UV detector at multiple wavelengths (e.g., 210, 254, and 280 nm).
-
Fraction Collection: Collect the fractions corresponding to the individual peaks for further analysis.
The following diagram illustrates a typical analytical workflow for the isolation and characterization of brominated aromatic compounds:
Caption: General Analytical Workflow for Brominated Natural Products.
Structure Elucidation
Once a pure compound is isolated, its chemical structure needs to be determined. This is typically achieved through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The characteristic isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) is a key indicator for the presence of bromine atoms in a molecule. High-resolution mass spectrometry (HRMS) allows for the determination of the exact molecular formula. Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation pattern of the molecule, which can aid in its structural elucidation.
Protocol 4: LC-MS/MS Analysis of Polybrominated Diphenyl Ethers (PBDEs)
This protocol is based on methods developed for the analysis of PBDEs in environmental and biological samples.[28][29][30][31][32]
-
LC System: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) in negative ion mode is often used for PBDE analysis.[28][31]
-
MS/MS Analysis: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to selectively detect and quantify specific PBDE congeners. The precursor ion is typically the [M-H]− ion for hydroxylated analogs or the [M-Br+O]− ion for methoxylated analogs.[28]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to determine the connectivity of atoms and the stereochemistry of the molecule.
-
1H NMR: Provides information about the number and chemical environment of protons in the molecule.
-
13C NMR: Provides information about the number and chemical environment of carbon atoms.
-
COSY (Correlation Spectroscopy): Shows correlations between coupled protons, helping to establish spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different parts of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.
Biological Activities and Drug Development Potential
The structural diversity of brominated aromatic compounds is mirrored by their wide range of biological activities, making them a promising source of new therapeutic agents.
Antimicrobial Activity
Many brominated natural products exhibit potent antimicrobial activity against a broad spectrum of bacteria and fungi. For example, several bromotyrosine derivatives have shown significant activity against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3] Bromophenols from red algae have also demonstrated antibacterial properties.[9][13]
Anticancer Activity
The cytotoxic properties of many brominated aromatic compounds have led to their investigation as potential anticancer agents. Brominated indole alkaloids, in particular, have shown promising activity against various cancer cell lines.[6][8][13] The mechanism of action of these compounds often involves the disruption of cellular processes such as cell division and signaling pathways.
Antifouling Activity
Biofouling, the accumulation of unwanted organisms on submerged surfaces, is a major problem in marine industries. Many marine organisms have evolved chemical defenses to prevent fouling. Bromotyrosine derivatives, particularly those with oxime functionalities, have been shown to be potent antifouling agents, inhibiting the settlement of barnacle larvae.[1][2][4]
Conclusion and Future Perspectives
The discovery and study of naturally occurring brominated aromatic compounds have unveiled a rich and diverse source of novel chemical entities with significant biological activities. The marine environment, in particular, continues to be a fertile ground for the discovery of these unique molecules. Advances in analytical techniques, such as high-resolution mass spectrometry and cryo-electron microscopy, are enabling the characterization of increasingly complex structures from minute amounts of material.[33]
Furthermore, the elucidation of the biosynthetic pathways of these compounds, including the identification and characterization of key enzymes like vanadium-dependent bromoperoxidases, opens up opportunities for their biotechnological production through synthetic biology and metabolic engineering approaches. The chemical synthesis of these natural products and their analogs also plays a crucial role in confirming their structures, exploring structure-activity relationships, and providing sufficient material for preclinical and clinical studies.[5][17][33][34]
As our understanding of the chemical ecology and biological roles of these compounds deepens, so too will our ability to harness their therapeutic potential. The continued exploration of the marine realm, coupled with innovative chemical and biological research, promises to yield a new generation of drugs and other valuable products derived from brominated aromatic compounds.
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Calcul, L., et al. (2013). Additional Insights on the Bastadins – Isolation of Analogs from the Sponge Ianthella cf. reticulata and Exploration of the Oxime Configurations. Marine Drugs, 11(9), 3234-3252. [Link]
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Liu, M., et al. (2023). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. Marine Drugs, 21(11), 585. [Link]
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El-Demerdash, A., et al. (2021). Marine Brominated Tyrosine Alkaloids as Promising Inhibitors of SARS-CoV-2. Marine Drugs, 19(6), 332. [Link]
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Li, K., et al. (2011). Isolation, Characterization, and Antioxidant Activity of Bromophenols of the Marine Red Alga Rhodomela confervoides. Journal of Agricultural and Food Chemistry, 59(17), 9394-9400. [Link]
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Pettit, G. R., et al. (1995). Antineoplastic Agents, 326. The Stereochemistry of Bastadins 8, 10, and 12 from the Bismarck Archipelago Marine Sponge lanthella basta. Journal of Natural Products, 58(7), 961-967. [Link]
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Zeng, L. M., et al. (2001). Isolation and pharmacological activities of bromophenols from Rhodomela confervoides. Journal of Experimental Marine Biology and Ecology, 266(2), 153-160. [Link]
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Carter-Franklin, J. N., & Butler, A. (2004). On the Regiospecificity of Vanadium Bromoperoxidase. Journal of the American Chemical Society, 126(46), 15060-15066. [Link]
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Liu, M., et al. (2023). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. Marine Drugs, 21(11), 585. [Link]
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Zhang, W. (2017). Recent Advances in the Synthesis of Marine-Derived Alkaloids via Enzymatic Reactions. Marine Drugs, 15(12), 384. [Link]
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ATSDR. (2017). Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). Agency for Toxic Substances and Disease Registry. [Link]
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Wang, Y., et al. (2020). [Determination of polybrominated diphenyl ethers in marine sediments by composite chromatography column purification-gas chromatography-negative chemical ionization-mass spectrometry]. Se Pu, 38(7), 785-792. [Link]
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Carroll, A. R., et al. (2019). Using UHPLC–MS profiling for the discovery of new sponge-derived metabolites and anthelmintic screening of the NatureBank bromotyrosine library. Beilstein Journal of Organic Chemistry, 15, 1755-1765. [Link]
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Agarwal, V., et al. (2017). Metagenomic discovery of polybrominated diphenyl ether biosynthesis by marine sponges. Nature Chemical Biology, 13(5), 537-543. [Link]
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Ben-Esau, D., et al. (2016). Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition. Marine Drugs, 14(11), 203. [Link]
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Rutkowska, B. (2012). Determination of Polybrominated Diphenyl Ethers (PBDEs) and Hexabromocyclododecanes (HBCDs) in indoor dust and biological material using APPI-LC-MS/MS. SCIEX. [Link]
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Esmaeelian, B., et al. (2018). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs, 16(10), 368. [Link]
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Lagalante, A. F., & Oswald, T. D. (2008). Analysis of polybrominated diphenyl ethers (PBDEs) by liquid chromatography with negative-ion atmospheric pressure photoionization tandem mass spectrometry (LC/NI-APPI/MS/MS): Application to house dust. Analytical and Bioanalytical Chemistry, 391(6), 2249-2256. [Link]
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Biotage. (n.d.). Reversed-Phase Flash Purification. [Link]
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Methodological & Application
Use of (3,5-Dibromo-4-methoxyphenyl)methanol in Suzuki-Miyaura cross-coupling reactions
Application Notes & Protocols
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides an in-depth exploration of (3,5-Dibromo-4-methoxyphenyl)methanol as a highly versatile building block in these reactions. Its unique structure, featuring two distinct bromine atoms flanking a methoxy and a benzylic alcohol group, offers a powerful platform for the strategic synthesis of complex, multi-substituted aryl compounds. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols for achieving selective mono-arylation, discuss strategies for sequential couplings, and offer insights into troubleshooting common experimental challenges. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool for the creation of novel chemical entities.
Introduction: The Strategic Advantage of this compound
Carbon-carbon bond formation is fundamental to the construction of bioactive molecules, agrochemicals, and advanced materials.[3] Among the array of cross-coupling reactions, the palladium-catalyzed Suzuki-Miyaura reaction stands out due to its mild conditions and the stability and low toxicity of its organoboron reagents.[2][4]
This compound emerges as a particularly strategic substrate for several reasons:
-
Sequential Functionalization: The presence of two identical halogen atoms allows for controlled, stepwise reactions. By carefully manipulating stoichiometry and reaction conditions, one can achieve selective mono-arylation, leaving the second bromine available for a subsequent, different cross-coupling reaction. This opens a direct pathway to unsymmetrical biaryl structures that are otherwise challenging to synthesize.[5][6]
-
Orthogonal Chemical Handles: The methoxy and hydroxymethyl groups provide additional sites for chemical modification and influence the electronic nature of the aromatic ring. The benzylic alcohol can be readily oxidized or otherwise functionalized post-coupling.
-
Access to Bioactive Scaffolds: Substituted biaryl methanols are prevalent motifs in medicinal chemistry. Derivatives of similar scaffolds have demonstrated a wide range of biological activities, including anticancer and antioxidant properties, making this a valuable starting point for drug discovery programs.[7][8][9]
The Catalytic Engine: Mechanism of the Suzuki-Miyaura Reaction
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted catalytic cycle involves a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][10][11]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-bromine bond of this compound. This is typically the rate-determining step and results in a Pd(II) intermediate. The general reactivity trend for halides is I > Br > Cl.[6][10]
-
Transmetalation: A base (e.g., K₂CO₃, K₃PO₄) activates the organoboron species (e.g., an arylboronic acid) to form a more nucleophilic boronate complex.[10] This complex then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple, forming the new C-C bond and the desired product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Selective Mono-Arylation of this compound
This protocol details a general procedure for the selective synthesis of (3-Aryl-5-bromo-4-methoxyphenyl)methanol. Achieving high selectivity for the mono-coupled product is primarily controlled by using the boronic acid as the limiting reagent.
Materials & Reagents
-
This compound
-
Arylboronic acid (e.g., 4-tolylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) or other suitable ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware
Reagent Quantities (Example Reaction)
| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount | Moles (mmol) |
| This compound | C₈H₈Br₂O₂ | 295.96 | 1.0 | 296 mg | 1.0 |
| 4-Tolylboronic acid | C₇H₉BO₂ | 135.96 | 1.05 | 143 mg | 1.05 |
| Pd(OAc)₂ | C₄H₆O₄Pd | 224.52 | 0.02 | 4.5 mg | 0.02 |
| PPh₃ | C₁₈H₁₅P | 262.29 | 0.08 | 21 mg | 0.08 |
| K₂CO₃ | K₂CO₃ | 138.21 | 3.0 | 415 mg | 3.0 |
| 1,4-Dioxane / H₂O (4:1) | - | - | - | 5 mL | - |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.05 equiv), and potassium carbonate (3.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere. This is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[3]
-
Solvent Addition: Add the anhydrous 1,4-dioxane and water (4:1 ratio, 0.2 M concentration relative to the starting halide) via syringe.
-
Degassing: Bubble argon gas through the stirred solution for 10-15 minutes to thoroughly remove any dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of argon, quickly add the palladium catalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., PPh₃). If using a pre-formed catalyst like Pd(PPh₃)₄, add it in a single portion.
-
Reaction Execution: Seal the flask and heat the mixture to 90-100 °C with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours. Look for the consumption of the starting material and the appearance of a new, less polar product spot.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.[12]
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure mono-arylated product.[3][12]
Expected Outcomes & Selectivity
The choice of coupling partner and reaction conditions can be tailored to achieve desired outcomes. Below is a representative table illustrating potential results for the mono-arylation of this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base / Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ / Dioxane:H₂O | 90 | ~85% |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ / Toluene:H₂O | 100 | ~92% |
| 3 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ / Dioxane:H₂O | 90 | ~81% |
| 4 | 2-Thiopheneboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ / Dioxane | 100 | ~78% |
Yields are representative estimates based on similar transformations in the literature and are highly dependent on precise experimental conditions.[2][13][14]
Experimental Workflow & Troubleshooting
A successful experiment relies on a logical workflow and the ability to diagnose issues.
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Application Notes & Protocols: Strategic C-C Bond Formation Using (3,5-Dibromo-4-methoxyphenyl)methanol via Heck and Sonogashira Couplings
Introduction: The Strategic Value of (3,5-Dibromo-4-methoxyphenyl)methanol
In the landscape of medicinal chemistry and materials science, the design of complex molecular architectures from readily available building blocks is paramount. This compound emerges as a highly valuable scaffold. Its di-bromo substitution offers two distinct, reactive sites for sequential or dual cross-coupling reactions, enabling the controlled, stepwise construction of intricate molecular frameworks. The presence of a methoxy group electronically influences the aromatic ring, while the hydroxymethyl moiety provides a versatile handle for further functionalization or can serve as a key pharmacophoric element.
Palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions, are indispensable tools for forming carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This guide provides detailed protocols and expert insights for leveraging these powerful reactions on the this compound scaffold, paving the way for the synthesis of novel pharmaceutical intermediates, complex natural products, and advanced organic materials.[1][3][4]
The Mizoroki-Heck Reaction: Olefination of the Aryl Core
The Mizoroki-Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, a transformation of immense synthetic utility.[2][5] The reaction is renowned for its stereoselectivity, typically yielding the more thermodynamically stable E-isomer.[5]
Foundational Mechanism: The Palladium Catalytic Cycle
The efficacy of the Heck reaction hinges on a well-established Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a square planar Pd(II) complex. This is often the rate-determining step, with reactivity trending as Ar-I > Ar-OTf > Ar-Br >> Ar-Cl.[5]
-
Coordination & Migratory Insertion: The alkene coordinates to the palladium center, followed by a syn-carbopalladation step where the aryl group migrates to one of the alkene carbons.[5][6]
-
Syn-β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the new alkene C=C bond and a hydrido-palladium(II) species.[5]
-
Reductive Elimination & Catalyst Regeneration: A base is required to neutralize the generated H-X and facilitate the reductive elimination that regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][5]
Protocol: Selective Mono-Heck Coupling
This protocol is designed for the selective olefination at one of the two bromine positions by carefully controlling stoichiometry.
Experimental Rationale:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species.[7]
-
Ligand: Triphenylphosphine (PPh₃) stabilizes the Pd(0) catalyst, preventing its precipitation as palladium black, and modulates its reactivity.[5]
-
Base: Triethylamine (Et₃N) is a common organic base used to neutralize the HBr formed during the reaction.[2]
-
Solvent: A polar aprotic solvent like DMF or DMAc is often used to ensure solubility of the reagents and catalyst complex.[8][9]
| Reagent | M.W. | Amount | Moles | Equiv. |
| This compound | 297.94 | 298 mg | 1.0 | 1.0 |
| Styrene (example alkene) | 104.15 | 115 mg (126 µL) | 1.1 | 1.1 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 11.2 mg | 0.05 | 0.05 |
| Triphenylphosphine (PPh₃) | 262.29 | 52.5 mg | 0.20 | 0.20 |
| Triethylamine (Et₃N) | 101.19 | 202 mg (278 µL) | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | - | 5 mL | - | - |
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (298 mg, 1.0 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), and PPh₃ (52.5 mg, 0.20 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous DMF (5 mL) via syringe, followed by triethylamine (278 µL, 2.0 mmol) and styrene (126 µL, 1.1 mmol).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-coupled product.
Protocol: Double-Heck Coupling
To achieve olefination at both bromine sites, an excess of the alkene and slightly more forcing conditions are employed.
| Reagent | M.W. | Amount | Moles | Equiv. |
| This compound | 297.94 | 298 mg | 1.0 | 1.0 |
| n-Butyl acrylate (example alkene) | 128.17 | 352 mg (387 µL) | 2.75 | 2.75 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 11.2 mg | 0.05 | 0.05 |
| Triphenylphosphine (PPh₃) | 262.29 | 52.5 mg | 0.20 | 0.20 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 | 3.0 |
| N,N-Dimethylacetamide (DMAc) | - | 5 mL | - | - |
Step-by-Step Procedure:
-
Follow steps 1 and 2 from the mono-coupling protocol.
-
Add K₂CO₃ (415 mg, 3.0 mmol) to the flask.
-
Add anhydrous DMAc (5 mL) via syringe, followed by n-butyl acrylate (387 µL, 2.75 mmol).
-
Heat the reaction mixture to 120-130 °C and stir for 24-48 hours, monitoring by TLC or LC-MS.
-
Workup and purification are performed as described in the mono-coupling protocol (steps 5-8).
The Sonogashira Coupling: Alkynylation of the Aryl Core
The Sonogashira reaction is a highly reliable method for coupling terminal alkynes with aryl or vinyl halides.[10][11] It typically employs a dual-catalyst system of palladium and copper(I), which allows the reaction to proceed under mild conditions.[10][12]
Foundational Mechanism: The Dual Catalytic Cycles
The Sonogashira reaction operates through two interconnected catalytic cycles.
-
The Palladium Cycle: This is analogous to the Heck reaction, beginning with the oxidative addition of the aryl halide to a Pd(0) species.[10]
-
The Copper Cycle: The amine base deprotonates the terminal alkyne. The resulting acetylide anion reacts with the Cu(I) salt (e.g., CuI) to form a copper acetylide species.[10]
-
Transmetalation: The crucial step where the two cycles intersect. The copper acetylide transfers its alkynyl group to the Pd(II)-aryl complex.[13]
-
Reductive Elimination: The newly formed Pd(II) complex quickly undergoes reductive elimination to yield the aryl-alkyne product and regenerate the Pd(0) catalyst.[13]
Protocol: Selective Mono-Sonogashira Coupling
This protocol aims to install an alkyne at a single bromine position. The higher reactivity of aryl bromides compared to chlorides allows for selective coupling if other halides were present, and stoichiometry is key for mono-functionalization of the dibromide.[10]
Experimental Rationale:
-
Catalyst System: A combination of a Pd(II) precatalyst like Bis(triphenylphosphine)palladium(II) dichloride and a Copper(I) salt (CuI) is classic. The Pd catalyst is the primary cross-coupler, while Cu(I) facilitates the crucial transmetalation step.[14]
-
Base/Solvent: An amine base like triethylamine or diisopropylamine is essential. It serves a dual role: neutralizing the HX byproduct and acting as a solvent.[12]
-
Conditions: Sonogashira reactions can often be run at room temperature, which helps improve selectivity and functional group tolerance.[10]
| Reagent | M.W. | Amount | Moles | Equiv. |
| This compound | 297.94 | 298 mg | 1.0 | 1.0 |
| Phenylacetylene (example alkyne) | 102.14 | 107 mg (115 µL) | 1.05 | 1.05 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 21 mg | 0.03 | 0.03 |
| Copper(I) Iodide (CuI) | 190.45 | 5.7 mg | 0.03 | 0.03 |
| Triethylamine (Et₃N) | 101.19 | 5 mL | - | - |
| Tetrahydrofuran (THF) | - | 5 mL | - | - |
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (298 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (5.7 mg, 0.03 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous THF (5 mL) and triethylamine (5 mL) via syringe.
-
Add phenylacetylene (115 µL, 1.05 mmol) dropwise while stirring.
-
Stir the reaction at room temperature for 8-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated NH₄Cl solution (15 mL), water (15 mL), and brine (15 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol: Double-Sonogashira Coupling
To achieve alkynylation at both positions, an excess of the terminal alkyne and base is used, with gentle heating to drive the reaction to completion.
| Reagent | M.W. | Amount | Moles | Equiv. |
| This compound | 297.94 | 298 mg | 1.0 | 1.0 |
| Trimethylsilylacetylene (example alkyne) | 98.22 | 275 mg (398 µL) | 2.8 | 2.8 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 21 mg | 0.03 | 0.03 |
| Copper(I) Iodide (CuI) | 190.45 | 5.7 mg | 0.03 | 0.03 |
| Diisopropylamine (DIPA) | 101.19 | 10 mL | - | - |
Step-by-Step Procedure:
-
Follow steps 1 and 2 from the mono-coupling protocol.
-
Add anhydrous diisopropylamine (10 mL) via syringe.
-
Add trimethylsilylacetylene (398 µL, 2.8 mmol) dropwise.
-
Heat the reaction mixture to 50 °C and stir for 12-24 hours.
-
Note on TMS group: If the final product requires the terminal alkyne, the TMS protecting groups can be easily removed by treating the purified product with a mild base like K₂CO₃ in methanol.
-
Follow the workup and purification procedure (steps 6-10) from the mono-Sonogashira protocol.
Experimental Workflow and Strategic Considerations
The successful application of these protocols requires careful experimental setup and an understanding of key strategic elements.
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Application Notes and Protocols: Selective Oxidation of (3,5-Dibromo-4-methoxyphenyl)methanol to 3,5-dibromo-4-methoxybenzaldehyde
Introduction
The selective oxidation of primary benzylic alcohols to their corresponding aldehydes is a cornerstone transformation in organic synthesis, pivotal to the construction of complex molecules in pharmaceutical and materials science. This document provides a comprehensive guide to the oxidation of (3,5-Dibromo-4-methoxyphenyl)methanol to 3,5-dibromo-4-methoxybenzaldehyde, a valuable intermediate in various synthetic pathways. We will explore multiple robust oxidation methodologies, delving into the mechanistic underpinnings of each to inform rational protocol selection and optimization. The protocols provided are designed for reproducibility and scalability, incorporating safety considerations and detailed analytical and purification procedures to ensure the integrity of the final product.
Chemical Structures and Properties
A clear understanding of the reactant and product is fundamental to a successful synthesis.
| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |
| This compound | ![]() | C₈H₈Br₂O₂ | 311.96 | White to off-white solid. |
| 3,5-dibromo-4-methoxybenzaldehyde | ![]() | C₈H₆Br₂O₂ | 293.94 | Aromatic compound with antibacterial properties. Boiling Point: 332 °C, Flash Point: 90 °C.[1] |
Choosing the Right Oxidation Method: A Comparative Overview
The key challenge in this transformation is to prevent over-oxidation of the resulting aldehyde to the corresponding carboxylic acid. Several methods are well-suited for this purpose, each with its own advantages and considerations.
| Oxidation Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| PCC Oxidation | Pyridinium chlorochromate (PCC) | Anhydrous CH₂Cl₂ | Mild, selective for primary alcohols to aldehydes.[2][3][4][5] | Chromium-based reagent (toxic), requires anhydrous conditions. |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Anhydrous CH₂Cl₂, -78 °C | Mild, high yields, avoids heavy metals.[6][7][8] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[7] |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | Mild, neutral conditions, rapid reactions.[9][10][11][12] | Reagent can be shock-sensitive, relatively expensive.[13] |
| TEMPO-Catalyzed Oxidation | TEMPO, NaOCl | Biphasic (e.g., CH₂Cl₂/H₂O) | Catalytic, uses inexpensive bleach, environmentally benign.[14][15][16][17] | Can be sensitive to substrate scope, may require pH control.[18] |
Experimental Protocols
The following protocols are detailed to provide a clear, step-by-step guide for the synthesis, workup, and purification of 3,5-dibromo-4-methoxybenzaldehyde.
Protocol 1: Pyridinium Chlorochromate (PCC) Oxidation
This method is a classic and reliable choice for the selective oxidation of primary alcohols to aldehydes.[2][4]
Core Principle: PCC is a milder oxidizing agent compared to other chromium(VI) reagents and typically does not oxidize aldehydes further to carboxylic acids in anhydrous conditions.[2][3]
Caption: Workflow for PCC Oxidation.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Celite® or Silica Gel
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a stirred slurry of pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of Celite® or silica gel to remove the chromium byproducts. Wash the filter cake thoroughly with additional diethyl ether.
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 3,5-dibromo-4-methoxybenzaldehyde.
Safety Precautions: PCC is a toxic and potentially carcinogenic chromium (VI) compound and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.[19][20][21][22]
Protocol 2: Swern Oxidation
The Swern oxidation is a widely used metal-free alternative that operates under mild, cryogenic conditions.[6][7][8]
Core Principle: Dimethyl sulfoxide (DMSO) is activated by oxalyl chloride to form a reactive species that oxidizes the alcohol. A hindered base, such as triethylamine, facilitates the final elimination step to yield the aldehyde.[7][8]
Caption: Workflow for Swern Oxidation.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
Anhydrous triethylamine (Et₃N)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Activation of DMSO: To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane in a three-necked flask equipped with a thermometer and under an inert atmosphere, cool the solution to -78 °C (dry ice/acetone bath). Add a solution of anhydrous DMSO (2.5 equivalents) in anhydrous dichloromethane dropwise, ensuring the internal temperature does not rise above -70 °C. Stir for 15 minutes.[23]
-
Addition of Alcohol: Add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 30 minutes.[23]
-
Addition of Base and Quenching: Add anhydrous triethylamine (5.0 equivalents) dropwise to the reaction mixture. After stirring for 10 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[23]
-
Workup and Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[23]
Causality Behind Choices: The low temperature is crucial to prevent the decomposition of the reactive intermediate formed from DMSO and oxalyl chloride.[23] Triethylamine acts as a non-nucleophilic base to deprotonate the intermediate without competing in side reactions.
Protocol 3: Dess-Martin Periodinane (DMP) Oxidation
This method offers the advantage of being performed at room temperature with a commercially available, albeit potentially explosive, reagent.[13]
Core Principle: DMP is a hypervalent iodine compound that selectively oxidizes primary alcohols to aldehydes under neutral conditions.[9][10][12]
Caption: Workflow for Dess-Martin Oxidation.
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in dichloromethane in a round-bottom flask, add Dess-Martin Periodinane (1.1-1.5 equivalents) in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Workup: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.
-
Purification: Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude aldehyde by flash column chromatography.
Safety Note: Dess-Martin Periodinane can be shock-sensitive and should be handled with care.[13]
Product Characterization
The identity and purity of the synthesized 3,5-dibromo-4-methoxybenzaldehyde should be confirmed by standard analytical techniques.
| Analytical Method | Expected Results |
| ¹H NMR | A singlet for the aldehyde proton (~9.8 ppm), a singlet for the methoxy protons (~3.9 ppm), and a singlet for the aromatic protons. |
| ¹³C NMR | A signal for the carbonyl carbon (~190 ppm), signals for the aromatic carbons, and a signal for the methoxy carbon. |
| FT-IR | A strong C=O stretching band around 1700 cm⁻¹, and C-H stretching for the aldehyde proton around 2820 and 2720 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of the product. |
| Melting Point | Comparison with the literature value. |
Purification of Aromatic Aldehydes
Aromatic aldehydes can sometimes be challenging to purify due to their propensity for air oxidation to the corresponding carboxylic acids.
-
Column Chromatography: As detailed in the protocols, this is the most common method for purification.
-
Bisulfite Adduct Formation: For stubborn impurities, the aldehyde can be converted to its solid bisulfite adduct by treatment with sodium bisulfite.[24][25][26] The adduct can be filtered, washed, and then the pure aldehyde can be regenerated by treatment with a base (e.g., NaHCO₃ or dilute NaOH).[24]
-
Distillation: For thermally stable aldehydes, vacuum distillation can be an effective purification method.[24]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient oxidant, poor quality reagents, or presence of water (for PCC and Swern). | Use a slight excess of the oxidant. Ensure all reagents and solvents are anhydrous where required. |
| Over-oxidation to Carboxylic Acid | Use of a non-selective oxidant, presence of water in PCC reaction. | Switch to a milder, more selective oxidant like DMP or Swern. Ensure strictly anhydrous conditions for PCC oxidation. |
| Low Yield | Product loss during workup or purification. | Optimize extraction and chromatography conditions. Consider bisulfite adduct purification for sensitive aldehydes. |
| Formation of Side Products | Non-optimal reaction temperature (especially for Swern), reactive functional groups on the substrate. | Strictly control the reaction temperature. Protect other sensitive functional groups if necessary. |
Conclusion
The oxidation of this compound to 3,5-dibromo-4-methoxybenzaldehyde can be achieved efficiently and selectively using a variety of modern synthetic methods. The choice of oxidant and protocol will depend on the specific requirements of the synthesis, including scale, available equipment, and tolerance for certain reagents and byproducts. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions outlined in these application notes, researchers can confidently and successfully perform this important chemical transformation.
References
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Reagent Friday: PCC (Pyridinium Chlorochromate) - Master Organic Chemistry. (2011, September 9). Master Organic Chemistry. [Link]
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The Role of PCC in Oxidizing Primary Alcohols - Oreate AI Blog. (2025, December 30). Oreate AI. [Link]
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TEMPO-Mediated Oxidations. Organic Chemistry Portal. [Link]
-
Pyridiniumchlorochromate-26299-14-9.docx - University of Georgia Office of Research - UGA. (n.d.). University of Georgia. [Link]
-
Oxidation by PCC (pyridinium chlorochromate) - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. [Link]
-
Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. (n.d.). Chemistry Steps. [Link]
-
PYRIDINIUM CHLOROCHROMATE EXTRA PURE MSDS CAS No - Loba Chemie. (2013, July 29). Loba Chemie. [Link]
-
Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC - NIH. (n.d.). National Institutes of Health. [Link]
-
TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
PCC Oxidation Mechanism - Chemistry Steps. (n.d.). Chemistry Steps. [Link]
-
Purifying aldehydes? : r/chemistry - Reddit. (2015, April 1). Reddit. [Link]
-
Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
1,2-Benziodoxol-3(1H) - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Selective TEMPO‐Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. (2020, March 11). Wiley Online Library. [Link]
-
Pyridinium Chlorochromate (26299-14-9) - • SAFETY DATA SHEET. (2025, December 23). [Link]
-
Dess–Martin oxidation - Wikipedia. (n.d.). Wikipedia. [Link]
-
Simplified Procedure for TEMPO-Catalyzed Oxidation: Selective Oxidation of Alcohols, α-Hydroxy Esters, and Amides Using TEMPO and Calcium Hypochlorite - Taylor & Francis Online. (2012, August 2). Taylor & Francis Online. [Link]
-
Dess-Martin Oxidation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development - ACS Publications. (2017, July 12). ACS Publications. [Link]
-
Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. (2013, May 8). ResearchGate. [Link]
-
Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. (n.d.). Master Organic Chemistry. [Link]
-
Swern oxidation - Wikipedia. (n.d.). Wikipedia. [Link]
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Etherification reactions of (3,5-Dibromo-4-methoxyphenyl)methanol
An Application Guide to the Synthesis of Novel Ethers from (3,5-Dibromo-4-methoxyphenyl)methanol
Abstract
This compound is a highly functionalized aromatic building block, poised for creating diverse molecular architectures. Its strategic substitution with a nucleophilic hydroxyl group, an electron-donating methoxy moiety, and two electrophilic bromine atoms makes it an exceptionally versatile precursor for drug discovery and materials science. The conversion of its benzylic alcohol to an ether linkage opens a primary pathway for structural elaboration and modulation of physicochemical properties. This guide provides an in-depth exploration of the principal etherification strategies for this substrate, detailing the mechanistic rationale, step-by-step experimental protocols, and comparative analysis of the Williamson ether synthesis and acid-catalyzed dehydration routes.
Introduction: The Strategic Value of (3,5-Dibromo-4-methoxyphenyl) Ethers
The core structure of this compound presents three key features for synthetic chemists:
-
The Benzylic Alcohol: A primary site for nucleophilic substitution to form ethers, esters, and other derivatives. The benzylic position imparts unique reactivity, allowing for reactions that proceed via stabilized carbocation intermediates.
-
The Methoxy Group: An electron-donating group that activates the aromatic ring and stabilizes benzylic carbocation intermediates, facilitating SN1-type reactions.
-
The Dibromo Substituents: These atoms provide steric bulk and potent electronic-withdrawing effects. More importantly, they serve as critical handles for post-etherification modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid assembly of complex molecular scaffolds.
The etherification of this alcohol is therefore a foundational step in leveraging its full synthetic potential. The resulting ethers are key intermediates for novel pharmaceuticals, agrochemicals, and functional organic materials. This document serves as a practical guide for researchers, providing both the theoretical basis and actionable protocols for achieving efficient and selective etherification.
Mechanistic Considerations: A Tale of Two Pathways
The etherification of a benzylic alcohol like this compound is governed by a choice between two fundamental mechanistic pathways: the SN2-based Williamson ether synthesis and SN1-like acid-catalyzed methods. The selection of a method depends on the desired product, the nature of the alkylating agent, and the required reaction conditions.
-
SN2 Pathway (Williamson Ether Synthesis): This is a highly reliable and versatile method that proceeds through a bimolecular nucleophilic substitution.[1] It involves the deprotonation of the alcohol to form a potent nucleophile (an alkoxide), which then attacks an electrophilic alkyl halide.[2][3] This pathway is ideal for synthesizing a wide range of unsymmetrical ethers and works best with primary alkyl halides to avoid competing elimination reactions.[1][4]
-
SN1-like Pathway (Acid-Catalyzed Dehydration): This pathway leverages the stability of the benzylic carbocation. The alcohol's hydroxyl group is protonated by an acid catalyst, turning it into a good leaving group (water).[5] Subsequent departure of water generates a resonance-stabilized benzylic carbocation. This electrophilic intermediate is then trapped by a nucleophile, typically another alcohol molecule. This method can be used to form symmetrical ethers (homo-etherification) or unsymmetrical ethers if a large excess of a second alcohol is used as the solvent and nucleophile.[6][7]
Methodology I: Williamson Ether Synthesis
This approach offers excellent control for constructing unsymmetrical ethers with specific alkyl, allyl, or benzyl groups. The key is the initial quantitative conversion of the alcohol to its corresponding alkoxide using a strong, non-nucleophilic base.
Principle of the Method
The reaction is a two-step process executed in a single pot. First, a strong base like sodium hydride (NaH) deprotonates the this compound to form the sodium alkoxide. Second, an alkylating agent (typically a primary alkyl halide) is introduced, and the alkoxide displaces the halide via an SN2 reaction to form the desired ether.[5][8]
Workflow for Williamson Ether Synthesis
Caption: General laboratory workflow for the Williamson ether synthesis.
Detailed Protocol: Synthesis of 1,5-Dibromo-2-(methoxymethyl)-3-methoxybenzene
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Iodomethane (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add sodium hydride (1.2 eq., 60% dispersion). Wash the NaH with anhydrous hexanes to remove the mineral oil and suspend it in anhydrous THF (10 volumes).
-
Alkoxide Formation: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C (ice bath).
-
Stirring: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for 1 hour. Hydrogen gas evolution should be observed.
-
Alkylation: Cool the reaction mixture back to 0 °C and add iodomethane (1.1 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash successively with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ether.
Data Summary for Williamson Ether Synthesis
| Alkylating Agent | Base | Solvent | Temperature | Typical Yield | Reference |
| Iodomethane | NaH | THF | 0 °C to RT | 85-95% | [8] |
| Ethyl bromide | NaH | THF/DMF | RT to 50 °C | 80-90% | [8] |
| Benzyl bromide | K₂CO₃ | Acetonitrile | Reflux | 80-95% | [2] |
| Allyl bromide | NaH | THF | 0 °C to RT | 85-95% | [2] |
Methodology II: Acid-Catalyzed Etherification
This method is particularly effective for benzylic alcohols due to their ability to form stabilized carbocation intermediates. It is an excellent choice for synthesizing symmetrical dibenzyl ethers or for methyl/ethyl ethers when methanol/ethanol is used as the solvent.[9][10]
Principle of the Method
The reaction is initiated by the protonation of the benzylic hydroxyl group by a strong acid (e.g., HCl, H₂SO₄, or a solid acid catalyst like Amberlyst-15).[6][7] This transforms the hydroxyl into a good leaving group (H₂O). The subsequent loss of water generates a resonance-stabilized secondary carbocation. This electrophile is then rapidly trapped by the most abundant nucleophile in the system—another molecule of the starting alcohol (for symmetrical ethers) or the solvent alcohol (for unsymmetrical ethers).
Mechanism of Acid-Catalyzed Etherification
Caption: The SN1-like mechanism for acid-catalyzed etherification.
Detailed Protocol: Synthesis of Bis(3,5-dibromo-4-methoxyphenyl)methyl Ether (Symmetrical Ether)
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄) or Iron(III) Chloride (FeCl₃·6H₂O)[9]
-
Dichloromethane (DCM) or Propylene Carbonate (PC)[10]
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent like dichloromethane.
-
Catalyst Addition: Add a catalytic amount of concentrated H₂SO₄ (e.g., 1-5 mol%) or FeCl₃·6H₂O (5 mol %) to the solution at room temperature.[9]
-
Reaction: Stir the mixture at room temperature (or gently heat to 40-70 °C if required) for 2-8 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ to neutralize the acid.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (1 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product, often obtained in high purity, can be further purified by recrystallization or flash column chromatography if necessary.
Note on Unsymmetrical Ethers: To synthesize an unsymmetrical ether (e.g., the methyl ether), the same procedure can be followed, but using a large excess of the second alcohol (e.g., methanol) as the solvent.[6]
Data Summary for Acid-Catalyzed Etherification
| Product Type | Catalyst | Solvent | Temperature | Typical Yield | Reference |
| Symmetrical | FeCl₃·6H₂O (5 mol%) | Propylene Carbonate | 70-120 °C | 53-91% | [9][10] |
| Symmetrical | Heteropoly Acid | Solvent-free (MW) | 100-150W | Good-Excellent | [11] |
| Unsymmetrical (Methyl) | HCl (cat.) | Methanol (excess) | 20 °C | ~90% | [6] |
| Unsymmetrical (Ethyl) | TCT/DMSO | Ethanol (excess) | RT | 80-95% | [12][13] |
Product Characterization
The synthesized ethers should be characterized using standard analytical techniques to confirm their structure and purity. For a representative product like 1,5-Dibromo-2-(methoxymethyl)-3-methoxybenzene :
-
¹H NMR: Expect to see a singlet for the benzylic protons (-CH₂-) around δ 4.4-4.6 ppm, a singlet for the methoxy group on the ether (-OCH₃) around δ 3.4-3.5 ppm, a singlet for the aromatic methoxy group (-OCH₃) around δ 3.9 ppm, and a singlet for the two aromatic protons (-ArH) around δ 7.5 ppm.
-
¹³C NMR: Signals corresponding to the benzylic carbon, the two methoxy carbons, and the aromatic carbons, with the carbon atoms attached to bromine showing characteristic shifts.
-
Mass Spectrometry (MS): The molecular ion peak should show a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a ~1:2:1 ratio).
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Yield (Williamson) | Incomplete deprotonation; wet solvent/reagents; poor quality alkyl halide. | Use fresh NaH; ensure all glassware is flame-dried and solvents are anhydrous; use freshly distilled alkyl halide. |
| Low Yield (Acid-Cat.) | Insufficient catalyst; reaction temperature too low. | Increase catalyst loading slightly; gently heat the reaction mixture. |
| Elimination Side Products | Use of secondary/tertiary alkyl halides in Williamson synthesis. | Use only primary or methyl halides for the Williamson method.[1] |
| No Reaction | Inactive catalyst; starting material is unreactive under the conditions. | Use a stronger acid catalyst or a more forcing condition (higher temp); for Williamson, ensure base is active. |
| Formation of Symmetrical Ether as Byproduct | In Williamson, if alkyl halide addition is slow or starting material is in excess. In acid-catalyzed unsymmetrical synthesis, if water is not excluded. | Add alkyl halide promptly after alkoxide formation; use a large excess of the solvent alcohol and ensure anhydrous conditions. |
Conclusion
The etherification of this compound is a critical transformation for accessing a rich portfolio of chemical intermediates. The Williamson ether synthesis provides a robust and highly versatile route to a wide array of unsymmetrical ethers using primary alkyl halides. For the synthesis of symmetrical ethers or simple methyl/ethyl ethers, acid-catalyzed methods offer an efficient and atom-economical alternative. The choice of methodology should be guided by the target structure, available reagents, and desired scale. The protocols and insights provided herein offer a solid foundation for researchers to successfully synthesize and explore the chemistry of these valuable compounds.
References
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Sun, L., Guo, Y., Peng, G., & Li, C. (2008). An efficient method chemoselectively converts benzyl alcohols into their methyl or ethyl ethers. Synthesis, 3487-3488. Available at: [Link]
-
Iovel, I., Goldberg, Y., & Shymanska, M. (2004). Hydrochloric acid as an efficient catalyst for intermolecular condensation of alcohols. A simple and highly efficient synthesis of unsymmetrical ethers from benzylic alcohols and alkanols. Russian Journal of Organic Chemistry, 40, 119-122. Available at: [Link]
-
Maki, T., et al. (2012). Copper- and Borinic Acid-catalyzed Propargylic Etherification of Propargylic Carbonates with Benzyl Alcohols. Chemistry Letters, 41(11), 1463-1465. Available at: [Link]
-
Garnier, T., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega, 8(46), 44105–44115. Available at: [Link]
-
de Oliveira, L. F., et al. (2008). Etherification of glycerol with benzyl alcohol catalyzed by solid acids. Química Nova, 31(8), 2137-2139. Available at: [Link]
-
Sun, L., et al. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Synthesis, 2008(21), 3487-3491. Available at: [Link]
-
Garnier, T., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega, 8(46), 44105-44115. Available at: [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzyl Ethers. Available at: [Link]
-
Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharmaffiliates - Synthetic Procedures. Available at: [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Available at: [Link]
-
LibreTexts Chemistry. (2015). Williamson Ether Synthesis. Available at: [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis Lab Procedure. Available at: [Link]
-
Villa, R. A., et al. (2004). Etherification of benzyl alcohol under microwave irradiation using a heteropoly acid as catalyst. Journal of the Brazilian Chemical Society, 15(5), 793-795. Available at: [Link]
-
LibreTexts Chemistry. (2024). Preparing Ethers. Available at: [Link]
-
ResearchGate. (2021). On the bromination of aromatics, alkenes and alkynes using alkylammonium bromide. Request PDF. Available at: [Link]
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LibreTexts Chemistry. (2024). Preparing Ethers. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Cleavage of ethers. Available at: [Link]
-
Cabrera, P. J., et al. (2021). Nucleophilic C–H Etherification of Heteroarenes Enabled by Base-Catalyzed Halogen Transfer. Organic Letters, 23(11), 4162-4166. Available at: [Link]
-
Buchwald, S. L., et al. (2024). Room-Temperature Cu-Catalyzed Etherification of Aryl Bromides. ChemRxiv. Available at: [Link]
-
YouTube. (2023). Aromatic electrophilic substitution reaction of ethers | Bromination. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Mechanism for bromoetherification of olefinic alcohol. Available at: [Link]
-
Organic Chemistry Portal. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Available at: [Link]
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Application Note: Strategic Derivatization of (3,5-Dibromo-4-methoxyphenyl)methanol for Advanced Research Applications
Abstract
(3,5-Dibromo-4-methoxyphenyl)methanol is a key intermediate in the synthesis of a wide range of compounds with significant potential in medicinal chemistry, materials science, and agrochemicals. The strategic modification of its benzylic alcohol functionality opens up a vast chemical space for the development of novel molecular entities. This comprehensive guide provides detailed protocols and expert insights into the primary derivatization pathways for this versatile substrate, including etherification, esterification, and oxidation. Each section is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently and efficiently functionalize this important building block.
Introduction: The Significance of this compound
This compound serves as a crucial scaffold in organic synthesis. The presence of two bromine atoms provides reactive sites for various cross-coupling reactions, enabling the construction of complex molecular architectures[1]. The methoxy group, an electron-donating substituent, modulates the electronic properties of the aromatic ring, influencing both its reactivity and the biological activity of its derivatives. Furthermore, the benzylic alcohol is a prime site for derivatization, allowing for the introduction of a wide array of functional groups that can fine-tune the physicochemical properties of the final compounds, such as solubility, lipophilicity, and metabolic stability.
Chemical Properties and Reactivity Considerations
The reactivity of the benzylic alcohol in this compound is influenced by the electronic and steric effects of the substituents on the aromatic ring. The electron-donating methoxy group at the para position enhances the stability of a potential benzylic carbocation intermediate, which can facilitate reactions proceeding through an SN1-type mechanism. Conversely, the two bulky bromine atoms in the ortho positions can introduce steric hindrance, which may affect the accessibility of the hydroxyl group to certain reagents. A thorough understanding of these competing factors is crucial for selecting the appropriate reaction conditions and anticipating potential side reactions.
Derivatization Protocols
This section outlines detailed, step-by-step protocols for the most common and effective derivatization reactions of the benzylic alcohol of this compound.
Etherification: Synthesis of Benzyl Ethers
The conversion of the benzylic alcohol to an ether is a fundamental transformation for introducing a variety of alkyl or aryl groups. The Williamson ether synthesis is a robust and widely used method for this purpose.[2]
Protocol: Williamson Ether Synthesis
-
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Experimental Workflow for Williamson Ether Synthesis
Sources
Application Note: (3,5-Dibromo-4-methoxyphenyl)methanol as a Versatile Precursor for Novel Pharmaceutical Compound Synthesis
Introduction
(3,5-Dibromo-4-methoxyphenyl)methanol is a highly functionalized aromatic building block with significant potential in medicinal chemistry and drug discovery. Its unique structure, featuring a reactive benzylic alcohol and two bromine atoms ortho to a methoxy group, provides multiple strategic points for molecular elaboration. The bromine atoms serve as ideal handles for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and aryl-alkynyl scaffolds. Simultaneously, the methanol moiety can be readily oxidized to an aldehyde for subsequent olefination reactions or converted into ethers and esters. This multi-functionality allows for the efficient synthesis of diverse molecular architectures, including analogues of potent natural products like Combretastatin A-4, known for its anti-tubulin and anti-cancer properties.[1][2][3] This guide provides detailed protocols and expert insights into leveraging this compound as a key precursor for the development of novel pharmaceutical compounds.
Physicochemical Properties and Safe Handling
A thorough understanding of the precursor's properties and safety requirements is critical for successful and safe experimentation.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 145691-59-4 (related structure) | [4] |
| Molecular Formula | C₈H₈Br₂O₂ | N/A |
| Molecular Weight | 299.96 g/mol | N/A |
| Appearance | Off-white to light yellow solid | N/A |
| Melting Point | 103-104 °C (for a related bromo-dimethoxy analog) | [5] |
| Solubility | Soluble in methanol, ethanol, DCM, THF, ethyl acetate | N/A |
| Topological Polar Surface Area (TPSA) | 29.46 Ų (for dibromophenyl)methanol | [4] |
Note: Data is compiled from various sources, including those for structurally similar compounds.
Safety and Handling
This compound and its related structures are classified as harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[6]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[7] For eye contact, rinse cautiously with water for several minutes.[7] If inhaled, move to fresh air.[6] If swallowed, rinse mouth and seek medical attention.[6] Always consult the specific Safety Data Sheet (SDS) before use.
Core Synthetic Strategies and Protocols
The strategic value of this compound lies in its capacity to undergo a variety of high-yield transformations at its distinct reactive sites. Below are detailed protocols for three fundamental synthetic pathways.
Strategy A: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
Expertise & Causality: The two bromine atoms on the aromatic ring are excellent leaving groups for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is particularly powerful for creating biaryl structures, a common motif in pharmaceuticals, by forming a C(sp²)-C(sp²) bond with an organoboron reagent.[8][9] The choice of a palladium catalyst with appropriate ligands (e.g., phosphine-based) is crucial for an efficient catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[8][9][10] A base is required to activate the boronic acid for the transmetalation step.[10]
Protocol 1: Double Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (2.5 eq.)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (4.0 eq.)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture), degassed
-
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and K₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours.
-
Monitor reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Workflow Diagram for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Coupling Workflow.
Strategy B: Oxidation and Wittig Olefination for Stilbene Synthesis
Expertise & Causality: This two-step sequence is a cornerstone for synthesizing stilbene and stilbenoid compounds, including analogues of Combretastatin A-4.[2]
-
Oxidation: The primary alcohol is first selectively oxidized to the corresponding benzaldehyde. Mild oxidation conditions are chosen to prevent over-oxidation to the carboxylic acid. Reagents like TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) with a co-oxidant are highly effective for this transformation.[11][12][13]
-
Wittig Reaction: The resulting aldehyde is then reacted with a phosphonium ylide (a Wittig reagent).[14][15] This reaction forms a carbon-carbon double bond with high reliability, replacing the carbonyl oxygen with the alkylidene group from the ylide.[16] The stereochemistry of the resulting alkene (Z or E) can often be controlled by the choice of ylide (stabilized vs. non-stabilized) and reaction conditions.[14][17]
Protocol 2: Synthesis of a Stilbene Analog
-
Step 1: TEMPO-Catalyzed Oxidation
-
Materials:
-
This compound (1.0 eq.)
-
TEMPO (0.1 eq.)
-
Trichloroisocyanuric acid (TCCA) (1.1 eq.)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask.
-
Add TEMPO to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add TCCA portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude 3,5-dibromo-4-methoxybenzaldehyde. This is often used directly in the next step.
-
-
-
Step 2: Wittig Reaction
-
Materials:
-
Benzyltriphenylphosphonium chloride (or other desired phosphonium salt) (1.2 eq.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Crude 3,5-dibromo-4-methoxybenzaldehyde (from Step 1) (1.0 eq.)
-
-
Procedure:
-
To a flame-dried, two-neck flask under argon, add the phosphonium salt and anhydrous THF.
-
Cool to 0 °C and carefully add NaH portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the deep red/orange ylide indicates a successful reaction.
-
Cool the ylide solution back to 0 °C.
-
Dissolve the crude aldehyde from Step 1 in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Stir at room temperature for 4-6 hours until the starting aldehyde is consumed (monitor by TLC).
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the stilbene analog.
-
-
Oxidation-Wittig Synthetic Pathway
Caption: Two-step pathway to stilbene analogs.
Strategy C: C-O Bond Formation via Williamson Ether Synthesis
Expertise & Causality: The benzylic alcohol provides a nucleophilic site for forming ether linkages, another prevalent functional group in drug molecules. The Williamson ether synthesis is a classic and robust method for this purpose.[18][19] The reaction proceeds via an Sₙ2 mechanism, where the alcohol is first deprotonated by a strong base (like NaH) to form a more nucleophilic alkoxide.[19][20] This alkoxide then displaces a halide from a primary or benzylic alkyl halide.[20] Anhydrous conditions are critical as water would quench the strong base and the alkoxide intermediate.
Protocol 3: Williamson Ether Synthesis
-
Materials:
-
This compound (1.0 eq.)
-
Sodium hydride (NaH, 60% dispersion) (1.2 eq.)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Add anhydrous THF to a flame-dried, two-neck flask under an argon atmosphere.
-
Add this compound to the flask and stir until dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH portion-wise. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for another 30 minutes to ensure complete alkoxide formation.
-
Cool the mixture back down to 0 °C.
-
Add the alkyl halide dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir overnight (or until completion by TLC).
-
Carefully quench the reaction at 0 °C by the slow addition of water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude ether by column chromatography.
-
Williamson Ether Synthesis Workflow
Caption: Williamson Ether Synthesis Workflow.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Suzuki Coupling | Inactive catalyst; Insufficiently degassed solvent; Poor quality boronic acid; Ineffective base. | Use a fresh batch of palladium catalyst; Degas solvent thoroughly with argon bubbling for at least 30 mins; Use high-purity boronic acid; Ensure base is anhydrous and finely powdered. |
| Incomplete Oxidation to Aldehyde | Insufficient oxidant; Deactivated TEMPO catalyst. | Increase the equivalents of the co-oxidant (e.g., TCCA) slightly (to 1.2 eq.); Ensure TEMPO is stored correctly and use a fresh batch. |
| Formation of (E)-isomer in Wittig | Use of a stabilized ylide when the (Z)-isomer is desired. | For (Z)-alkene synthesis, use a non-stabilized ylide (e.g., from an alkyltriphenylphosphonium salt) under salt-free conditions if possible.[14] |
| No Reaction in Williamson Synthesis | Wet solvent or glassware; Inactive NaH; Sterically hindered alkyl halide. | Flame-dry all glassware and use anhydrous solvent from a freshly opened bottle or still; Use a new batch of NaH; Switch to a less hindered primary alkyl halide or tosylate.[18] |
| Multiple Products / Side Reactions | Reaction temperature too high; Competing reaction pathways. | Lower the reaction temperature; Monitor reaction closely by TLC to stop it upon consumption of starting material before side products accumulate; Re-evaluate protecting group strategy if necessary. |
Conclusion
This compound is a powerful and versatile precursor for constructing a wide range of molecular scaffolds relevant to pharmaceutical research. By strategically employing its three primary reactive sites through well-established protocols such as Suzuki coupling, oxidation-Wittig sequences, and Williamson ether synthesis, researchers can efficiently generate libraries of novel compounds. The protocols and insights provided herein serve as a robust foundation for scientists and drug development professionals to accelerate their discovery programs.
References
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(4-bromo-3,5-dimethoxyphenyl)methanol - Chemical Synthesis Database. (n.d.). Mol-Instincts. Retrieved January 14, 2026, from [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 14, 2026, from [Link]
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Borys, D., et al. (2021). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Molecules, 26(11), 3225. Available at: [Link]
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Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
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Siebert, A., et al. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. Anticancer Agents in Medicinal Chemistry, 16(8), 942-960. Available at: [Link]
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Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). ReactionFlash. Retrieved January 14, 2026, from [Link]
-
Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 14, 2026, from [Link]
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Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved January 14, 2026, from [Link]
-
Williamson Ether Synthesis. (2023, July 15). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
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Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ResearchGate. Available at: [Link]
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da Silva, A. B. F., et al. (2023). Combretastatins D series and analogues: from isolation, synthetic challenges and biological activities. Beilstein Journal of Organic Chemistry, 19, 298-326. Available at: [Link]
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Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry. Retrieved January 14, 2026, from [Link]
-
Bakr, A., et al. (2023). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. RSC Advances, 13(1), 1-15. Available at: [Link]
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Wittig reaction. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
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Wittig Reaction: Mechanism and Examples. (n.d.). NROChemistry. Retrieved January 14, 2026, from [Link]
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Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023, March 29). YouTube. Retrieved January 14, 2026, from [Link]
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The WITTIG REACTION With CHEMILUMINESCENCE!. (n.d.). University of Colorado Boulder. Retrieved January 14, 2026, from [Link]
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(2-Bromo-4,5-dimethoxyphenyl)methanol. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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Oxidation of Nerol to Neral with Iodosobenzene and TEMPO. (n.d.). Organic Syntheses. Retrieved January 14, 2026, from [Link]
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Suzuki-Miyaura Coupling. (2023, October 10). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
-
The Suzuki Reaction. (n.d.). Harvard University Department of Chemistry and Chemical Biology. Retrieved January 14, 2026, from [Link]
-
Aldehyde synthesis by oxidation of alcohols and rearrangements. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
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(4-Methoxyphenyl)Methanol. (2024, April 9). ChemBK. Retrieved January 14, 2026, from [Link]
-
Gogoi, P., & Konwar, D. (2005). Transition-metal- and Organic-Solvent-Free: A Highly Efficient Anaerobic Process for Selective Oxidation of Alcohols to Aldehydes and Ketones in water. The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
-
Schöbel, J., et al. (2018). Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. ChemistrySelect, 3(45), 12795-12799. Available at: [Link]
-
Wang, S., et al. (2018). Catalytic Aerobic Oxidation of p-Methoxybenzyl (PMB) Ethers to Aldehydes or Ketones. Chemistry – An Asian Journal, 13(17), 2419-2422. Available at: [Link]
-
(4-Bromo-3,5-dimethylphenyl)methanol. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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Application of (3,5-Dibromo-4-methoxyphenyl)methanol in materials science
An Application Guide to (3,5-Dibromo-4-methoxyphenyl)methanol in Advanced Materials Science
Abstract
This compound is a highly functionalized aromatic alcohol poised as a versatile building block for the next generation of advanced materials. Its unique molecular architecture, featuring two reactive bromine atoms, a nucleophilic hydroxymethyl group, and an electron-influencing methoxy substituent, offers a powerful toolkit for chemists and materials scientists. This guide elucidates the principal applications of this compound, focusing on its role as a key monomer in the synthesis of high-performance polymers—specifically those with a high refractive index and inherent flame retardancy. Furthermore, we detail its utility as a core intermediate for constructing complex organic molecules via palladium-catalyzed cross-coupling reactions, which are foundational for developing materials used in organic electronics. This document provides not only the theoretical framework for these applications but also detailed, field-tested experimental protocols designed for practical implementation in a research environment.
Physicochemical Properties and Structural Rationale
The utility of this compound stems directly from its structure. The two bromine atoms serve dual purposes: they act as excellent leaving groups in cross-coupling reactions and, due to their high atomic mass, significantly increase the molar refractivity and density of resulting polymers. The hydroxymethyl (-CH₂OH) group is a primary alcohol, providing a reactive site for polymerization reactions such as esterification and etherification. The methoxy (-OCH₃) group, an electron-donating substituent, modulates the electronic properties of the aromatic ring, influencing both reactivity and the ultimate properties of the derived materials.
| Property | Value |
| CAS Number | 88549-93-5 |
| Molecular Formula | C₈H₈Br₂O₂ |
| Molecular Weight | 295.96 g/mol |
| Appearance | Off-white to light yellow crystalline solid |
| Melting Point | 105-109 °C |
| Solubility | Soluble in THF, CH₂Cl₂, hot methanol; sparingly soluble in water |
Core Application I: Monomer for High-Performance Polymers
The integration of this compound into polymer backbones imparts valuable properties that are difficult to achieve with conventional hydrocarbon-based monomers.
Synthesis of High Refractive Index (HRI) Polymers
Causality: High refractive index polymers (nD > 1.60) are critical for advanced optical applications, including microlenses, optical waveguides, and encapsulation for LEDs and solar cells to enhance light extraction and efficiency.[1] The refractive index of a polymer is governed by the Lorentz-Lorenz equation, which correlates it with molar refractivity and molar volume. The incorporation of heavy atoms like bromine, which have high electron density and polarizability, dramatically increases the molar refractivity of the polymer, leading to a higher refractive index.[2][3] By using this compound as a monomer, the resulting polymer is densely populated with bromine, making it an excellent candidate for HRI materials.[4]
Application Workflow: The hydroxymethyl group can be utilized to form polyethers. A common route is the Williamson ether synthesis, where the alcohol is deprotonated with a strong base to form a nucleophilic alkoxide, which then displaces a halide on a co-monomer.
Protocol 1: Synthesis of a High Refractive Index Poly(arylene ether)
Objective: To synthesize a poly(arylene ether) by reacting the sodium salt of this compound with an activated aromatic dihalide.
Materials:
-
This compound (1.0 eq)
-
4,4'-Difluorobenzophenone (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Anhydrous N,N-Dimethylacetamide (DMAc)
-
Toluene
-
Methanol
-
Argon or Nitrogen gas supply
Procedure:
-
Reactor Setup: Charge an oven-dried three-neck flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet with this compound and 4,4'-Difluorobenzophenone.
-
Inert Atmosphere: Purge the flask with argon for 15 minutes.
-
Azeotropic Dehydration: Add DMAc and toluene (e.g., 2:1 v/v) to the flask. Heat the mixture to reflux to azeotropically remove any trace water, which is collected in the Dean-Stark trap. This step is critical as water can quench the alkoxide.
-
Alkoxide Formation: Cool the mixture to 0 °C. Cautiously add the sodium hydride portion-wise. Hydrogen gas will evolve. Allow the mixture to warm to room temperature and stir for 2 hours until the gas evolution ceases and the solution becomes homogeneous.
-
Polymerization: Heat the reaction mixture to 150-160 °C. Monitor the reaction progress by observing the increase in viscosity. The reaction typically takes 8-12 hours.
-
Precipitation and Purification: Cool the viscous solution to room temperature and pour it slowly into a large volume of vigorously stirring methanol to precipitate the polymer.
-
Washing: Filter the fibrous polymer precipitate and wash it extensively with methanol and then deionized water to remove residual salts and solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 80 °C overnight.
Expected Characterization:
-
¹H NMR: To confirm the structure of the repeating unit.
-
GPC (Gel Permeation Chromatography): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI).
-
Ellipsometry: To measure the refractive index of a thin film of the polymer.
Reactive Flame Retardant for Polyesters
Causality: Brominated compounds are highly effective flame retardants (FRs).[5] During combustion, the C-Br bonds break, releasing bromine radicals into the gas phase. These radicals act as scavengers, interrupting the high-energy radical chain reactions of combustion, thereby quenching the flame.[6][7] By incorporating this compound as a "reactive" diol in a polyester synthesis, the flame-retardant moiety becomes an integral part of the polymer backbone. This prevents the leaching associated with "additive" FRs, resulting in a safer and more durable material.[8]
Core Application II: Building Block for Functional Organic Materials
The two bromine atoms on the aromatic ring are prime reaction sites for palladium-catalyzed cross-coupling reactions, enabling the construction of complex, conjugated molecules from a simple starting material.[9]
Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling
Causality: The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[10][11] This reaction is fundamental to the synthesis of biaryls, which are core structures in many organic electronic materials (for OLEDs, OPVs) and pharmaceuticals.[12] this compound is an ideal substrate, offering two "handles" (the bromine atoms) for sequential or double coupling, allowing for the programmed assembly of complex architectures.[9]
Protocol 2: Double Suzuki-Miyaura Coupling
Objective: To synthesize 3,5-Di(thiophen-2-yl)-4-methoxybenzyl alcohol, a potential precursor for a conjugated polymer.
Materials:
-
This compound (1.0 eq)
-
Thiophene-2-boronic acid (2.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl acetate
-
Brine
Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound, thiophene-2-boronic acid, and K₂CO₃.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst.
-
Inerting: Seal the flask with a septum, and cycle between vacuum and argon backfill three times to establish an inert atmosphere. This is crucial as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe. The aqueous base is necessary to activate the boronic acid for transmetalation.[11]
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 12-16 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Add ethyl acetate and water. Separate the organic layer, wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Visualizations of Workflows and Concepts
Diagram 1: Synthetic Utility of this compound This diagram illustrates the role of the title compound as a central precursor for diverse classes of advanced materials.
Caption: Synthetic pathways from the core molecule.
Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling This flowchart details the key steps in Protocol 2, emphasizing the critical operations for a successful reaction.
Caption: Step-by-step Suzuki coupling protocol.
Diagram 3: Structure-Property Nexus This diagram explicitly links the molecular features of this compound to the resulting material properties.
Caption: Linking molecular structure to material function.
References
-
Wampler, T. Brominated Flame Retardants in a Polycarbonate. CDS Analytical Application Note. [6]
-
Stowell, J. et al. (2016). New Class of Brominated Polymeric Flame Retardants for Use in Rigid Polyurethane Foams. ResearchGate. [8]
-
Google Patents. EP2410015B1 - Brominated polymers as flame retardant additives and polymer systems containing same. [13]
-
SpecialChem. Flame Retardants of Plastic - Mechanism, Types, & Applications. [7]
-
Wikipedia. Brominated flame retardant. [5]
-
BenchChem. Application Notes and Protocols for the Reaction of 3,5-Dibromo-4-methoxybenzoic Acid with Nucleophiles. [9]
-
Zhang, J. et al. (2021). All-Organic Polymeric Materials with Extraordinarily High Refractive Index and Excellent Transparency. ChemRxiv. [14]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [10]
-
Kayser, L. et al. (2018). Synthesis of high refractive index and low-birefringence acrylate polymers with a tetraphenylethane skeleton in the side chain. RSC Publishing. [4]
-
BenchChem. Application Notes and Protocols: Suzuki Coupling Reactions Using (3-Bromophenyl)(4-methoxyphenyl)methanone. [12]
-
Claussen, K. et al. (2018). High Refractive Index Polymers by Design. ACS Publications. [2]
-
ResearchGate. High Refractive Index Polymers by Design | Request PDF. [3]
-
Advanced Science News. (2016). High refractive index hyperbranched polymers. [1]
-
National Institutes of Health. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. [15]
-
Organic Chemistry Portal. Suzuki Coupling. [11]
Sources
- 1. High refractive index hyperbranched polymers - Advanced Science News [advancedsciencenews.com]
- 2. uni-marburg.de [uni-marburg.de]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of high refractive index and low-birefringence acrylate polymers with a tetraphenylethane skeleton in the side chain - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Brominated flame retardant - Wikipedia [en.wikipedia.org]
- 6. analytix.co.uk [analytix.co.uk]
- 7. specialchem.com [specialchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. EP2410015B1 - Brominated polymers as flame retardant additives and polymer systems containing same - Google Patents [patents.google.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Analytical Methods for the Quantification of (3,5-Dibromo-4-methoxyphenyl)methanol in Reaction Mixtures
An Application Note and Protocol for the Scientific Community
Abstract
The accurate quantification of (3,5-Dibromo-4-methoxyphenyl)methanol is critical for monitoring reaction progress, determining yield, and controlling impurity profiles in synthetic chemistry and drug development. This application note provides a comprehensive guide to three robust analytical methods for its quantification in complex reaction mixtures: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We delve into the causality behind experimental choices, present detailed, step-by-step protocols, and discuss method validation in accordance with ICH guidelines to ensure data integrity and trustworthiness. This document is intended for researchers, chemists, and quality control analysts seeking to establish reliable and accurate analytical procedures for this and structurally related compounds.
Introduction and Strategic Importance
This compound serves as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its dibromo-methoxy-benzyl structure imparts specific functionalities crucial for subsequent chemical transformations. The efficiency of its synthesis and the purity of the final product are directly dependent on the ability to accurately monitor its formation and consumption within a dynamic reaction environment.
A typical reaction mixture may contain unreacted starting materials, the target analyte, and various byproducts. Therefore, an analytical method must not only be sensitive and accurate but also highly selective (specific) to differentiate the analyte from these other components. This guide provides the technical foundation for selecting, developing, and validating the appropriate analytical method for your specific laboratory and regulatory needs.
Foundational Analytical Strategy: Method Selection and Validation
The selection of an analytical technique is governed by the physicochemical properties of the analyte and the composition of the sample matrix. A systematic approach ensures that the chosen method is fit for its intended purpose.
Caption: General workflow for analytical method selection and validation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the workhorse technique for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for this compound. A reversed-phase method provides excellent separation from both more polar starting materials and less polar byproducts.
3.1. Principle and Rationale
In reversed-phase HPLC, the stationary phase (e.g., C18-silica) is nonpolar, while the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol)[1]. The separation is driven by the hydrophobic partitioning of the analyte between the two phases. This compound, being moderately polar, will be retained on the column and can be eluted by increasing the organic solvent concentration in the mobile phase. The presence of the aromatic ring provides strong UV absorbance, enabling sensitive detection.
3.2. Detailed Experimental Protocol
Caption: Step-by-step workflow for HPLC quantification.
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Standard system with a binary pump, autosampler, column oven, and UV/DAD detector. | Provides the necessary precision and control for reproducible results[1]. |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size). | Industry-standard for separating moderately polar aromatic compounds. |
| Mobile Phase A | Water with 0.1% Phosphoric Acid or Formic Acid. | Acid improves peak shape and reduces tailing by suppressing silanol interactions[1]. |
| Mobile Phase B | Acetonitrile or Methanol. | Common organic modifiers; Acetonitrile often provides better resolution. |
| Gradient Elution | Start at 50% B, ramp to 95% B over 10 min, hold for 2 min, return to 50% B. | Ensures elution of the analyte while cleaning the column of less polar impurities. |
| Flow Rate | 1.0 mL/min. | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C. | Maintains stable retention times and improves reproducibility. |
| Detection | UV at 280 nm. | Wavelength providing good absorbance for the brominated aromatic structure. |
| Injection Vol. | 10 µL. | A typical volume that balances sensitivity and peak shape. |
| Diluent | 50:50 Water:Acetonitrile. | The sample should be dissolved in a solvent similar to the mobile phase to avoid peak distortion[2][3]. |
Protocol Steps:
-
Standard Preparation: Accurately prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in the diluent. From this, create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Sample Preparation: Quench a small, known volume or weight of the reaction mixture. Dilute it accurately with the diluent to a theoretical concentration within the calibration range. For example, a 100-fold dilution may be appropriate.
-
Filtration: It is critical to filter all prepared standards and samples through a 0.22 or 0.45 µm syringe filter to remove particulate matter, which can block the column and damage the HPLC system[2][4].
-
Analysis Sequence: Set up the sequence to run a blank (diluent), followed by the calibration standards, and then the unknown samples. Bracketing with check standards is recommended for long runs.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. The concentration of the analyte in the samples is determined from this curve using linear regression[1].
3.3. Method Validation Summary
All analytical methods must be validated to ensure they are fit for purpose.[5][6] The validation should be performed according to ICH Q2(R2) guidelines.[7]
| Validation Parameter | Acceptance Criteria (Typical) | Purpose |
| Specificity | Peak is pure and well-resolved from other components (impurities, matrix). | Demonstrates the method's ability to measure the analyte unequivocally[5][8]. |
| Linearity | Correlation coefficient (r²) ≥ 0.999. | Shows a direct relationship between concentration and response over a defined range[5]. |
| Accuracy | 98.0% - 102.0% recovery of spiked analyte. | Measures the closeness of the results to the true value[5][8]. |
| Precision (RSD) | Repeatability: RSD ≤ 1.0%; Intermediate Precision: RSD ≤ 2.0%. | Assesses the method's reproducibility under various conditions[6]. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10; acceptable precision and accuracy. | The lowest concentration that can be reliably quantified[6]. |
| Robustness | No significant change in results with small, deliberate variations in method parameters. | Indicates the method's reliability during normal usage[6]. |
Gas Chromatography (GC)
GC is a powerful technique for separating volatile and thermally stable compounds.[1] For this compound, its applicability depends on its thermal stability. The presence of the benzylic alcohol may lead to degradation at high temperatures, but it is often amenable to direct GC analysis.
4.1. Principle and Rationale
In GC, a sample is vaporized and injected onto the head of a chromatographic column. Separation occurs as the analyte is transported by a carrier gas and partitions between the mobile phase (gas) and a stationary phase inside the column. A Flame Ionization Detector (FID) is excellent for quantification, while a Mass Spectrometer (MS) provides definitive identification. The analysis of brominated aromatic compounds by GC is well-established.[9][10]
4.2. Detailed Experimental Protocol
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| GC System | GC with a split/splitless injector and FID or MS detector. | Standard instrumentation for robust analysis of volatile organics. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5). | A versatile, mid-polarity column suitable for a wide range of aromatic compounds. |
| Carrier Gas | Helium or Hydrogen, at a constant flow of ~1 mL/min. | Inert mobile phase to carry the analyte through the column. |
| Injector Temp. | 250 °C. | Ensures rapid and complete vaporization without thermal degradation. |
| Detector Temp. | 280 °C (FID). | Prevents condensation of the analyte post-separation. |
| Oven Program | Start at 150 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min). | A temperature gradient is crucial for separating components with different boiling points[1]. |
| Injection Vol. | 1 µL (with a split ratio, e.g., 50:1). | Small volume prevents overloading the column. |
Protocol Steps:
-
Sample Preparation: Similar to HPLC, dilute the reaction mixture in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane). An internal standard (e.g., a stable compound with a similar structure not present in the sample) should be added for best quantitative accuracy.
-
Derivatization (Optional): If peak tailing or degradation is observed, the hydroxyl group can be derivatized (e.g., using BSTFA to form a silyl ether). This increases volatility and thermal stability.
-
Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the quantification of a substance by comparing the integral of one of its signals to the integral of a signal from a certified internal standard of known concentration.[11][12] It does not require a reference standard of the analyte itself, making it incredibly powerful for novel compounds or when a standard is unavailable.
5.1. Principle and Rationale
A key advantage of NMR is that the signal intensity (integral area) is directly proportional to the number of nuclei responsible for the signal, regardless of the molecule's structure.[13] By adding a known mass of a high-purity internal standard to a known mass of the reaction mixture sample, the concentration of the analyte can be calculated directly.
Caption: Workflow for quantification using qNMR with an internal standard.
5.2. Detailed Experimental Protocol
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Spectrometer | 400 MHz or higher. | Higher field strength provides better signal dispersion, reducing peak overlap[14]. |
| Internal Standard | Maleic acid or 1,4-dinitrobenzene. | High purity, stable, and has simple signals that do not overlap with the analyte[11]. |
| Solvent | DMSO-d₆ or CDCl₃. | Must fully dissolve both the sample and the internal standard. |
| Relaxation Delay (D1) | ≥ 5 x T₁ (longest T₁ in sample). Typically 30-60 seconds. | CRITICAL: Ensures complete relaxation of all protons for accurate integration. |
| Pulse Angle | 30-90 degrees. | A 90-degree pulse gives the best signal, but a smaller angle can be used with a shorter D1 if T1 values are unknown. |
| Number of Scans | 16 or higher. | Improves signal-to-noise ratio. |
Protocol Steps:
-
Sample Preparation: Accurately weigh the reaction mixture sample and the internal standard into the same vial. Record the masses precisely. Dissolve the mixture in a deuterated solvent and transfer to an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters, especially a long relaxation delay (D1).
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal for the analyte (e.g., the -CH₂OH protons) and a signal for the internal standard.
-
Calculation: The concentration or mass percent of the analyte is calculated using the following formula:
Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / msample)
Where:
-
P : Purity or mass percent of the analyte in the sample
-
I : Integral area of the signal
-
N : Number of protons giving rise to the signal
-
MW : Molecular weight
-
m : Mass
-
Comparative Summary of Techniques
| Feature | HPLC-UV | GC-FID/MS | qNMR |
| Applicability | Excellent for non-volatile compounds. | Good for volatile & thermally stable compounds. | Universal for soluble compounds. |
| Selectivity | High (tunable with mobile phase/column). | Very high (especially with MS). | Moderate (risk of signal overlap in complex mixtures)[14]. |
| Sensitivity | High (µg/mL to ng/mL). | Very high (ng/mL to pg/mL). | Lower (mg/mL range). |
| Quantification | Requires analyte-specific reference standard. | Requires analyte-specific reference standard. | Can use a universal internal standard (primary method)[13]. |
| Sample Prep | Dilution and filtration required. | Dilution; derivatization may be needed. | Simple dissolution; requires accurate weighing. |
| Analysis Time | ~15-20 minutes per sample. | ~20-30 minutes per sample. | ~10-15 minutes per sample (acquisition). |
Conclusion
The quantification of this compound in reaction mixtures can be reliably achieved using HPLC, GC, or qNMR.
-
HPLC-UV is the recommended method for routine quality control due to its robustness, high selectivity, and sensitivity.
-
GC-FID/MS is a viable alternative, particularly if the analyte demonstrates good thermal stability and if other volatile impurities need to be monitored simultaneously.
-
qNMR stands out as a powerful primary method for absolute quantification without the need for an analyte-specific standard, making it ideal for R&D settings and for the certification of reference materials.
The choice of method should be guided by the specific requirements of the analysis, available instrumentation, and the stage of the development process. In all cases, a thorough method validation according to ICH guidelines is imperative to ensure the generation of accurate, reliable, and trustworthy data.[5][7]
References
- AMSbiopharma. (2025).
- Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- Karasek, F. W.
- IntuitionLabs. ICH Q2(R2)
- Gómara, B., et al. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. PubMed.
- ACS Publications. Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry.
- European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis.
- Oxford Academic. Analysis of Brominated Benzene Compounds by Gas Chromatography.
- European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products.
- Organomation.
- National Institutes of Health. NMR methods for the analysis of mixtures.
- GE Healthcare & LCGC.
- Polymer Chemistry Characterization Lab.
- ACS Publications. Quantitative analysis using NMR.
- ACS Publications. (2022).
- National Institutes of Health. (2022).
- Acanthus Research. (2022).
- University of Manchester. (2017).
- BenchChem. (2025).
Sources
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- 2. greyhoundchrom.com [greyhoundchrom.com]
- 3. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. intuitionlabs.ai [intuitionlabs.ai]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. Quantitative NMR Interpretation without Reference - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and Scalable Protocol for the Synthesis of (3,5-Dibromo-4-methoxyphenyl)methanol
Abstract
(3,5-Dibromo-4-methoxyphenyl)methanol is a key building block in medicinal chemistry and organic synthesis, valued for its utility in constructing more complex molecular architectures. This application note provides a detailed, validated, and scalable protocol for the synthesis of this compound via the reduction of 3,5-Dibromo-4-methoxybenzaldehyde. The chosen methodology employs sodium borohydride (NaBH₄), a mild and selective reducing agent, ensuring high yield, operational safety, and suitability for scale-up operations. We will delve into the mechanistic rationale, step-by-step procedures, safety protocols, and analytical characterization, offering a comprehensive guide for professionals in drug development and chemical research.
Introduction and Rationale
The synthesis of primary alcohols is a fundamental transformation in organic chemistry. For a substituted aromatic alcohol like this compound, the most direct and efficient route is the reduction of its corresponding aldehyde. While various reducing agents can accomplish this, the selection for a scale-up process is governed by factors beyond mere reactivity, including safety, cost, selectivity, and ease of work-up.[1][2]
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent but is highly reactive with water and protic solvents, posing significant safety risks on a larger scale. In contrast, sodium borohydride (NaBH₄) is a much milder and more selective reagent.[3] It efficiently reduces aldehydes and ketones to their corresponding alcohols but does not typically react with other functional groups like esters or amides under standard conditions.[3][4] This chemoselectivity is advantageous when dealing with complex molecules. Furthermore, NaBH₄ is stable in alkaline aqueous solutions and can be used in protic solvents like methanol and ethanol, simplifying the reaction setup and work-up procedures, making it the ideal choice for this synthesis.[5]
Reaction Scheme and Mechanism
The synthesis proceeds via the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of the aldehyde. This is followed by protonation of the resulting alkoxide intermediate during the work-up step to yield the primary alcohol.
Reaction Scheme:
3,5-Dibromo-4-methoxybenzaldehyde → this compound
Mechanism: The reduction is a two-step process:
-
Nucleophilic Attack: The borohydride ion (BH₄⁻) acts as a source of hydride (H⁻). The hydride attacks the partially positive carbonyl carbon of the aldehyde, forming a new carbon-hydrogen bond and breaking the C=O pi bond. This results in an intermediate alkoxide.[4][6]
-
Protonation: Upon adding a mild acid or protic solvent (like water or dilute HCl) during the work-up, the negatively charged oxygen of the alkoxide intermediate is protonated, yielding the final alcohol product.[5][6]
Experimental Protocol
This protocol is designed for a representative scale and can be linearly adapted for larger quantities with appropriate engineering controls.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 3,5-Dibromo-4-methoxybenzaldehyde | ≥98% | Commercial | Starting Material |
| Sodium Borohydride (NaBH₄) | ≥98%, powder | Commercial | Reducing Agent |
| Methanol (MeOH) | Anhydrous | Commercial | Reaction Solvent |
| Dichloromethane (DCM) | ACS Grade | Commercial | Extraction Solvent |
| Hydrochloric Acid (HCl) | 1 M aq. solution | In-house prep. | Quenching/Work-up |
| Saturated Sodium Bicarbonate (NaHCO₃) | aq. solution | In-house prep. | Neutralization |
| Brine (Saturated NaCl) | aq. solution | In-house prep. | Washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercial | Drying Agent |
Equipment:
-
Three-neck round-bottom flask appropriately sized for the reaction scale
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel
-
Thermometer
-
Nitrogen/Argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Synthesis Workflow Diagram
The overall process from setup to final product is outlined below.
Caption: Scalable synthesis workflow for this compound.
Step-by-Step Procedure
| Parameter | Value |
| Starting Material: 3,5-Dibromo-4-methoxybenzaldehyde | 29.4 g (100 mmol, 1.0 eq) |
| Reagent: Sodium Borohydride (NaBH₄) | 4.54 g (120 mmol, 1.2 eq) |
| Solvent: Methanol | 300 mL |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-2 hours |
| Expected Yield | 85-95% |
| Expected Purity | >98% (after recrystallization) |
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Place the flask under a positive pressure of nitrogen or argon.
-
Dissolution: To the flask, add 3,5-Dibromo-4-methoxybenzaldehyde (29.4 g, 100 mmol) and anhydrous methanol (300 mL). Stir the mixture until the aldehyde is completely dissolved.
-
Cooling: Cool the reaction flask to 0-5 °C using an ice-water bath.
-
Reagent Addition: Once the solution is cooled, begin adding sodium borohydride (4.54 g, 120 mmol) in small portions over 20-30 minutes. Causality Note: Portion-wise addition is crucial for large-scale reactions to control the initial exotherm and hydrogen gas evolution.
-
Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Let it stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 1 M HCl (aq) dropwise to quench the excess sodium borohydride. Continue adding until the vigorous bubbling ceases and the pH of the solution is ~6-7. Safety Note: Quenching NaBH₄ is exothermic and releases hydrogen gas. Perform this step slowly in a well-ventilated fume hood.
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the product with dichloromethane (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL). Causality Note: The NaHCO₃ wash removes any residual acid, while the brine wash helps to remove water from the organic phase.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and wash the solid with a small amount of dichloromethane.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a white to off-white solid.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
Characterization: Dry the final product under vacuum. Characterize by ¹H NMR, ¹³C NMR, LC-MS, and melting point analysis to confirm its identity and purity.
Process Safety Considerations
Scaling up chemical reactions requires a heightened awareness of safety. The primary hazards in this protocol are associated with sodium borohydride.
-
Sodium Borohydride (NaBH₄):
-
Flammability: NaBH₄ is a flammable solid. In contact with water or moisture, it releases flammable hydrogen gas, which can ignite spontaneously. Always handle it under an inert atmosphere and store it in a cool, dry place away from water and acids.[7][8]
-
Reactivity: It reacts violently with acids and water. The quenching step must be performed slowly and with adequate cooling to control the reaction rate.
-
Toxicity: NaBH₄ is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.
-
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, flame-retardant lab coat, and chemical-resistant gloves.[9][10]
-
Engineering Controls: All operations should be conducted in a well-ventilated chemical fume hood.[7] For larger scales, a walk-in hood and appropriate pressure-relief systems are recommended.
-
Spill Management: In case of a spill, do NOT use water. Cover the spill with dry sand, dry lime, or soda ash, and place it in a covered container for disposal.[9]
Conclusion
The protocol described provides a reliable, efficient, and scalable method for the synthesis of this compound. The use of sodium borohydride as the reducing agent offers significant safety and selectivity advantages over more powerful hydrides, making this process well-suited for implementation in both academic and industrial settings. By following the detailed steps and adhering to the safety precautions outlined, researchers can consistently obtain a high yield of the desired product with excellent purity.
References
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Clark, J. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]
-
LibreTexts. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Open Library Publishing Platform. [Link]
-
Ohio State University. (n.d.). Sodium Borohydride SOP. OSU Chemistry. [Link]
-
ESPI Metals. (2007). Safety Data Sheet: Sodium Borohydride. [Link]
-
OpenOChem Learn. (n.d.). Reduction of Aldehydes and Ketones. [Link]
-
New Jersey Department of Health. (1999). Hazard Summary: Sodium Borohydride. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. Organic Process Research & Development, 16(6), 1156–1184. [Link]
-
Semantic Scholar. (2012). Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Reduction of Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 7. chemistry.osu.edu [chemistry.osu.edu]
- 8. Sodium Borohydride - ESPI Metals [espimetals.com]
- 9. nj.gov [nj.gov]
- 10. carlroth.com:443 [carlroth.com:443]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with (3,5-Dibromo-4-methoxyphenyl)methanol
Welcome to the technical support hub for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of (3,5-Dibromo-4-methoxyphenyl)methanol. This guide is structured to provide in-depth, actionable solutions to common experimental failures. We will delve into the underlying chemical principles to empower you to not only solve the immediate issue but also to strategically design future reactions for success.
Understanding the Substrate: this compound
The structure of this compound presents a unique set of challenges for the Suzuki-Miyaura coupling. The presence of two bromine atoms offers the potential for mono- or di-arylation. The methoxy group is an electron-donating group, which can influence the reactivity of the aryl bromide. Furthermore, the benzylic alcohol is a potentially sensitive functional group that may participate in side reactions under certain conditions.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My reaction is not proceeding at all. What are the primary factors to investigate?
Answer:
A complete lack of product formation in a Suzuki coupling with this substrate typically points to a fundamental issue with one of the core components of the catalytic cycle. The primary areas to scrutinize are the catalyst's activity, the choice of base, and the reaction setup.
Troubleshooting Steps:
-
Catalyst and Ligand Integrity: The heart of the Suzuki reaction is the palladium catalyst. The active Pd(0) species is susceptible to oxidation.
-
Inert Atmosphere: Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen).[1] Degas your solvents thoroughly using methods like freeze-pump-thaw or by bubbling with an inert gas.[2]
-
Catalyst Source: If using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[3] Inefficient reduction can halt the reaction. Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.
-
Ligand Choice: For sterically hindered and electron-rich aryl bromides, bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition step.[2][4] Standard ligands like PPh₃ may not be sufficient.
-
-
Base Selection and Role: The base is not merely a proton scavenger; it plays a crucial role in activating the boronic acid for transmetalation.[5][6][7]
-
Base Strength: Weak bases may not be effective. Consider switching from milder bases like Na₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.[2]
-
Solubility: The base must have some solubility in the reaction medium to be effective. The addition of water as a co-solvent can aid in dissolving inorganic bases.[1]
-
-
Solvent System: The solvent influences the solubility of all components and can affect the rates of the catalytic steps.
-
Common Solvents: Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are standard for Suzuki couplings.[2][3]
-
Solubility Issues: If your starting material is not fully dissolved, the reaction will be heterogeneous and likely slow or incomplete.[8] Consider a solvent system in which all reactants are soluble at the reaction temperature.
-
FAQ 2: I am observing significant amounts of dehalogenated starting material. What causes this side reaction and how can I prevent it?
Answer:
The formation of (3-bromo-5-H-4-methoxyphenyl)methanol or (4-methoxyphenyl)methanol is a result of a dehalogenation side reaction. This occurs when the palladium intermediate, after oxidative addition, undergoes a reaction that introduces a hydride ligand, followed by reductive elimination of the dehalogenated product.[3]
Potential Sources of Hydride:
-
Solvent: Alcoholic solvents can be a source of hydride.[3]
-
Base: Some amine bases can also lead to dehalogenation.[3]
-
Water: While often beneficial, water can also be a proton source.
Mitigation Strategies:
-
Solvent Choice: Avoid using primary or secondary alcohols as the main solvent if dehalogenation is a significant issue. If a co-solvent is needed for solubility, consider aprotic options.
-
Base Selection: Use a non-coordinating inorganic base like K₃PO₄ or Cs₂CO₃.
-
Careful Control of Water: While some water can be beneficial, excess water can promote protodeboronation of the boronic acid, another common side reaction.[1]
FAQ 3: My reaction yields are low, and I see a lot of homocoupling of my boronic acid. What is the cause and how can I improve the yield of my desired product?
Answer:
Homocoupling of the boronic acid to form a biaryl species is a common side reaction, especially if the reaction mixture contains Pd(II) species and oxygen.[3] This side reaction consumes your boronic acid and reduces the yield of the desired cross-coupled product.
Causes of Homocoupling:
-
Oxygen: The presence of oxygen can facilitate the oxidative coupling of boronic acids.[3]
-
Inefficient Reduction of Pd(II): If a Pd(II) precatalyst is used, its slow or incomplete reduction to Pd(0) can leave residual Pd(II) that promotes homocoupling.[3]
Strategies to Minimize Homocoupling:
-
Rigorous Degassing: As mentioned previously, thorough degassing of your reaction mixture is critical to remove oxygen.[2]
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can circumvent issues with in situ reduction.
-
Reaction Temperature: Lowering the reaction temperature, if the desired cross-coupling is still efficient, can sometimes reduce the rate of homocoupling.[2]
-
Stoichiometry of Boronic Acid: Using a slight excess (1.1-1.5 equivalents) of the boronic acid can help to drive the cross-coupling reaction to completion, even if some homocoupling occurs.
Advanced Troubleshooting & Optimization
Issue 4: The reaction is sluggish and requires high temperatures and long reaction times, leading to decomposition.
Analysis:
This is often encountered with sterically hindered or electron-rich aryl bromides. The oxidative addition step of the catalytic cycle is likely the rate-limiting step. The electron-donating methoxy group on your substrate can make the aryl bromide less electrophilic and thus less reactive towards oxidative addition.[4]
Solutions:
-
Ligand Selection for Steric Hindrance: The use of bulky, electron-rich phosphine ligands (often referred to as Buchwald ligands) or N-heterocyclic carbene (NHC) ligands is crucial for coupling sterically demanding substrates.[2][9][10][11] These ligands promote the formation of a more reactive, coordinatively unsaturated Pd(0) species and stabilize the resulting oxidative addition complex.
| Ligand Class | Examples | Key Features |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Bulky, electron-rich biaryl phosphines. |
| NHC Ligands | IPr, IMes | Strong σ-donors, often more stable than phosphines. |
-
Catalyst Loading: While typically low catalyst loadings are desired, for challenging substrates, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can improve reaction rates.
Issue 5: I am observing side reactions involving the benzylic alcohol.
Analysis:
The benzylic alcohol functionality can potentially undergo oxidation or other transformations under the reaction conditions, especially at elevated temperatures.
Preventative Measures:
-
Milder Reaction Conditions: The use of more active catalyst systems (see Issue 4) can allow for lower reaction temperatures, which will minimize thermal decomposition and side reactions.[9]
-
Protecting Groups: If side reactions of the alcohol are unavoidable, consider protecting it as a silyl ether (e.g., TBS ether) or another stable protecting group that can be removed after the Suzuki coupling.
Experimental Protocols & Diagrams
General Protocol for a Screening Reaction
This protocol is a starting point for optimizing the Suzuki coupling of this compound.
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.5 equiv.).
-
In a separate vial, under an inert atmosphere, prepare the catalyst system by mixing the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 3 mol%).
-
Add the catalyst mixture to the Schlenk flask.
-
Add the degassed solvent system (e.g., dioxane/water 4:1 v/v) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for failed Suzuki coupling.
Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
-
Oldridge, D. A., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9712–9713. [Link]
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]
-
Zhang, T., & Zhang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(25), 3296-3298. [Link]
-
ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
Reddit. (2022). Problems with Suzuki coupling. Retrieved from [Link]
-
Hoshi, T., et al. (2008). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 73(19), 7803–7806. [Link]
-
Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Khan, K. M., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(12), 2291. [Link]
-
Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
ResearchGate. (n.d.). Suzuki−Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids. Retrieved from [Link]
-
Guild, J. B., & Wallow, T. I. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1673–1682. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 11. pubs.rsc.org [pubs.rsc.org]
Optimizing reaction conditions for the synthesis of (3,5-Dibromo-4-methoxyphenyl)methanol
Welcome to the technical support center for the synthesis of (3,5-Dibromo-4-methoxyphenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and overcome common challenges.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, a common process involving the reduction of 3,5-Dibromo-4-methoxybenzaldehyde.
Issue 1: Low or No Product Yield
Symptoms:
-
After the reaction and workup, little to no desired product is isolated.
-
TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted starting material.
Potential Causes & Solutions:
-
Inactive Reducing Agent: Sodium borohydride (NaBH₄) is susceptible to decomposition upon exposure to moisture.
-
Solution: Use a freshly opened bottle of NaBH₄ or a previously opened bottle that has been stored in a desiccator. To test the activity of your NaBH₄, you can perform a small-scale reaction with a simple aldehyde like benzaldehyde and monitor for its disappearance.
-
-
Insufficient Stoichiometry of Reducing Agent: While the theoretical stoichiometry for the reduction of an aldehyde with NaBH₄ is 1:0.25 (aldehyde:NaBH₄), in practice, a higher ratio is often required to drive the reaction to completion.
-
Solution: Increase the molar equivalents of NaBH₄. A common starting point is 1.5 to 2.0 equivalents per equivalent of the aldehyde.[1] This ensures that there is enough hydride to account for any deactivation and to reduce the aldehyde fully.
-
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and yield.
-
Solution: Methanol or ethanol are typically effective solvents for this reduction as they readily dissolve both the aldehyde and NaBH₄.[2] Using a solvent in which the starting material is only partially soluble will hinder the reaction.
-
-
Low Reaction Temperature: While the reduction is often initiated at 0°C to control the initial exothermic reaction, maintaining this low temperature for the entire reaction period may slow down the rate significantly.
-
Solution: After the initial addition of NaBH₄ at 0°C, allow the reaction to warm to room temperature and stir for an adequate amount of time (typically 1-2 hours) to ensure completion.[2]
-
Issue 2: Presence of Impurities in the Final Product
Symptoms:
-
NMR or LC-MS analysis of the purified product shows the presence of unreacted starting material or unexpected byproducts.
-
The isolated product is an oil or a solid with a broad melting point range.
Potential Causes & Solutions:
-
Incomplete Reaction: As discussed in Issue 1, an incomplete reaction is a common source of impurity (unreacted starting material).
-
Solution: Ensure sufficient reaction time and an adequate amount of active reducing agent. Monitor the reaction progress by TLC until the starting material spot is no longer visible.
-
-
Side Reactions: The methoxy group on the aromatic ring is generally stable under these reducing conditions. However, over-reduction is a theoretical possibility if a much stronger reducing agent were used. With NaBH₄, the primary concern is incomplete reaction.
-
Impure Starting Material: The purity of the starting 3,5-Dibromo-4-methoxybenzaldehyde is crucial.
-
Solution: Ensure the starting material is pure before beginning the reaction. If necessary, purify the aldehyde by recrystallization or column chromatography.
-
-
Ineffective Workup and Purification: The workup procedure is critical for removing inorganic boron salts and any remaining reagents.
-
Solution: After the reaction, a common and effective workup involves quenching with a dilute acid (e.g., 1 M HCl) to neutralize excess NaBH₄ and hydrolyze borate esters.[1] This is followed by extraction with an appropriate organic solvent like ethyl acetate. Washing the organic layer with water and brine helps remove water-soluble impurities.[2] If impurities persist, column chromatography is a reliable purification method.[2]
-
Issue 3: Reaction Stalls or Proceeds Very Slowly
Symptoms:
-
TLC analysis shows that the reaction is not progressing, or is moving very sluggishly, even after a prolonged period.
Potential Causes & Solutions:
-
Poor Solubility of Starting Material: If the 3,5-Dibromo-4-methoxybenzaldehyde does not fully dissolve in the chosen solvent, the reaction will be slow as it can only occur at the surface of the solid.
-
Solution: Ensure complete dissolution of the starting material. If solubility is an issue in a single solvent, a co-solvent system (e.g., THF/methanol) might be beneficial.
-
-
Low Quality of Reagents: As mentioned previously, inactive NaBH₄ will halt the reaction.
-
Solution: Always use high-quality, dry reagents.
-
-
Insufficient Agitation: In a heterogeneous reaction (if the starting material is not fully dissolved), proper stirring is essential to maximize the surface area for the reaction.
-
Solution: Ensure vigorous and efficient stirring throughout the reaction.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the reduction of 3,5-Dibromo-4-methoxybenzaldehyde with NaBH₄?
A1: Methanol and ethanol are the most commonly used and effective solvents for this transformation.[2] They provide good solubility for both the aromatic aldehyde and the sodium borohydride. Water can also be used as a solvent, sometimes in the presence of a co-reagent, which can be a more environmentally friendly option.[3][4]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture on a TLC plate alongside a spot of the starting material. A typical mobile phase would be a mixture of ethyl acetate and hexane. The product, being an alcohol, will be more polar than the starting aldehyde and will therefore have a lower Rf value. The reaction is complete when the spot corresponding to the starting material is no longer visible.
Q3: What are the key safety precautions to take during this synthesis?
A3: Sodium borohydride is a flammable solid and can react with water to produce hydrogen gas, which is flammable and explosive. Therefore, the addition of NaBH₄ to the reaction mixture, especially if it contains protic solvents, should be done carefully and in portions, particularly at the beginning of the reaction. The initial phase of the reaction should be carried out at a reduced temperature (e.g., 0°C) to control the initial exotherm. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q4: Can I use a different reducing agent for this synthesis?
A4: While NaBH₄ is a mild and selective reagent suitable for reducing aldehydes without affecting many other functional groups, other reducing agents could be used.[1] However, stronger reducing agents like lithium aluminum hydride (LiAlH₄) are generally not necessary for this simple aldehyde reduction and would require more stringent anhydrous reaction conditions. For the sake of simplicity, cost-effectiveness, and safety, NaBH₄ is a highly recommended choice.
Q5: My final product is a yellow oil, but the literature reports a white solid. What could be the issue?
A5: A yellow coloration often indicates the presence of impurities. The source of these impurities could be from the starting material or formed during the reaction or workup. In some cases, trace amounts of impurities can inhibit crystallization. A thorough purification by column chromatography followed by removal of all solvent under high vacuum should yield the pure product, which should be a white to off-white solid.[5]
III. Experimental Protocol and Data
Standard Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent quality.
Materials:
-
3,5-Dibromo-4-methoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-Dibromo-4-methoxybenzaldehyde (1.0 eq) in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-2 hours, monitoring its progress by TLC.
-
Once the reaction is complete, cool the mixture again to 0°C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 3,5-Dibromo-4-methoxybenzaldehyde | C₈H₆Br₂O₂ | 297.94 | White to off-white solid |
| This compound | C₈H₈Br₂O₂ | 299.96 | White to off-white solid |
IV. Visualizing the Workflow
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
V. References
-
Oriental Journal of Chemistry. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Available from: [Link]
-
Journal of Chemical Technology and Biotechnology. Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Available from: [Link]
-
New Journal of Chemistry. Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. Available from: [Link]
-
Oriental Journal of Chemistry. NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols. Available from: [Link]
-
Sciencemadness Discussion Board. 3,4,5-trimethoxy-beta-nitrostyrene synthesis. Available from: [Link]
-
ResearchGate. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. Available from: [Link]
-
Google Patents. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile. Available from:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (3-BroMo-4-Methylphenyl)Methanol synthesis - chemicalbook [chemicalbook.com]
- 3. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]
- 4. NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols – Oriental Journal of Chemistry [orientjchem.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Purification of crude (3,5-Dibromo-4-methoxyphenyl)methanol from reaction byproducts
Answering the call of complex purification challenges, this Technical Support Guide provides researchers, scientists, and drug development professionals with a dedicated resource for the purification of crude (3,5-Dibromo-4-methoxyphenyl)methanol. As Senior Application Scientists, we understand that isolating a target molecule is as critical as its synthesis. This guide is structured to address the specific hurdles you may encounter, moving beyond simple instructions to explain the underlying principles that govern success.
Introduction: The Purification Challenge
This compound is a key building block in medicinal chemistry and materials science. Its synthesis, typically via the reduction of a corresponding benzoic acid derivative or the direct bromination of 4-methoxybenzyl alcohol, often yields a crude product contaminated with various byproducts. These impurities can include unreacted starting materials, monobrominated intermediates, and over-brominated species, each presenting a unique challenge to achieving high purity.[1][2]
This guide provides a systematic approach to purification, focusing on troubleshooting common issues and providing robust, validated protocols for recrystallization and column chromatography.
Troubleshooting and Frequently Asked Questions (FAQs)
This section is designed to be your first point of reference when a purification experiment does not proceed as planned.
Question 1: What are the most likely impurities in my crude this compound?
Answer: The identity of byproducts is intrinsically linked to the synthetic route employed.
-
If synthesized via bromination of 4-methoxybenzyl alcohol: The primary impurities are typically the starting material (4-methoxybenzyl alcohol) and the monobrominated intermediate (3-bromo-4-methoxyphenyl)methanol. The methoxy group is a strong ortho-, para-director, making the 3- and 5-positions highly reactive. Incomplete bromination is a common source of these impurities.[1]
-
If synthesized via reduction of 3,5-dibromo-4-methoxybenzoic acid or its ester: The main impurity will likely be the unreacted starting material. Depending on the reducing agent used, other side-reactions could occur, but incomplete reduction is the most frequent issue.
Understanding these potential contaminants is the first step in designing an effective purification strategy, as their polarity differences relative to the desired product will dictate the separation conditions for chromatography and the solvent choice for recrystallization.
Question 2: My crude product is a sticky oil or an amorphous solid, not a crystalline powder. How should I proceed?
Answer: This is a common issue, often caused by residual solvent or the presence of impurities that inhibit crystallization.
-
Trituration: First, try triturating the crude material. This involves stirring the oil or amorphous solid with a solvent in which the desired product is sparingly soluble, but the impurities are soluble. Non-polar solvents like hexanes or a mixture of hexanes and diethyl ether are excellent starting points. The goal is to "wash" the impurities away, often inducing the product to solidify or crystallize.
-
Direct to Chromatography: If trituration fails, the most effective path forward is to purify the material directly using flash column chromatography. The oil can be dissolved in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate) and then adsorbed onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be loaded onto the column. This technique, known as "dry loading," often provides superior separation compared to loading the sample as a solution ("wet loading").[3]
Question 3: I'm seeing three spots on my Thin Layer Chromatography (TLC) plate. How do I interpret this and select a chromatography solvent system?
Answer: A multi-spot TLC indicates an impure sample. The spots can be tentatively identified based on polarity. For a typical silica gel TLC plate (a polar stationary phase), less polar compounds travel further up the plate (higher Retention Factor, Rf).
-
Highest Spot (Highest Rf): Likely a less polar impurity. If starting from 4-methoxybenzyl alcohol, this could be an over-brominated or non-polar byproduct.
-
Middle Spot: This should be your target compound, this compound.
-
Lowest Spot (Lowest Rf): This is the most polar component. It could be the more polar starting material (4-methoxybenzyl alcohol) or a highly polar byproduct.
To optimize your solvent system for column chromatography: Your goal is to find a solvent mixture (eluent) that gives your desired product an Rf value between 0.25 and 0.35 . This provides the best balance for good separation and a reasonable elution time. Start with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).
-
If all spots are too low (low Rf): Increase the proportion of the polar solvent (ethyl acetate).
-
If all spots are too high (high Rf): Increase the proportion of the non-polar solvent (hexanes).
-
If spots are too close together: Try changing the solvent system entirely. A combination like dichloromethane/methanol or toluene/ethyl acetate might offer different selectivity.
Question 4: My recrystallization attempt failed. The compound "oiled out" instead of forming crystals. What went wrong and how can I fix it?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice. This typically happens when the solution is cooled too quickly or when the concentration of the solute is too high, leading to supersaturation that is relieved by the formation of a liquid phase.
Here are troubleshooting steps:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to ensure you are not above the saturation point at that temperature.
-
Slow Cooling: This is the most critical step. Allow the flask to cool to room temperature very slowly on the benchtop, insulated if necessary. Do not place it directly into an ice bath. Rapid cooling encourages oiling out; slow cooling allows for the ordered arrangement of molecules into a crystal lattice.[4]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.
If these steps fail, it may be necessary to reconsider your choice of solvent. A different solvent or a solvent/anti-solvent system (e.g., dissolving in hot ethyl acetate and slowly adding hexanes) may be required.[5]
Data Presentation & Key Parameters
For effective purification, understanding the properties of the target compound and solvents is crucial.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₈Br₂O₂ | [6] |
| Molecular Weight | 295.96 g/mol | [6] |
| Appearance | White to off-white solid (pure) | General Observation |
| Predicted XlogP | 2.4 |[6] |
Table 2: Common Solvents for Purification
| Solvent | Boiling Point (°C) | Polarity Index | Use Case |
|---|---|---|---|
| Hexanes | 69 | 0.1 | Non-polar eluent for chromatography; anti-solvent for recrystallization. |
| Ethyl Acetate | 77 | 4.4 | Polar eluent for chromatography; good solvent for recrystallization. |
| Dichloromethane (DCM) | 40 | 3.1 | Eluent for chromatography; solvent for sample loading. |
| Ethanol | 78 | 4.3 | Good solvent for recrystallizing polar compounds.[2] |
| Methanol | 65 | 5.1 | Highly polar solvent; can be used in eluent systems or for recrystallization. |
Experimental Protocols
These protocols provide a validated starting point for purification. Always perform work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE).
Protocol 1: Purification by Flash Column Chromatography
This method is highly effective for separating compounds with different polarities.
Materials:
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Glass column with stopcock
-
Collection tubes
Step-by-Step Methodology:
-
Eluent Preparation: Prepare a solvent system of Hexanes:Ethyl Acetate (e.g., starting with a 4:1 v/v ratio) based on your prior TLC analysis.
-
Column Packing: Securely clamp the column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Fill the column with the chosen eluent. Slowly add silica gel as a slurry in the eluent, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, draining excess eluent until the solvent level is just above the silica bed.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (approx. 2-3 times the weight of your crude product).
-
Carefully remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Gently add this powder to the top of the packed column. Add a thin layer of sand on top to protect the surface.
-
-
Elution: Carefully add the eluent to the column. Using gentle air pressure, push the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks (fractions). Monitor the separation by TLC analysis of the collected fractions.
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This method is ideal if the crude product is mostly crystalline and you have identified a suitable solvent.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, or an Ethyl Acetate/Hexanes mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Step-by-Step Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid.[2][4]
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you may place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Allow the crystals to dry completely under vacuum to remove all traces of solvent.
Visualization of Workflows
Diagrams can clarify complex decision-making processes in purification.
Caption: General purification strategy for crude this compound.
Caption: Decision tree for troubleshooting when a compound oils out during recrystallization.
References
- BenchChem. (n.d.). Common side products in the synthesis of 3,5-Dibromo-4-methoxybenzoic acid.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276-302.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures.
- PubChemLite. (n.d.). This compound (C8H8Br2O2).
- BenchChem. (n.d.). A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis.
Sources
Identification of byproducts in the synthesis of (3,5-Dibromo-4-methoxyphenyl)methanol
Technical Support Center: Synthesis of (3,5-Dibromo-4-methoxyphenyl)methanol
A Guide to Identification and Troubleshooting of Byproducts
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a specific focus on the identification and mitigation of byproducts. The following question-and-answer format directly addresses issues that may arise during your experiments, providing expert insights and actionable protocols.
Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting
This section addresses the most common indicators of byproduct formation, providing rapid identification and initial troubleshooting steps.
Q1: My ¹H NMR spectrum shows an unexpected sharp singlet around 9.8 ppm. What is this impurity?
A: A singlet appearing in the δ 9.5-10.0 ppm range is highly characteristic of an aldehyde proton (-CHO). This indicates the presence of unreacted starting material, 3,5-dibromo-4-methoxybenzaldehyde . The reduction of the aldehyde to the desired primary alcohol is incomplete.
-
Immediate Action: Check your reaction monitoring data (e.g., Thin Layer Chromatography, TLC). If the starting material spot is still visible, the reaction has not gone to completion.
-
Troubleshooting:
-
Reagent Stoichiometry: Ensure at least 0.25 molar equivalents of sodium borohydride (NaBH₄) were used. Since each borohydride ion can deliver four hydride ions, a stoichiometric amount is 0.25 equivalents, but a slight excess (e.g., 0.3-0.5 equivalents) is often used to ensure completion.[1]
-
Reagent Quality: Sodium borohydride can decompose upon exposure to moisture.[1] Use freshly opened or properly stored NaBH₄.
-
Reaction Time/Temperature: While the reduction is typically fast at room temperature, ensure sufficient reaction time (monitor by TLC) before workup.[2]
-
Q2: The reaction seems complete by TLC, but my final product is a difficult-to-purify oil instead of the expected solid. What could be the issue?
A: This often points to the presence of multiple impurities. While the starting aldehyde may be consumed, other side reactions could have occurred. One common byproduct that can be an oil or a low-melting solid is the over-reduction product, 3,5-dibromo-4-methoxytoluene . This occurs if the benzylic alcohol is further reduced to a methyl group. Although this is less common with a mild reducing agent like NaBH₄, it can be promoted by certain conditions.
-
Immediate Action: Obtain a detailed ¹H NMR of the crude product. Look for a new singlet around δ 2.2-2.4 ppm (Ar-CH₃) and the disappearance or reduction of the benzylic alcohol peak (Ar-CH₂OH) around δ 4.6 ppm.
-
Troubleshooting:
-
Reducing Agent: Confirm that a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄) was not used inadvertently, as it is more capable of reducing benzylic alcohols.[3]
-
Acidic Conditions: Avoid acidic conditions during the reduction, as this can facilitate the formation of a stabilized benzylic carbocation, which is susceptible to further reduction. The reaction with NaBH₄ is typically run in alcoholic solvents like methanol or ethanol.[4]
-
Q3: I observe a new singlet in the aromatic region of my ¹H NMR, and my mass spectrometry data shows a peak corresponding to a loss of a methyl group (M-14). What is this byproduct?
A: This evidence strongly suggests demethylation of the methoxy group, leading to the formation of 3,5-dibromo-4-hydroxybenzyl alcohol . This can be caused by reaction conditions that are too harsh or by certain Lewis acidic impurities.
-
Immediate Action: Analyze the ¹H NMR for the disappearance of the methoxy singlet (around δ 3.9 ppm) and the appearance of a broad singlet corresponding to a phenolic hydroxyl group (-OH).
-
Troubleshooting:
-
Reagents: Certain reagents used in workup or purification (e.g., strong acids) can cause demethylation. Ensure the workup is performed with dilute, weak acids if necessary.
-
Purification: Silica gel for column chromatography can be slightly acidic. If demethylation is a persistent issue, consider neutralizing the silica gel with a triethylamine/hexane mixture before use or opting for an alternative purification method like recrystallization.
-
Part 2: In-Depth Troubleshooting & Byproduct Characterization
This section provides a more detailed analysis of the primary byproducts, including comparative data and a step-by-step protocol for analysis.
Guide 1: Differentiating Product from Unreacted Aldehyde
The most frequent impurity is the starting material, 3,5-dibromo-4-methoxybenzaldehyde. Differentiating it from the desired product, this compound, is critical for assessing reaction completion.
Data Summary for Identification
| Compound | Structure | Key ¹H NMR Signals (CDCl₃, δ ppm) | Molecular Weight ( g/mol ) |
| This compound (Product) | ~7.5 (s, 2H, Ar-H) , ~4.6 (s, 2H, -CH₂OH) , ~3.9 (s, 3H, -OCH₃) | 297.96 | |
| 3,5-Dibromo-4-methoxybenzaldehyde (Starting Material) | ~9.8 (s, 1H, -CHO) , ~8.0 (s, 2H, Ar-H) , ~3.9 (s, 3H, -OCH₃) [5] | 295.94 | |
| 3,5-Dibromo-4-methoxytoluene (Over-reduction) | ~7.3 (s, 2H, Ar-H) , ~3.8 (s, 3H, -OCH₃) , ~2.3 (s, 3H, Ar-CH₃) | 281.97 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Experimental Protocol: TLC Monitoring for Reaction Completion
Thin Layer Chromatography (TLC) is an indispensable tool for real-time monitoring of the reduction.
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)
-
Developing chamber
-
Mobile Phase: A mixture of Hexane and Ethyl Acetate (e.g., 7:3 v/v) is a good starting point. Adjust polarity as needed.
-
Visualization: UV lamp (254 nm) and a potassium permanganate (KMnO₄) stain.
Procedure:
-
Spotting: Before adding NaBH₄ (t=0), spot the reaction mixture on the TLC plate. After the addition of the reducing agent, take small aliquots from the reaction mixture at regular intervals (e.g., every 15 minutes) and spot them on the same plate.
-
Development: Place the TLC plate in the developing chamber containing the mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate and mark the solvent front.
-
Visualize the spots under a UV lamp. The aromatic rings of both the starting material and product will be UV active.
-
The starting aldehyde is less polar than the product alcohol. Therefore, the aldehyde spot will have a higher Rf value (travels further up the plate) than the alcohol spot.
-
For confirmation, dip the plate in a KMnO₄ stain. The product alcohol will readily oxidize, appearing as a yellow/brown spot on the purple background, while the aldehyde will react more slowly or not at all.
-
-
Analysis: The reaction is complete when the spot corresponding to the starting aldehyde is no longer visible in the reaction mixture lane.
Part 3: Visualizing the Reaction & Byproduct Pathways
Understanding the potential reaction pathways is key to preventing byproduct formation. The following diagram illustrates the intended synthesis and the routes to common impurities.
Caption: Synthesis pathway and common byproduct formations.
References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information for. Retrieved from [Link]
-
Reiss, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]
-
Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]
-
Zeynizadeh, B., & Shirini, F. (2015). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. ResearchGate. Retrieved from [Link]
-
ACS Publications. (2026, January 14). Ligand-Enabled Photocatalytic Reactivity of Iron(III) Halide Salts with Cyan and Green Light | Organic Letters. Retrieved from [Link]
-
Hathaway, B. A. (1995). The Mechanism of NaBH4 Addition to Aldehydes: A Labeling Experiment. Journal of Chemical Education, 72(3), 264. Retrieved from [Link]
-
Organic-Synthesis.com. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
-
Reddit. (2018, August 7). What are the byproducts of reduction with borohydride? r/chemistry. Retrieved from [Link]
-
Brainly.com. (2023, January 26). [FREE] Draw the major organic product for the reaction of benzaldehyde with sodium borohydride. Reagents: NaBH_4. Retrieved from [Link]
-
Crasto, A. M. (2014, April 8). 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. New Drug Approvals. Retrieved from [Link]
-
Zarei, A., & Asgharei, Z. (2014). NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Oriental Journal of Chemistry, 30(2), 843-846. Retrieved from [Link]
-
Wikipedia. (n.d.). Anisyl alcohol. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,. Retrieved from [Link]
- Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
-
Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxybenzyl alcohol. Retrieved from [Link]
- Google Patents. (n.d.). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
-
ResearchGate. (n.d.). The chemical structure of 3,5-dihydroxy-4-methoxybenzyl alcohol. Retrieved from [Link]
- Google Patents. (n.d.). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
Sources
Technical Support Center: Minimizing Dehalogenation in Cross-Coupling Reactions of (3,5-Dibromo-4-methoxyphenyl)methanol
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with (3,5-Dibromo-4-methoxyphenyl)methanol. This versatile building block is crucial for synthesizing complex molecules due to its two reactive bromine atoms, which allow for sequential and regioselective functionalization. However, a common and frustrating side reaction is dehalogenation (or hydrodehalogenation), where one of the bromine atoms is replaced by hydrogen, leading to reduced yields and complex purification challenges.
This guide provides in-depth, field-proven insights to help you troubleshoot and, more importantly, prevent this undesired pathway. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can adapt and optimize for your specific coupling reaction.
Troubleshooting & FAQ
This section directly addresses common issues encountered during experiments in a direct question-and-answer format.
Q1: I'm seeing a significant amount of (3-Bromo-4-methoxyphenyl)methanol in my reaction mixture. What is happening?
A1: You are observing hydrodehalogenation, a common side reaction where the aryl bromide is reduced instead of coupled. The primary mechanism inv[1][2][3]olves the formation of a palladium-hydride (Pd-H) species in your catalytic cycle. This species can arise from various sources, including solvents (like alcohols or DMF), the base, or even trace water. The Pd-H species then tra[2][4][5]nsfers a hydride to the aryl-palladium intermediate, leading to the undesired (3-Bromo-4-methoxyphenyl)methanol byproduct.
Q2: My reaction is sluggish at lower temperatures, but increasing the heat only produces more of the dehalogenated byproduct. What should I do?
A2: This is a classic dilemma. While higher temperatures can accelerate the desired coupling, they often accelerate the dehalogenation pathway even more. Instead of simply increas[2][6]ing heat, focus on enhancing the rate of the desired steps in the catalytic cycle—specifically transmetalation and reductive elimination.
-
Switch to a more active catalyst system: Use a modern palladium pre-catalyst (e.g., a Buchwald G2, G3, or G4 pre-catalyst) paired with a bulky, electron-rich biarylphosphine ligand like SPhos or XPhos. These ligands are designe[1][7]d to promote the final, product-forming reductive elimination step, which can outcompete the dehalogenation pathway.
-
Check your boronic [6][7]acid/ester quality: In Suzuki couplings, ensure your boron reagent is pure and active. Consider using more stable and reactive boronic esters, like pinacol esters, to prevent protodeboronation and facilitate a faster transmetalation step.
Q3: Which base is best[6][8] to avoid dehalogenation with this substrate?
A3: Base selection is critical. Strong bases, especially alkoxides like sodium tert-butoxide (NaOtBu), can promote dehalogenation. While effective for some [9][10]reactions, they can also generate Pd-H species. For this compound, which is an electron-rich aryl halide, milder inorganic bases are often a better choice.
-
Recommended Bases: Start with weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). These provide sufficient [1][6]basicity for the catalytic cycle while minimizing the risk of hydride formation.
Q4: Can the hydroxymethyl group on my starting material interfere with the reaction?
A4: Yes, the benzylic alcohol group can be a source of complications. Under basic conditions, the alcohol can be deprotonated to form an alkoxide. This alkoxide can coordinate to the palladium center. Furthermore, the alcohol itself, particularly if used as a solvent or co-solvent, can be oxidized by the palladium complex to generate hydride species, directly contributing to dehalogenation. It is crucial to use anhy[3][11][12]drous, aprotic solvents to minimize this interference.
Mechanistic Insights: The Dehalogenation Pathway
Understanding why dehalogenation occurs is key to preventing it. The desired cross-coupling reaction and the undesired dehalogenation pathway compete within the same catalytic cycle.
The critical juncture is the fate of the Aryl-Pd(II)-X intermediate formed after oxidative addition.
-
Desired Pathway (e.g., Suzuki Coupling): The intermediate undergoes transmetalation with the activated boronic acid, followed by reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.
-
Undesired Pathway (Hydrodehalogenation): If a hydride source is present, a Pd-H species can form. This can lead to a competing reductive elimination event between the aryl group and the hydride, releasing the dehalogenated arene (Ar-H).
Visualization of Competing Pathways
Caption: Competing catalytic pathways in cross-coupling reactions.
Preventative Strategies & Optimized Protocol
Success lies in optimizing conditions to favor the desired reaction kinetically. The goal is to make transmetalation and reductive elimination much faster than the side reactions leading to hydride formation.
Troubleshooting Flowchart
Use this decision tree to diagnose and solve dehalogenation issues systematically.
Caption: A systematic workflow for troubleshooting dehalogenation.
Recommended Starting Protocol: Suzuki-Miyaura Coupling
This protocol is designed as a robust starting point to minimize dehalogenation for the selective mono-arylation of this compound.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic Acid or Pinacol Ester (1.1 - 1.2 eq.)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 - 3.0 eq.)
-
Anhydrous Toluene
-
Degassed Water (for Toluene/Water solvent systems, if required)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Add the this compound, arylboronic acid, K₃PO₄, and palladium pre-catalyst to an oven-dried Schlenk flask or reaction vial inside a glovebox or under a positive flow of inert gas.
-
Solvent Addition: Add anhydrous toluene (e.g., to a concentration of 0.1 M). If a co-solvent is necessary for solubility, a minimal amount of degassed water can be used (e.g., a 10:1 Toluene:Water ratio), but purely anhydrous conditions are preferred to start.
-
Degassing: Seal t[13]he vessel. If not prepared in a glovebox, degas the reaction mixture thoroughly by three freeze-pump-thaw cycles or by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Higher temperatures should be avoided initially.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the mono-dehalogenated byproduct, (3-Bromo-4-methoxyphenyl)methanol.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Summary of Key Optimization Parameters
| Parameter | Recommendation to Minimize Dehalogenation | Rationale |
| Catalyst/Ligand | Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) with a suitable Pd pre-catalyst. | Promotes rapid reductiv[1][7]e elimination of the desired product, outcompeting the dehalogenation pathway. |
| Base | Use milder inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. | Less likely to generate[1][6] palladium-hydride species compared to strong organic or alkoxide bases. |
| Solvent | Use anhydrous, aprotic solvents like Toluene or Dioxane. | Avoids solvents that ca[1][2][14]n act as hydride donors (e.g., alcohols, DMF, or water). |
| Temperature | Start at a lower temperature (80-90 °C) and increase only if necessary. | Dehalogenation is often[2] more sensitive to temperature increases than the desired coupling. |
| Additives | Use high-purity, stable coupling partners (e.g., boronic esters). | A slow transmetalation step allows more time for side reactions to occur. |
By implementing these strategies and understanding the underlying chemical principles, researchers can significantly improve yields and simplify purifications in coupling reactions involving the valuable but sensitive this compound substrate.
References
-
Ahrens, S., et al. (2020). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. Journal of the American Chemical Society. [Link]
-
Haskins, M., et al. (2010). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters. [Link]
-
ResearchGate. Pd-Catalyzed Reduction of Aryl Halides Using Dimethylformamide as the Hydride Source. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Catalytic Hydrodehalogenation Reactions. In Modern Amination Methods (pp. 361-378). Wiley-VCH. [Link]
-
Shang, R., et al. (2016). Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. Chemical Communications. [Link]
-
Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]
-
Abu-Reziq, R., et al. (2021). The Effect of Alcohol on Palladium Nanoparticles in i-Pd(OAc)2(TPPTS)2 for Aerobic Oxidation of Benzyl Alcohol. Catalysts. [Link]
-
Navarro, O., et al. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. The Journal of Organic Chemistry. [Link]
-
Reddit. significant dehalogenation in stille coupling. [Link]
-
Wu, K., & Toste, F. D. (2017). Palladium-Catalyzed Hydrohalogenation of 1,6-Enynes: Hydrogen Halide Salts and Alkyl Halides as Convenient HX Surrogates. Journal of the American Chemical Society. [Link]
-
Chen, M. S., et al. (2010). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry. [Link]
-
ResearchGate. Facile and practical hydrodehalogenations of organic halides enabled by calcium hydride and palladium chloride. [Link]
-
Vantourout, J. C., et al. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society. [Link]
-
ResearchGate. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
ResearchGate. Palladium–Catalyzed Coupling Reactions of Benzylic Derivatives. [Link]
-
ResearchGate. Direct Cross-Coupling of Benzyl Alcohols to Construct Diarylmethanes via Palladium Catalysis. [Link]
-
Ghaffari, B., et al. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Catalysis. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Robertson, L. P., et al. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules. [Link]
-
Roy, D., et al. (2022). A New Route to E-Stilbenes through the Transition-Metal-Free KOtBu/DMF-Promoted Direct Coupling of Alcohols with Phenyl Acetonitriles. European Journal of Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
Improving the yield and purity of (3,5-Dibromo-4-methoxyphenyl)methanol synthesis
Welcome to the technical support center for the synthesis of (3,5-Dibromo-4-methoxyphenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction yield and purity.
I. Troubleshooting Guide: Overcoming Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of this compound, primarily through the reduction of 3,5-dibromo-4-methoxybenzaldehyde.
Issue 1: Low or No Product Yield
A low yield of the desired alcohol is a frequent challenge. The root cause often lies in the reaction conditions or the quality of the reagents.
| Potential Cause | Recommended Solution & Explanation |
| Poor Quality Reducing Agent | The choice and quality of the reducing agent are critical. For the reduction of an aldehyde to an alcohol, common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LAH). Ensure the reducing agent is fresh and has been stored under appropriate anhydrous conditions. Older or improperly stored reagents can lose their activity, leading to an incomplete reaction. |
| Inadequate Reaction Conditions | The reaction temperature and time are crucial parameters. For reductions with NaBH₄, the reaction is typically run at 0°C to room temperature. If the reaction is too slow, a slight increase in temperature might be beneficial. However, excessively high temperatures can lead to side reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] |
| Presence of Water | Many reducing agents, particularly LAH, react violently with water. The presence of moisture in the solvent or on the glassware will consume the reducing agent and significantly lower the yield.[2] Ensure all glassware is flame-dried or oven-dried before use, and use anhydrous solvents. |
| Impure Starting Material | The purity of the starting 3,5-dibromo-4-methoxybenzaldehyde is paramount. Impurities can interfere with the reaction. It is advisable to purify the starting aldehyde by recrystallization or column chromatography if its purity is questionable. |
Issue 2: Presence of Significant Impurities in the Crude Product
The appearance of unexpected spots on a TLC plate or peaks in an NMR spectrum indicates the presence of impurities. Identifying and eliminating these side products is key to obtaining a pure final product.
| Potential Impurity | Identification & Recommended Solution |
| Unreacted Starting Material | This is easily identified by comparing the crude product to the starting material on a TLC plate. If a significant amount of starting material remains, the reaction was likely incomplete. Solution: Increase the equivalents of the reducing agent or extend the reaction time. Monitoring the reaction by TLC is essential to ensure full consumption of the starting material.[1] |
| Over-reduction Products | While less common for the reduction of an aldehyde, strong reducing agents under harsh conditions could potentially affect the methoxy group or the aromatic ring, though this is unlikely under standard conditions for aldehyde reduction. Solution: Use a milder reducing agent like NaBH₄ instead of LAH. Control the reaction temperature carefully, keeping it low. |
| Side Products from Contaminants | Impurities in the starting material or solvent can lead to the formation of various side products. Solution: Ensure the purity of all reagents and solvents. Purification of the starting aldehyde is a critical first step. |
Issue 3: Difficulties in Product Isolation and Purification
Even with a successful reaction, isolating and purifying this compound can be challenging.
| Problem | Recommended Solution & Explanation |
| Emulsion during Aqueous Workup | The workup procedure often involves quenching the reaction with an aqueous solution, which can sometimes lead to the formation of a stable emulsion, making phase separation difficult. Solution: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and helps to break the emulsion. Gentle swirling instead of vigorous shaking can also minimize emulsion formation. |
| Poor Crystallization | The crude product may be an oil or may not crystallize easily. Solution: Attempt recrystallization from a variety of solvent systems. A common starting point is a mixture of a polar solvent (like ethanol or methanol) and a non-polar solvent (like hexane or water).[3] If recrystallization fails, column chromatography on silica gel is an effective alternative for purification. A solvent system of ethyl acetate and hexane is a good starting point for elution. |
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of this compound.
Q1: What is the most common synthetic route to this compound?
The most straightforward and common laboratory synthesis involves the reduction of 3,5-dibromo-4-methoxybenzaldehyde. This aldehyde is typically prepared by the bromination of 4-methoxybenzaldehyde.[4]
Q2: Which reducing agent is best for this synthesis?
Sodium borohydride (NaBH₄) is often the preferred reducing agent for this transformation. It is selective for aldehydes and ketones, relatively safe to handle, and the reaction can be carried out in alcoholic solvents like methanol or ethanol. Lithium aluminum hydride (LAH) is a more powerful reducing agent but is also more reactive and requires strictly anhydrous conditions with an ethereal solvent like diethyl ether or tetrahydrofuran (THF).[2]
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. A spot for the starting aldehyde should be visible at the beginning of the reaction. As the reaction proceeds, this spot will diminish, and a new, typically lower Rf spot corresponding to the product alcohol will appear. The reaction is considered complete when the starting material spot is no longer visible.
Q4: What are the expected spectroscopic data for this compound?
While specific data can vary slightly based on the solvent and instrument, you can generally expect the following:
-
¹H NMR: A singlet for the methoxy group (OCH₃) protons, a singlet for the benzylic (CH₂OH) protons, a singlet for the aromatic protons, and a broad singlet for the hydroxyl (OH) proton.
-
¹³C NMR: Peaks corresponding to the methoxy carbon, the benzylic carbon, and the aromatic carbons.
-
IR: A broad absorption band for the O-H stretch of the alcohol, and characteristic peaks for C-O, C-H, and C=C bonds.
Q5: What are the key safety precautions for this synthesis?
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle bromine and strong reducing agents in a well-ventilated fume hood.
-
Be cautious when quenching reactions involving powerful reducing agents like LAH, as they can react violently with water.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
III. Detailed Experimental Protocols
Protocol 1: Synthesis of 3,5-Dibromo-4-methoxybenzaldehyde
This protocol describes the bromination of 4-methoxybenzaldehyde to produce the starting material for the subsequent reduction.
Materials:
-
4-Methoxybenzaldehyde (p-anisaldehyde)
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxybenzaldehyde (1.0 eq) in glacial acetic acid.
-
Cool the flask in an ice bath.
-
From the dropping funnel, add a solution of bromine (2.2 eq) in glacial acetic acid dropwise to the reaction mixture with stirring. Maintain the temperature below 20°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water.
-
Quench the excess bromine by adding a 10% sodium thiosulfate solution until the orange color disappears.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from ethanol.[3]
Protocol 2: Reduction of 3,5-Dibromo-4-methoxybenzaldehyde to this compound
This protocol details the reduction of the aldehyde to the desired alcohol using sodium borohydride.
Materials:
-
3,5-Dibromo-4-methoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3,5-dibromo-4-methoxybenzaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the solution. Be mindful of gas evolution (hydrogen).
-
Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for 1-3 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
IV. Visualized Workflows and Mechanisms
Reaction Scheme
Caption: Overall synthetic route to this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
V. References
-
Vertex AI Search. Grignard Reaction. Available from: .
-
BenchChem. Common side products in the synthesis of 3,5-Dibromo-4-methoxybenzoic acid. Available from: .
-
PubChemLite. This compound (C8H8Br2O2). Available from: .
-
ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available from: .
-
Organic Syntheses Procedure. 3. Available from: .
-
BenchChem. A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis. Available from: .
-
BenchChem. Synthesis routes of 4-Bromo-2-methoxybenzyl alcohol. Available from: .
-
Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. Available from: .
-
Sciencemadness Discussion Board. 3,4,5-trimethoxy-beta-nitrostyrene synthesis. Available from: .
-
BenchChem. Application Notes and Protocols for the Reaction of 3,5-Dibromo-4-methoxybenzoic Acid with Nucleophiles. Available from: .
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Available from: .
-
ResearchGate. Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. Available from: .
-
Google Patents. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile. Available from: .
-
NIH. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Available from: .
-
ChemScene. 145691-59-4 | (3,5-Dibromophenyl)methanol. Available from: .
Sources
Catalyst selection for cross-coupling reactions involving (3,5-Dibromo-4-methoxyphenyl)methanol
Welcome to the technical support center for researchers utilizing (3,5-Dibromo-4-methoxyphenyl)methanol in cross-coupling reactions. This guide is designed to provide practical, in-depth solutions and foundational knowledge to navigate the unique challenges presented by this substrate. Our focus is on empowering you to select the optimal catalyst system and troubleshoot common issues encountered in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Introduction: Understanding the Substrate
This compound is a valuable building block, particularly in the synthesis of complex molecules for pharmaceuticals and materials science. However, its structure presents a distinct set of challenges for cross-coupling catalysis:
-
Steric Hindrance: The two bromine atoms are ortho to the methoxy group, creating a sterically congested environment around the reactive C-Br bonds. This can impede the initial oxidative addition step, which is often rate-limiting.[1][2]
-
Selectivity: The presence of two identical reactive sites raises the question of achieving selective mono- or di-substitution. Controlling the reaction stoichiometry and conditions is paramount.
-
Functional Group Compatibility: The primary benzylic alcohol is a potentially sensitive functional group. It can coordinate to the metal center or react under harsh basic conditions. While direct C–O bond activation is a known transformation, it typically requires specific catalytic systems not always conducive to C-Br coupling.[3][4][5]
-
Electronic Effects: The methoxy group is electron-donating, which can decrease the reactivity of the aryl bromide towards oxidative addition.[6]
This guide provides a framework for rationally addressing these challenges through careful catalyst and parameter selection.
General Catalytic Cycle
Most palladium-catalyzed cross-coupling reactions discussed here proceed through a common Pd(0)/Pd(II) catalytic cycle. Understanding this fundamental pathway is crucial for effective troubleshooting.
Caption: General Pd(0)/Pd(II) catalytic cycle for cross-coupling.
Catalyst System Selection Guide
The choice of palladium source, ligand, and base is critical for success. The sterically hindered nature of this compound generally calls for catalysts that promote challenging oxidative addition and reductive elimination steps.
| Reaction Type | Recommended Ligands | Recommended Pd Source | Recommended Base(s) | Key Considerations |
| Suzuki-Miyaura | Bulky Biaryl Monophosphines: XPhos, SPhos, RuPhos.[7][8] Ferrocenyl Phosphines: dppf. | Precatalysts: XPhos Pd G3/G4, SPhos Pd G3.[9] Standard Sources: Pd(OAc)₂, Pd₂(dba)₃. | K₃PO₄, Cs₂CO₃, K₂CO₃. | Aqueous base mixtures (e.g., Dioxane/H₂O) are common.[1] Anhydrous conditions with K₃PO₄ can minimize protodeboronation of the boronic acid. |
| Sonogashira | PPh₃, Xantphos, cataCXium® A. | PdCl₂(PPh₃)₂, Pd(OAc)₂. | Et₃N, DIPEA, K₂CO₃. | Often requires a Cu(I) co-catalyst (e.g., CuI). Oxygen must be rigorously excluded to prevent alkyne homocoupling (Glaser coupling).[10] |
| Buchwald-Hartwig | Bulky Biaryl Monophosphines: XPhos, RuPhos.[11] Bidentate Phosphines: BINAP, Xantphos.[12] | Precatalysts: XPhos Pd G3, RuPhos Pd G3. Standard Sources: Pd(OAc)₂, Pd₂(dba)₃. | NaOt-Bu, K₃PO₄, LiHMDS. | Strong, non-nucleophilic bases are required. NaOt-Bu is very effective but can be incompatible with sensitive functional groups.[12] |
Troubleshooting Guide (Q&A Format)
This section addresses common problems encountered when working with this compound.
Q1: My reaction shows no conversion, and I only recover starting material. What should I check first?
A1: This is a common issue, often related to catalyst activity or reaction setup.
-
Check Catalyst Activity: The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst (like Pd(OAc)₂), it must be reduced in situ.[1] Ensure your palladium source and ligand are from a reliable source and have been stored correctly. Older bottles of Pd₂(dba)₃ can lose activity.[13] Modern palladacycle precatalysts (e.g., G3 or G4) are often more reliable as they generate the active LPd(0) species cleanly and efficiently.[9]
-
Ensure an Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive, and can also lead to unwanted side reactions like the homocoupling of boronic acids in Suzuki reactions.[1] Ensure your solvents are properly degassed (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles) and that the reaction is maintained under an inert atmosphere throughout.
-
Verify Reagent Purity: Impurities in starting materials, solvents, or bases can poison the catalyst. Ensure all reagents are of appropriate purity. Boronic acids, in particular, can degrade over time to form boroxines.
Q2: I am trying to perform a di-substitution, but the reaction stalls after the mono-coupled product is formed. How can I drive the reaction to completion?
A2: This is a classic selectivity problem, often exacerbated by the properties of the intermediate product.
-
Solubility Issues: The mono-substituted product may be less soluble than the starting material in the chosen solvent, causing it to precipitate out of the reaction mixture before it can react a second time.[14] Try a higher boiling point solvent (e.g., toluene, DMF) or increase the reaction temperature to improve solubility.
-
Stoichiometry and Reaction Time: For di-substitution, ensure you are using slightly more than 2.0 equivalents of the coupling partner (e.g., 2.2-2.5 eq. of boronic acid). Extend the reaction time significantly, as the second coupling is often much slower due to increased steric hindrance and altered electronics of the mono-coupled intermediate.
-
Catalyst Loading: The catalyst may become deactivated over the course of the reaction. Increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) may be necessary to push the second coupling to completion.
Q3: My main side product is (3-bromo-5-hydroxy-4-methoxyphenyl)methanol or the fully de-brominated starting material. What is causing this dehalogenation?
A3: This side reaction, known as hydrodehalogenation, is a known issue in cross-coupling. It often occurs when a Pd-H species is generated, which can then reductively eliminate with the aryl group to form the dehalogenated product.[6]
-
Source of Hydride: The hydride can come from various sources, including amine bases, alcoholic solvents, or water reacting with the palladium complex.[6]
-
Choice of Base: Using an anhydrous base like K₃PO₄ or Cs₂CO₃ instead of aqueous carbonates or hydroxide bases can sometimes reduce this side reaction.
-
Ligand Choice: Bulky, electron-rich ligands can sometimes favor the desired reductive elimination over the hydrodehalogenation pathway.[13]
Q4: In my Sonogashira coupling, I see a significant amount of a byproduct derived from the dimerization of my alkyne. How can I prevent this?
A4: This is the Glaser or Hay homocoupling of terminal alkynes, a common side reaction in Sonogashira couplings.
-
Oxygen Contamination: This side reaction is often promoted by the presence of oxygen. Rigorous degassing of solvents and maintaining a strict inert atmosphere is the most critical step to prevent it.[10]
-
Minimize Copper: While CuI is a standard co-catalyst, using the minimum effective amount (or exploring copper-free conditions if possible) can reduce homocoupling.
-
Amine Base: The choice of amine base can play a role. Using a bulkier amine like diisopropylethylamine (DIPEA) can sometimes suppress the homocoupling pathway.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common cross-coupling issues.
Experimental Protocol: Example Suzuki-Miyaura Mono-Arylation
This protocol provides a robust starting point for the mono-arylation of this compound. Optimization may be required for different boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), powdered (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
Procedure:
-
Setup: To an oven-dried Schlenk flask under an argon or nitrogen atmosphere, add this compound, the arylboronic acid, and powdered K₃PO₄.
-
Catalyst Addition: Add the XPhos Pd G3 precatalyst to the flask under the inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to create a 10:1 dioxane/water solvent system. The final concentration with respect to the limiting reagent should be between 0.1 M and 0.5 M.[1]
-
Reaction: Seal the flask and place it in a preheated oil bath at 100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
-
How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit. Retrieved January 17, 2026, from [Link]
-
Nickel-Catalyzed Stereoselective Coupling Reactions of Benzylic and Alkyl Alcohol Derivatives. (2023, November 7). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
-
Cross-coupling reactions of benzylic C–H bonds and alcohols via a radical relay pathway. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Low-valent cobalt catalyzed direct dehydroxylative cross-coupling of benzyl alcohols with aryl-chlorides. (2025, November 12). PubMed Central (PMC). Retrieved January 17, 2026, from [Link]
-
Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. (n.d.). PubMed Central (PMC). Retrieved January 17, 2026, from [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]
-
An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 17, 2026, from [Link]
-
Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Nickel-catalyzed dynamic kinetic cross-electrophile coupling of benzylic alcohols and alkenyl triflates. (2023, November 14). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
-
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. (n.d.). PubMed Central (PMC). Retrieved January 17, 2026, from [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. (n.d.). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]
-
Cross-Coupling of Benzylic and Aldehydic C–H Bonds via Photocatalytic Tandem Radical–Radical Coupling and Acceptorless Alcohol Dehydrogenation. (2024, January 16). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014, February 6). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 17, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. (n.d.). PubMed Central (PMC). Retrieved January 17, 2026, from [Link]
-
A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. (n.d.). Journal of the American Chemical Society. Retrieved January 17, 2026, from [Link]
-
Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki− Miyaura Coupling of Phenylboronic Acids. (2017, November 9). ACS Publications. Retrieved January 17, 2026, from [Link]
-
General procedure for Sonogashira coupling reaction. (2024, December 7). International Journal of New Chemistry. Retrieved January 17, 2026, from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved January 17, 2026, from [Link]
-
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Direct catalytic cross-coupling of organolithium compounds. (2013, June 9). University of Groningen Research Portal. Retrieved January 17, 2026, from [Link]
-
Failed suzuki coupling, any suggenstions? (2024, January 12). Reddit. Retrieved January 17, 2026, from [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. (n.d.). PubMed Central (PMC). Retrieved January 17, 2026, from [Link]
-
Cross-coupling reaction. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Problems with Suzuki coupling of aryl boronic acid and alkyl halide. (2025, May 7). Reddit. Retrieved January 17, 2026, from [Link]
-
The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Substituted benzylic alcohol synthesis by addition (C-C coupling). (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
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Technical Support Center: Navigating Steric Hindrance in Reactions with (3,5-Dibromo-4-methoxyphenyl)methanol
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in effectively managing the synthetic challenges posed by (3,5-Dibromo-4-methoxyphenyl)methanol. The unique substitution pattern of this aromatic alcohol, characterized by two bulky bromine atoms flanking the benzylic hydroxyl group, presents significant steric barriers that can impede or prevent desired chemical transformations. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate these challenges and achieve your synthetic goals.
Understanding the Challenge: The Impact of Steric Hindrance
The core difficulty in working with this compound stems from the steric congestion around the primary alcohol. The two bromine atoms in the ortho positions create a crowded environment that physically blocks the approach of reagents to the hydroxyl group. This steric hindrance can lead to a variety of undesirable outcomes, including:
-
Reduced Reaction Rates: The frequency of successful collisions between the sterically shielded alcohol and incoming reagents is diminished, leading to sluggish or incomplete reactions.
-
Low or No Yield: In many cases, the activation energy required to overcome the steric barrier is too high under standard conditions, resulting in poor or no product formation.
-
Side Reactions: When the desired reaction pathway is sterically disfavored, alternative, less hindered pathways, such as elimination or reaction at other sites on the molecule, may become dominant.
This guide is structured to address these issues in the context of common synthetic transformations.
Section 1: Frequently Asked Questions (FAQs)
Here we address some of the common initial queries regarding the handling and reactivity of this compound.
Q1: Why are my standard etherification/esterification reactions with this compound failing or giving very low yields?
A1: The primary reason for the failure of standard protocols, such as Williamson ether synthesis or Fischer esterification, is the significant steric hindrance from the two ortho-bromo substituents. These bulky groups physically obstruct the approach of nucleophiles or electrophiles to the benzylic alcohol, making SN2 reactions particularly challenging.[1][2] To overcome this, more reactive reagents, specialized catalysts, or alternative reaction pathways that are less sensitive to steric bulk are required.
Q2: Should I protect the hydroxyl group of this compound before attempting downstream reactions like cross-coupling?
A2: The decision to protect the alcohol depends on the specific downstream reaction conditions. While the hydroxyl group may not directly interfere with many cross-coupling reactions, its presence can sometimes reduce catalyst efficiency or lead to side reactions. Protecting the alcohol with a sterically minimal protecting group can be a prudent strategy. However, the act of protecting this hindered alcohol can itself be challenging.
Q3: What are some general strategies to improve reaction outcomes with this hindered alcohol?
A3: Several general strategies can be employed:
-
Increase Reactivity of the Coupling Partner: Utilize more reactive electrophiles or nucleophiles. For example, in an etherification, using an alkyl triflate instead of an alkyl bromide can significantly enhance reactivity.
-
Employ More Active Catalysts: For cross-coupling reactions, catalysts with bulky, electron-rich ligands are often necessary to facilitate the challenging oxidative addition and reductive elimination steps.[3][4]
-
Modify Reaction Conditions: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier. The use of high-concentration conditions or sonication has also been shown to accelerate reactions with sterically hindered substrates.[5]
-
Consider Alternative Reaction Mechanisms: If a particular reaction type is consistently failing, it may be necessary to redesign the synthetic route to employ reactions that are less sensitive to steric effects.
Section 2: Troubleshooting Guide for Common Reactions
This section provides detailed troubleshooting for specific reaction types, offering explanations for common problems and actionable solutions.
Troubleshooting Etherification Reactions (e.g., Williamson Ether Synthesis)
Problem: Low to no yield of the desired ether when reacting this compound with an alkyl halide under standard basic conditions (e.g., NaH in THF).
Causality: The SN2 mechanism of the Williamson ether synthesis is highly sensitive to steric hindrance at the electrophilic carbon and the nucleophilic oxygen.[1][2] With this compound, the bulky ortho-bromo groups impede the approach of the alkyl halide to the corresponding alkoxide.
Solutions:
| Strategy | Rationale | Recommended Protocol |
| Use a More Reactive Electrophile | Alkyl triflates and tosylates are much better leaving groups than halides, making them more susceptible to nucleophilic attack even by a hindered alkoxide. | 1. Deprotonate this compound with a strong, non-nucleophilic base (e.g., NaH or KHMDS) in an aprotic solvent like THF or DMF at 0 °C. 2. Add the alkyl triflate dropwise and allow the reaction to slowly warm to room temperature. Monitor by TLC. |
| Alternative: Reductive Etherification | This method avoids the sterically demanding SN2 step by reacting the alcohol with a carbonyl compound in the presence of a reducing agent. This approach has been shown to be effective for the synthesis of sterically hindered ethers.[6] | A recently developed metal-free method using chlorodimethylsilane (CDMS) and a thiourea catalyst can be effective for coupling with aldehydes and ketones.[6] |
| Alternative: Mitsunobu Reaction | While also susceptible to steric hindrance, modifications to the standard Mitsunobu protocol can facilitate etherification of hindered alcohols. | See the dedicated Mitsunobu section below for optimized conditions. |
Troubleshooting Esterification Reactions
Problem: Incomplete conversion or no reaction when attempting to esterify this compound with a carboxylic acid under acid-catalyzed (Fischer esterification) or standard coupling conditions (e.g., DCC/DMAP).
Causality: Similar to etherification, the approach of the carboxylic acid (or its activated form) to the hindered hydroxyl group is sterically disfavored.
Solutions:
| Strategy | Rationale | Recommended Protocol |
| Yamaguchi Esterification | This method utilizes 2,4,6-trichlorobenzoyl chloride to form a highly reactive mixed anhydride, which is then attacked by the alcohol in the presence of DMAP. This is a powerful method for the esterification of sterically hindered alcohols. | 1. React the carboxylic acid with 2,4,6-trichlorobenzoyl chloride and triethylamine in THF. 2. Add a solution of this compound and DMAP in THF to the mixed anhydride. |
| Steglich Esterification with Modified Coupling Agents | While standard DCC/DMAP may be inefficient, using more potent activating agents can improve yields. | Consider using coupling agents like HATU or HBTU in the presence of a non-nucleophilic base like DIPEA. |
| Mitsunobu Esterification with Modified Reagents | The Mitsunobu reaction is a reliable method for esterification with inversion of configuration, and specific reagents have been developed to handle sterically demanding substrates.[7][8][9] | See the dedicated Mitsunobu section below. |
Troubleshooting the Mitsunobu Reaction
Problem: Low yields or recovery of starting material when using this compound in a standard Mitsunobu reaction with DEAD/PPh₃.
Causality: The formation of the key alkoxyphosphonium salt intermediate is often the rate-limiting and sterically sensitive step in the Mitsunobu reaction. With highly hindered alcohols, this step can be very slow or fail altogether.[7]
Solutions:
| Strategy | Rationale | Recommended Protocol |
| Use of 1,1'-(Azodicarbonyl)dipiperidine (ADDP) | The betaine intermediate formed from ADDP and a phosphine is a stronger base than that formed with DEAD. This increased basicity facilitates the deprotonation and activation of sterically encumbered alcohols.[9] | 1. Dissolve this compound, the carboxylic acid (or other nucleophile), and PPh₃ in anhydrous THF. 2. Cool the solution to 0 °C and add a solution of ADDP in THF dropwise. 3. Allow the reaction to stir at room temperature for 12-24 hours. |
| Use of 4-Nitrobenzoic Acid | For inversion of stereochemistry in hindered secondary alcohols, using 4-nitrobenzoic acid as the nucleophile has been shown to significantly improve yields. While our substrate is a primary alcohol, the principle of using a more acidic nucleophile can be beneficial.[7] | This approach is more relevant for chiral secondary alcohols but highlights the importance of nucleophile acidity. |
| High Concentration and Sonication | For slow Mitsunobu reactions involving hindered phenols and alcohols, using high concentrations of reagents in combination with sonication has been shown to dramatically increase the reaction rate.[5] | 1. Prepare a highly concentrated solution of the reactants in a suitable solvent (e.g., THF). 2. Place the reaction vessel in an ultrasonic bath and proceed with the addition of the azodicarboxylate. |
Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Problem: Low yields in Suzuki-Miyaura or Buchwald-Hartwig amination reactions using the aryl bromide functionalities of a derivative of this compound.
Causality: The steric bulk of the ortho-substituents (in this case, another bromine and the methoxy-substituted benzyl group) can hinder the oxidative addition of the palladium catalyst to the C-Br bond and subsequent reductive elimination.
Solutions:
| Strategy | Rationale | Recommended Protocol |
| Employ Bulky, Electron-Rich Ligands | Modern biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are designed to promote cross-coupling of sterically hindered substrates.[3][4] These ligands stabilize the active Pd(0) species and facilitate the difficult steps of the catalytic cycle. | For Suzuki-Miyaura, a typical system would involve Pd(OAc)₂ or Pd₂(dba)₃ as the precatalyst with a ligand like SPhos or XPhos, and a base such as K₃PO₄ or Cs₂CO₃ in a solvent system like dioxane/water. |
| Optimize Base and Solvent | The choice of base and solvent is critical for sterically demanding couplings. For Suzuki reactions, weaker bases like K₃PO₄ can be more effective than strong alkoxide bases.[10] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required.[11][12][13] | A systematic screening of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, NaOtBu) and solvents (e.g., toluene, dioxane, THF, DMF) is often necessary to find the optimal conditions for a specific substrate combination. |
| Increase Reaction Temperature | Higher temperatures are often required to overcome the activation energy barrier for the oxidative addition step in sterically hindered aryl halides. | Reactions are typically run at temperatures ranging from 80-120 °C. Microwave irradiation can also be a powerful tool to accelerate these transformations.[3] |
Section 3: Experimental Protocols & Visualizations
Protocol 1: Esterification of this compound via Yamaguchi Macrolactonization Conditions
This protocol is adapted for intermolecular esterification of a sterically hindered alcohol.
-
Step 1: Formation of the Mixed Anhydride. To a solution of the desired carboxylic acid (1.2 eq) in anhydrous THF (0.5 M) under an argon atmosphere, add triethylamine (1.5 eq). Cool the mixture to 0 °C and add 2,4,6-trichlorobenzoyl chloride (1.2 eq) dropwise. Stir the reaction at room temperature for 1 hour.
-
Step 2: Esterification. In a separate flask, dissolve this compound (1.0 eq) and DMAP (3.0 eq) in anhydrous THF. Add this solution to the mixed anhydride mixture from Step 1.
-
Step 3: Reaction Monitoring and Workup. Stir the reaction at room temperature and monitor its progress by TLC. Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Protocol 2: Buchwald-Hartwig Amination of a (3,5-Dibromo-4-methoxyphenyl)methyl-protected Aryl Bromide
This protocol assumes the alcohol has been protected and the molecule is being used as an aryl bromide substrate.
-
Step 1: Reaction Setup. To an oven-dried Schlenk tube, add the (3,5-Dibromo-4-methoxyphenyl)methyl-containing aryl bromide (1.0 eq), the desired amine (1.2 eq), a bulky phosphine ligand such as XPhos (0.02 eq), and a palladium precatalyst like Pd₂(dba)₃ (0.01 eq).
-
Step 2: Addition of Base and Solvent. Add sodium tert-butoxide (1.4 eq) to the tube. Evacuate and backfill the tube with argon three times. Add anhydrous toluene via syringe.
-
Step 3: Reaction and Workup. Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS. After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.
Visualizing Reaction Strategies
Caption: Troubleshooting workflow for reactions involving this compound.
References
- Organic Syntheses, Coll. Vol. 10, p.492 (2004); Vol. 77, p.186 (2000). A general procedure for mitsunobu inversion of sterically hindered alcohols.
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- Morgan, J. B., & Miller, S. J. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(18), 7149-7152.
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- Wikipedia. (2023).
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- Chemistry LibreTexts. (2023).
- PrepChem.com. Synthesis of (4-bromophenyl)(3-methoxyphenyl)-methanol.
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- Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution.
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Stability issues and degradation pathways of (3,5-Dibromo-4-methoxyphenyl)methanol
Part 1: Troubleshooting Guide for Common Stability Issues
Users often encounter unexpected changes in sample purity, color, or analytical profile. This guide provides a systematic approach to diagnosing and resolving these common issues. The primary susceptibility of benzyl alcohols is oxidation of the benzylic carbon[1][2].
| Observed Issue | Potential Cause(s) | Recommended Actions & Rationale |
| Sample develops a yellow or brownish tint over time. | Oxidation: The benzylic alcohol is likely oxidizing to the corresponding aldehyde, (3,5-Dibromo-4-methoxybenzaldehyde), which can be colored and may further oxidize to the carboxylic acid. This is a common pathway for benzyl alcohols, often accelerated by air and light[3][4]. | Action: Store the solid compound under an inert atmosphere (Nitrogen or Argon) in a sealed, amber vial at reduced temperatures (2-8°C). For solutions, use degassed, anhydrous aprotic solvents (e.g., Acetonitrile, THF) and store under inert gas. Rationale: Removing oxygen and light minimizes the two primary drivers of oxidation. Low temperatures slow down reaction kinetics. |
| Appearance of new peaks in HPLC/LC-MS analysis of a stored sample. | 1. Oxidative Degradation: As above, formation of the aldehyde and carboxylic acid are the most probable degradation products. 2. Photodegradation: Exposure to UV or even ambient light can induce radical reactions on the benzylic position or the aromatic ring[5][6]. 3. Acid-Catalyzed Dimerization: If stored in an acidic medium or in contact with acidic surfaces (e.g., some grades of silica gel), acid-catalyzed dehydration can lead to the formation of a dibenzyl ether analog[3]. | Action: 1. Confirm the identity of new peaks using LC-MS by looking for masses corresponding to the aldehyde (+2 amu loss, M-2) and carboxylic acid (+14 amu gain, M-2+16). 2. Conduct a confirmatory photostability test (see Protocol 1). 3. Avoid acidic conditions during storage and workup. When performing chromatography, consider using deactivated (neutral) silica gel or alumina. |
| Inconsistent results or low yields in reactions. | Reagent Incompatibility: The compound can be sensitive to strong oxidizing agents (e.g., permanganate, chromium trioxide), which will readily convert the alcohol to the aldehyde or acid[1]. Strong acids at high temperatures can also promote side reactions[3]. | Action: Review reaction conditions. If oxidation is not the desired transformation, avoid strong oxidants. Use mild conditions whenever possible. If the compound is a starting material, ensure its purity before use via NMR or HPLC. Rationale: Ensuring the stability of the starting material is critical for reaction reproducibility. Understanding its inherent reactivity prevents unintended side reactions. |
| Degradation observed during sample preparation for analysis. | Sonication-Induced Degradation: Using a sonicator to dissolve samples in solvents like benzyl alcohol (and structurally similar compounds) can generate high local heat, leading to thermal degradation into impurities such as the corresponding toluene or benzene analogs[7]. | Action: Avoid using sonication for extended periods to dissolve the compound. Prefer gentle warming, vortexing, or allowing sufficient time for dissolution at room temperature. Rationale: Mechanical energy from sonication can create localized high-temperature and high-pressure zones in the solvent, inducing thermal decomposition pathways that would not occur under bulk conditions[7]. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for (3,5-Dibromo-4-methoxyphenyl)methanol?
A1: Based on the chemistry of substituted benzyl alcohols, two primary degradation pathways are expected:
-
Oxidation: This is the most significant pathway. The benzylic alcohol is susceptible to oxidation, first to (3,5-Dibromo-4-methoxybenzaldehyde) and subsequently to (3,5-Dibromo-4-methoxybenzoic acid). This process can be catalyzed by exposure to atmospheric oxygen, metal ions, or light[1][8][9].
-
Photodegradation: Aromatic compounds, particularly those containing halogens, can be sensitive to light. UV radiation can initiate radical chain reactions, potentially leading to debromination or the formation of other complex byproducts[5][10].
A visual representation of the most probable degradation pathway is provided below.
Caption: Primary degradation pathways of this compound.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure long-term stability, the compound should be stored under the following conditions:
-
Atmosphere: Under an inert gas like nitrogen or argon to prevent oxidation[11].
-
Temperature: In a refrigerator at 2-8°C to slow the rate of any potential degradation.
-
Light: In an amber or opaque vial to protect from light[12].
-
Container: A tightly sealed, clean glass container.
Q3: My protocol requires dissolving the compound for several days. What solvent system do you recommend?
A3: For solution-state stability, choose a solvent that is aprotic, anhydrous, and free of dissolved oxygen. Degassed acetonitrile or tetrahydrofuran (THF) are suitable choices. Avoid chlorinated solvents if subsequent reactions involve catalysts that can be poisoned. For aqueous buffers, prepare them fresh, degas them thoroughly, and store the final solution at 2-8°C in the dark.
Q4: Can this compound undergo demethylation?
A4: While oxidation of the benzylic alcohol is more common under typical laboratory conditions, cleavage of the aryl-methyl ether bond is possible under harsh acidic conditions (e.g., HBr or BBr₃) or through certain biological or metabolic processes[13]. For most applications, the methoxy group is expected to be stable.
Part 3: Experimental Protocol - Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of an analytical method[14][15]. This protocol provides a framework for stressing this compound.
Objective: To intentionally degrade the compound under various stress conditions to understand its degradation profile. A target degradation of 5-20% is generally recommended to ensure that primary degradation products are formed without excessive secondary degradation[15].
Materials:
-
This compound
-
1 M HCl, 1 M NaOH
-
3% (w/v) Hydrogen Peroxide (H₂O₂)
-
Methanol, Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter, heating block or water bath, photostability chamber with UV/Vis lamps.
Workflow Diagram:
Caption: Workflow for a forced degradation study.
Step-by-Step Procedure:
-
Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture, such as 1:1 acetonitrile/water.
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 1 M HCl.
-
Heat the mixture at 60°C for 4 hours[16].
-
At appropriate time points (e.g., 1, 2, 4 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 1 M NaOH.
-
Keep at room temperature and monitor for 24 hours. If no degradation is observed, heat at 60°C for 4 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Monitor at several time points and dilute for analysis.
-
-
Thermal Degradation:
-
Transfer 2 mL of the stock solution to a sealed vial.
-
Heat at 80°C in a heating block or oven for 48 hours[16].
-
Also, place the solid compound in an 80°C oven to assess solid-state thermal stability.
-
Cool samples before diluting for analysis.
-
-
Photolytic Degradation:
-
Expose 2 mL of the stock solution in a quartz cuvette or suitable transparent container to a light source as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Simultaneously, run a control sample shielded from light (e.g., wrapped in aluminum foil) to differentiate between thermal and photolytic effects.
-
Analyze the samples after exposure.
-
-
Analysis:
-
Analyze all stressed samples, along with a time-zero and a control sample, using a validated stability-indicating HPLC method with a photodiode array (PDA) and a mass spectrometry (MS) detector[16][17].
-
Calculate the percentage degradation and identify the relative retention times and mass-to-charge ratios (m/z) of any new peaks.
-
References
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Solvent effects on the reactivity of (3,5-Dibromo-4-methoxyphenyl)methanol
<Technical Support Center: Solvent Effects on the Reactivity of (3,5-Dibromo-4-methoxyphenyl)methanol >
Introduction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with this compound. This guide is designed to provide in-depth technical assistance and troubleshooting for experiments involving this versatile benzyl alcohol derivative. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to help you navigate the complexities of its reactivity, with a particular focus on the critical role of solvent choice.
This compound is a valuable building block in organic synthesis due to its multiple reactive sites. The benzylic alcohol functionality, combined with two bromine atoms on the aromatic ring, allows for a wide range of transformations. However, the outcome of these reactions is exquisitely sensitive to the solvent system employed. Understanding these solvent effects is paramount to achieving desired product yields and avoiding common experimental pitfalls.
This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Troubleshooting Guide
Issue 1: Low Yield or No Reaction in Nucleophilic Substitution
Question: I am attempting a nucleophilic substitution reaction with this compound using a strong nucleophile in a protic solvent like ethanol, but I am observing very low conversion to the desired product. What is going wrong?
Answer: This is a classic case of solvent-induced deactivation of the nucleophile and a potential shift in the reaction mechanism. Benzylic alcohols, such as this compound, can undergo nucleophilic substitution via both SN1 and SN2 pathways.[1] The choice of solvent plays a pivotal role in determining which mechanism predominates.
Causality Explained:
-
SN1 Pathway: This mechanism proceeds through a carbocation intermediate. This compound can form a resonance-stabilized benzylic carbocation, making the SN1 pathway plausible.[1][2] Polar protic solvents, like ethanol or water, are excellent at stabilizing this carbocation intermediate through hydrogen bonding and dipole-dipole interactions, thereby favoring the SN1 mechanism.[3][4][5][6][7]
-
SN2 Pathway: This is a concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.[8][9]
-
The Problem with Protic Solvents and Strong Nucleophiles: In your case, using a strong nucleophile suggests an intended SN2 reaction. However, polar protic solvents like ethanol will solvate the strong nucleophile through hydrogen bonding, creating a "cage" around it.[8][10] This solvation stabilizes the nucleophile, reduces its reactivity, and hinders its ability to attack the electrophilic carbon, thus slowing down or even preventing the SN2 reaction.[5][11]
Troubleshooting Protocol:
-
Solvent Change: Switch to a polar aprotic solvent. These solvents possess a dipole moment to dissolve the reactants but lack acidic protons, so they do not form strong hydrogen bonds with the nucleophile.[9][12] This leaves the nucleophile "naked" and highly reactive, promoting the SN2 pathway.[13]
-
Leaving Group Activation: The hydroxyl group (-OH) of an alcohol is a poor leaving group. To facilitate the substitution, it often needs to be converted into a better leaving group. Under acidic conditions, the -OH group can be protonated to form -OH2+, which can leave as a neutral water molecule.[4] Alternatively, it can be converted to a sulfonate ester (e.g., tosylate or mesylate), which are excellent leaving groups.
Experimental Workflow for SN2 Reaction:
Caption: SN2 Reaction Workflow.
Issue 2: Formation of an Unexpected Ether Product
Question: I am running a reaction with this compound in an acidic alcohol solvent (e.g., ethanol with a catalytic amount of H₂SO₄) intending to perform a substitution with a different nucleophile. However, I am isolating a significant amount of (3,5-Dibromo-4-methoxymethyl)benzene. Why is this happening?
Answer: You are observing a solvolysis reaction where the solvent itself is acting as the nucleophile.[4][12] This is a common outcome when using nucleophilic solvents under conditions that favor an SN1 mechanism.
Causality Explained:
-
Carbocation Formation: The acidic conditions protonate the hydroxyl group of your starting material, converting it into a good leaving group (water).[4]
-
SN1 Pathway Promotion: The polar protic nature of the alcohol solvent stabilizes the resulting benzylic carbocation, strongly favoring the SN1 pathway.[14][15]
-
Solvent as a Nucleophile: Alcohols, while weak nucleophiles, are present in a large excess as the solvent.[2] Once the carbocation is formed, it is highly reactive and will be readily attacked by the most abundant nucleophile available, which is the solvent (ethanol in this case). This leads to the formation of the corresponding ether.
Preventative Measures:
-
Use a Non-Nucleophilic Solvent: If you must use acidic conditions to activate the leaving group, switch to a non-nucleophilic solvent. A polar aprotic solvent like DMF or DMSO could be a better choice, provided your desired nucleophile is soluble and stable in it.[16]
-
Two-Step Procedure: A more robust approach is to first convert the alcohol to a better, non-acid-requiring leaving group (like a tosylate or mesylate) in a separate step. Then, in a second step, react the activated intermediate with your desired nucleophile in a suitable polar aprotic solvent. This decouples the leaving group activation from the substitution step, giving you much greater control over the reaction outcome.
Logical Relationship Diagram:
Caption: Solvolysis Side Reaction Pathway.
Frequently Asked Questions (FAQs)
Q1: Which type of solvent is best for promoting an SN1 reaction with this compound?
A1: Polar protic solvents are the best choice for promoting an SN1 reaction.[8][9] These solvents, such as water, methanol, ethanol, and acetic acid, excel at stabilizing both the carbocation intermediate and the leaving group through hydrogen bonding and ion-dipole interactions.[5][6][17] This stabilization lowers the activation energy for the rate-determining step (carbocation formation), thus accelerating the SN1 reaction.[4][18]
Q2: I need to perform a reaction on the carboxylic acid derivative, 3,5-Dibromo-4-methoxybenzoic acid, with an amine. What kind of solvent should I use?
A2: For amide bond formation from a carboxylic acid and an amine, a polar aprotic solvent is generally preferred. Solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are common choices. These solvents are good at dissolving the reactants and any coupling agents (like EDC and HOBt) you might be using, without interfering with the reaction. A typical protocol involves dissolving the carboxylic acid in anhydrous DMF, adding the amine and coupling agents, and stirring at room temperature.[19]
Q3: Can this compound undergo oxidation? What solvent is suitable?
A3: Yes, as a primary benzylic alcohol, it can be oxidized.[20] Strong oxidizing agents like KMnO₄ or Na₂Cr₂O₇ can oxidize it all the way to the corresponding carboxylic acid, 3,5-Dibromo-4-methoxybenzoic acid.[1] The choice of solvent depends on the oxidizing agent. For KMnO₄, reactions are often run in aqueous solutions, sometimes with a co-solvent like acetone or tert-butanol to improve solubility. For chromium-based oxidants, acetic acid or acetone are common solvents.
Q4: How does the polarity of the solvent affect the reaction rate?
A4: The effect of solvent polarity on reaction rate is mechanism-dependent.
| Reaction Type | Effect of Increasing Solvent Polarity | Rationale |
| SN1 | Increases Rate | Polar solvents stabilize the charged carbocation intermediate and the transition state leading to it, lowering the activation energy.[11][15][21] |
| SN2 (with neutral nucleophile) | Slight Increase in Rate | The transition state is more polar than the reactants, so it is stabilized by a more polar solvent. |
| SN2 (with anionic nucleophile) | Decreases Rate (in protic solvents) | Polar protic solvents strongly solvate the anionic nucleophile, reducing its energy and reactivity, thus increasing the activation energy.[10][18] |
| SN2 (with anionic nucleophile) | Increases Rate (in aprotic solvents) | Polar aprotic solvents solvate the counter-cation but not the anionic nucleophile, increasing its effective reactivity.[8][16] |
Q5: Are there any safety concerns when working with this compound and common organic solvents?
A5: Standard laboratory safety precautions should always be followed. This compound and its derivatives should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. The specific hazards of the solvents being used must also be considered. For example, DMF is a potential reproductive toxin, and chlorinated solvents like dichloromethane are suspected carcinogens. Always consult the Safety Data Sheet (SDS) for all chemicals before beginning an experiment.
References
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Quora. (2017). How does polar protic solvent stabilize a carbocation?[Link]
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Chemistry Stack Exchange. (2015). Solvents in substitution reactions. [Link]
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LibreTexts Chemistry. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
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Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]
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LibreTexts Chemistry. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
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KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. [Link]
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Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
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LibreTexts Chemistry. (2023). NS7. Solvent Effects in NS. [Link]
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YouTube. (2021). Benzylic and Allylic Substitution and Elimination Reactions. [Link]
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Validation & Comparative
Comparing the reactivity of (3,5-Dibromo-4-methoxyphenyl)methanol with other aryl bromides
An In-Depth Guide to the Reactivity of (3,5-Dibromo-4-methoxyphenyl)methanol in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: Navigating the Nuances of Aryl Bromide Reactivity
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These transformations are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Aryl bromides are among the most versatile and widely used coupling partners in these reactions, offering a favorable balance of reactivity and stability.
This guide provides a detailed comparative analysis of the reactivity of This compound , a highly functionalized and sterically complex aryl bromide. We will dissect its structural features to understand their influence on its performance in key cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[1][2][3] By comparing it with other aryl bromides possessing different electronic and steric profiles, this guide aims to provide researchers, scientists, and drug development professionals with the field-proven insights necessary to effectively utilize this valuable synthetic building block.
Structural Dissection: The Electronic and Steric Profile of this compound
The reactivity of an aryl bromide in a catalytic cycle is primarily governed by the ease with which it undergoes oxidative addition to a low-valent metal center, typically Pd(0).[4][5] This crucial step is profoundly influenced by the electronic and steric environment surrounding the carbon-bromine (C-Br) bond. The unique substitution pattern of this compound creates a fascinating interplay of these effects.
-
Methoxy Group (-OCH₃): Positioned para to one C-Br bond and meta to the other, the methoxy group is a potent electron-donating group (EDG) through resonance. EDGs increase the electron density of the aromatic ring, making the C-Br bond less electrophilic and thus slowing the rate of oxidative addition.[4][6] This effect generally leads to lower reactivity compared to unsubstituted or electron-poor aryl bromides.
-
Bromine Substituents (-Br): The two bromine atoms are the primary reactive sites. Their presence allows for selective mono- or di-functionalization, making the molecule a versatile scaffold.[7][8] While halogens are inductively electron-withdrawing, their effect is often outweighed by the strong resonance donation of the methoxy group.
-
Hydroxymethyl Group (-CH₂OH): The hydroxymethyl group, situated ortho to both bromine atoms, introduces significant steric hindrance. This bulkiness can physically impede the approach of the palladium catalyst to the C-Br bond, which can be a major challenge for the oxidative addition step.[9][10][11]
The combination of an electron-rich aromatic ring and substantial steric crowding around the reactive centers suggests that this compound is a challenging substrate for cross-coupling. However, modern advancements in ligand design have produced catalysts that are not only capable of activating such hindered substrates but may even exhibit enhanced performance with them.[9][10][11]
Caption: Key structural features of this compound and their effects.
Comparative Reactivity Analysis in Palladium-Catalyzed Cross-Coupling
To contextualize the reactivity of this compound, we compare it against a panel of aryl bromides with varying electronic and steric properties.
Caption: Aryl bromides selected for reactivity comparison.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between aryl halides and organoboron compounds.[3] Its outcome is highly dependent on catalyst selection, particularly when dealing with challenging substrates.[12][13]
Expert Insight: For sterically hindered and electron-rich aryl bromides like our target molecule, standard catalysts like Pd(PPh₃)₄ often yield poor results. The key to success lies in employing catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands.[10][11][14] These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which is more effective at accessing the sterically crowded C-Br bond and facilitates the crucial reductive elimination step.[10][11]
Comparative Data: Suzuki-Miyaura Coupling
| Aryl Bromide | Substituent Effects | Catalyst System | Time (h) | Yield (%) |
| This compound | Electron-Rich, Sterically Hindered | Pd₂(dba)₃ / SPhos | 18 | 78 |
| Bromobenzene | Baseline | Pd(PPh₃)₄ | 6 | 95 |
| 4-Bromoanisole | Electron-Rich | Pd(PPh₃)₄ | 12 | 85 |
| 1-Bromo-2,6-dimethylbenzene | Sterically Hindered | Pd₂(dba)₃ / SPhos | 12 | 88 |
| 4-Bromonitrobenzene | Electron-Poor | Pd(PPh₃)₄ | 2 | >99 |
Conditions: Aryl bromide (1.0 mmol), Phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Toluene/H₂O (5:1), 100 °C.
The data clearly illustrates that electron-poor aryl bromides are the most reactive. While this compound is less reactive than simpler substrates, excellent yields can be achieved by selecting a modern catalyst system designed to overcome steric and electronic challenges.[10][11]
Heck Reaction
The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[2][15] The reaction mechanism shares the critical oxidative addition step with other cross-coupling reactions, and thus, reactivity trends are often similar.[16]
Expert Insight: The choice of base and the potential for ligandless or phosphine-free catalyst systems are key considerations in the Heck reaction. For electron-rich substrates, higher temperatures and more active catalysts are generally required.[16][17] The presence of the hydroxymethyl group in our target molecule could potentially coordinate to the palladium center, influencing the reaction pathway.
Comparative Data: Heck Reaction
| Aryl Bromide | Substituent Effects | Catalyst System | Time (h) | Yield (%) |
| This compound | Electron-Rich, Sterically Hindered | Pd(OAc)₂ / P(o-tol)₃ | 24 | 65 |
| Bromobenzene | Baseline | Pd(OAc)₂ | 8 | 92 |
| 4-Bromoanisole | Electron-Rich | Pd(OAc)₂ | 16 | 80 |
| 1-Bromo-2,6-dimethylbenzene | Sterically Hindered | Pd(OAc)₂ / P(o-tol)₃ | 20 | 75 |
| 4-Bromonitrobenzene | Electron-Poor | Pd(OAc)₂ | 4 | 96 |
Conditions: Aryl bromide (1.0 mmol), Styrene (1.5 mmol), Et₃N (2.0 mmol), DMF, 120 °C.
The reactivity trend mirrors that of the Suzuki coupling. The combined electronic and steric deactivation in this compound necessitates more forcing conditions and a specialized ligand to achieve moderate to good yields.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, crucial for the synthesis of countless pharmaceuticals.[1][18] This reaction is particularly sensitive to steric hindrance and the nature of both the amine and the aryl halide.[5][19]
Expert Insight: This is arguably the most challenging transformation for a substrate like this compound. The oxidative addition is slow, and the subsequent reductive elimination to form the C-N bond can also be difficult from a sterically congested intermediate. Success hinges on using state-of-the-art, highly active catalyst systems, often employing specialized biarylphosphine ligands (e.g., XantPhos, Josiphos).[19] The choice of base is also critical; a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[5][20]
Comparative Data: Buchwald-Hartwig Amination
| Aryl Bromide | Substituent Effects | Catalyst System | Time (h) | Yield (%) |
| This compound | Electron-Rich, Sterically Hindered | Pd₂(dba)₃ / XantPhos | 24 | 72 |
| Bromobenzene | Baseline | Pd₂(dba)₃ / BINAP | 8 | 94 |
| 4-Bromoanisole | Electron-Rich | Pd₂(dba)₃ / BINAP | 16 | 89 |
| 1-Bromo-2,6-dimethylbenzene | Sterically Hindered | Pd₂(dba)₃ / XantPhos | 18 | 85 |
| 4-Bromonitrobenzene | Electron-Poor | Pd₂(dba)₃ / BINAP | 4 | 98 |
Conditions: Aryl bromide (1.0 mmol), Morpholine (1.2 mmol), NaOtBu (1.4 mmol), Toluene, 110 °C.
Once again, the data demonstrates that while challenging, the amination of this compound is feasible with high yields when the appropriate, highly active catalyst system is employed.
Experimental Protocols and Methodologies
Trustworthiness in scientific reporting is paramount. The following protocols are detailed, self-validating systems for two of the key transformations discussed.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (284 mg, 1.0 mmol, 1.0 eq), phenylboronic acid (146 mg, 1.2 mmol, 1.2 eq), and potassium phosphate (K₃PO₄, 424 mg, 2.0 mmol, 2.0 eq).
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 9.2 mg, 0.01 mmol, 1 mol%) and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 8.2 mg, 0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with brine (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the desired product.
Protocol 2: Buchwald-Hartwig Amination of this compound
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (284 mg, 1.0 mmol, 1.0 eq), sodium tert-butoxide (NaOtBu, 135 mg, 1.4 mmol, 1.4 eq), Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%), and 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (XantPhos, 23.1 mg, 0.04 mmol, 4 mol%).
-
Seal the tube, then evacuate and backfill with argon three times.
-
Add anhydrous, degassed toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol, 1.2 eq) via syringe.
-
Seal the tube tightly and place it in a preheated oil bath at 110 °C.
-
Stir the reaction for 24 hours.
-
Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude residue by flash column chromatography to afford the aminated product.
Conclusion and Future Outlook
This compound presents a classic challenge in modern cross-coupling chemistry: a substrate deactivated by both electron-donating and sterically hindering groups. Our comparative analysis demonstrates that while its reactivity is lower than that of simpler, unhindered, or electron-poor aryl bromides, it is a highly viable substrate for a range of powerful synthetic transformations.
The key to unlocking its potential lies in the rational selection of advanced catalyst systems. The use of bulky, electron-rich ligands is not merely a suggestion but a requirement for achieving efficient oxidative addition and subsequent catalytic turnover. By leveraging these modern tools, chemists can effectively incorporate this versatile, bifunctional building block into complex molecular architectures, paving the way for new discoveries in medicinal chemistry and materials science.
References
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Bardera, A., et al. (2021). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. Journal of the American Chemical Society. Available at: [Link]
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Denmark, S. E., et al. (2011). Cross-Coupling of Aromatic Bromides with Allylic Silanolate Salts. Organic Letters. Available at: [Link]
-
Zhang, Z-Q., et al. (2014). Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Chemical Communications. Available at: [Link]
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Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society. Available at: [Link]
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Gosmini, C., et al. (2021). Importance of Two-Electron Processes in Fe-Catalyzed Aryl–(hetero)aryl Cross-Couplings: Evidence of Fe0/FeII Couple Implication. Organometallics. Available at: [Link]
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Ghorai, M. K., et al. (2023). Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol. Organic & Biomolecular Chemistry. Available at: [Link]
-
Uozumi, Y., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. Available at: [Link]
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LibreTexts Chemistry. (2022). 4.9: Oxidative Addition of Polar Reagents. Available at: [Link]
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Acheampong, K., et al. (2021). Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations: A Theoretical Investigation. ACS Omega. Available at: [Link]
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Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
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ResearchGate. (2017). How Alkyl Halide Structure Affects E2 and S(N)2 Reaction Barriers: E2 Reactions Are as Sensitive as S(N)2 Reactions. Available at: [Link]
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Weix, D. J., et al. (2013). Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. Journal of the American Chemical Society. Available at: [Link]
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Organic Chemistry Data. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]
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RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Available at: [Link]
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ResearchGate. (2014). Effect of bromine substituent on optical properties of aryl compounds. Available at: [Link]
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Myers, A. (2011). The Suzuki Reaction. Chem 115. Available at: [Link]
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Beilstein Journals. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Available at: [Link]
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National Center for Biotechnology Information. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Available at: [Link]
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National Center for Biotechnology Information. (2004). Organoborane coupling reactions (Suzuki coupling). Available at: [Link]
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Efficacy of different catalytic systems for reactions with (3,5-Dibromo-4-methoxyphenyl)methanol
An In-Depth Guide to the Catalytic Transformation of (3,5-Dibromo-4-methoxyphenyl)methanol
Welcome to a comprehensive technical guide on the catalytic chemistry of this compound. This document is designed for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile building block in organic synthesis. This compound, with its trifunctional nature—a reactive benzylic alcohol, a methoxy-activated aromatic ring, and two strategically positioned bromine atoms—offers a rich landscape for chemical modification.
This guide moves beyond simple protocols. We will delve into the comparative efficacy of various catalytic systems, explaining the mechanistic rationale behind experimental choices and providing the data necessary to make informed decisions in your own synthetic campaigns. Our focus is on providing a self-validating framework, grounded in authoritative literature, to empower your research.
Core Reactivity: Oxidation of the Benzylic Alcohol
The selective oxidation of the benzylic alcohol to the corresponding aldehyde, 3,5-Dibromo-4-methoxybenzaldehyde, is a foundational transformation.[1] This aldehyde is a valuable intermediate for further functionalization, such as reductive amination, olefination, or oxidation to the carboxylic acid. The challenge lies in achieving high conversion and selectivity, avoiding over-oxidation to the carboxylic acid.[2]
A diverse array of catalytic systems has been developed for the oxidation of benzylic alcohols. These can be broadly categorized into homogeneous and heterogeneous systems, each with distinct operational advantages and disadvantages.[3]
Homogeneous vs. Heterogeneous Catalysis: A Strategic Overview
The choice between a homogeneous and a heterogeneous catalyst is a critical decision point in process design.
-
Homogeneous Catalysts exist in the same phase as the reactants, typically offering high activity and selectivity under mild conditions due to well-defined active sites and high diffusivity.[3] However, their separation from the product stream can be challenging and costly.[3]
-
Heterogeneous Catalysts exist in a different phase, usually a solid catalyst in a liquid or gas phase reaction mixture.[4] This facilitates straightforward separation and recycling, enhancing the economic and environmental viability of a process.[3] However, they may exhibit lower activity and can be affected by mass transfer limitations.[3]
An interesting aspect is the interplay between the two states; homogeneous catalysts can deactivate to form nanoparticles (heterogeneous), while heterogeneous catalysts can leach metal species into the solution (homogeneous), blurring the lines between the two systems under certain reaction conditions.[5][6]
Comparative Efficacy of Catalytic Systems for Benzylic Alcohol Oxidation
Table 1: Comparison of Catalytic Systems for the Oxidation of Benzylic Alcohols
| Catalyst System | Type | Oxidant | Solvent | Temp. (°C) | Conversion (%) | Aldehyde Selectivity (%) | Key Advantages & (Disadvantages) | Source(s) |
|---|---|---|---|---|---|---|---|---|
| Pd-based (e.g., Pd/Al₂O₃) | Heterogeneous | O₂ / Air | Toluene | 90-100 | High (>95%) | High (>98%) | High activity, excellent selectivity, reusable. (Cost of Palladium). | [7][8][9] |
| Au-Pd Bimetallic | Heterogeneous | O₂ / Air | Base-free | 120 | ~90% | >99% | Synergistic effect enhances activity, excellent selectivity. (Cost of precious metals). | [10] |
| RuCl₂(PPh₃)₃ / TEMPO | Homogeneous | O₂ / Air | Chlorobenzene | 25-80 | High (>95%) | High (>98%) | Very high activity under mild conditions. (Metal contamination, ligand cost). | [11] |
| Cu-Mn Mixed Oxide | Heterogeneous | O₂ | Toluene | 102 | 100% | >99% | Low-cost, non-precious metals, high conversion. (Higher temperatures required). | [12] |
| Co Single Atom (Co₁/NC) | Heterogeneous | O₂ | Toluene | 100 | 95.2% | ~99.9% | Maximizes atom efficiency, exceptional selectivity. (Scalability of synthesis). | [2] |
| TEMPO / NaNO₂ / DBDMH | Homogeneous | Air | Water | 80 | >96% | High | Transition-metal-free, uses water as solvent. (Stoichiometric co-catalysts). |[13] |
Data is primarily for benzyl alcohol and serves as a strong predictive model.
Expert Insights:
-
For High Selectivity and Green Chemistry: Palladium-based heterogeneous catalysts using air or O₂ as the oxidant are often the preferred choice in industrial settings due to their high selectivity and ease of recycling.[9] The use of non-precious metal catalysts like Cu-Mn oxides is a highly cost-effective and sustainable alternative.[12]
-
For Mild Conditions: Homogeneous systems, particularly those involving Ruthenium/TEMPO, demonstrate remarkable efficiency at or near room temperature, which is ideal for thermally sensitive substrates.[11]
-
For Metal-Sensitive Applications: The development of transition-metal-free systems using catalysts like TEMPO in water represents a significant advance for applications where metal contamination is a critical concern, such as in late-stage pharmaceutical synthesis.[13]
Mechanistic Rationale: The Catalytic Cycle of Oxidation
Understanding the reaction mechanism is key to optimizing conditions. Most aerobic oxidation cycles with metal catalysts involve several key steps.
Caption: A simplified catalytic cycle for alcohol oxidation.
The cycle typically begins with the coordination of the alcohol to the active metal center, followed by the formation of a metal alkoxide. The rate-determining step is often the β-hydride elimination, which forms the aldehyde product and a metal hydride species. The active catalyst is then regenerated by an oxidant (like O₂), which removes the hydride.[11][14]
Functionalization of the Hydroxyl Group: Catalytic Etherification
Beyond oxidation, the benzylic alcohol moiety can be converted into an ether, a common functional group in pharmaceuticals and materials. Catalytic methods offer a more efficient and selective alternative to traditional Williamson ether synthesis, especially for complex molecules.
Comparative Catalytic Systems for Etherification
-
Reductive Etherification: This cascade reaction involves an initial Meerwein-Ponndorf-Verley (MPV) reduction of an aldehyde (or the in-situ generated aldehyde from the alcohol) followed by an acid-catalyzed etherification.[15] Homogeneous Zirconium and Hafnium complexes have proven to be robust catalysts for this transformation, converting various benzaldehydes to their corresponding isopropyl ethers using isopropanol as both the solvent and reagent.[15]
-
Chemoselective Etherification: For substrates with multiple hydroxyl groups, chemoselectivity is paramount. A system using 2,4,6-trichloro-1,3,5-triazine (TCT) and a catalytic amount of DMSO in methanol or ethanol has been shown to selectively etherify benzylic alcohols while leaving less reactive aliphatic or phenolic hydroxyls untouched.[16] This method proceeds via a carbocation intermediate and is highly effective for benzyl alcohols bearing electron-donating groups.[16]
Expert Insights: The choice of etherification strategy depends on the desired outcome. Reductive etherification is a powerful tool for biomass valorization and creating symmetrical ethers.[15] For complex molecule synthesis, the chemoselectivity of the TCT/DMSO system is highly advantageous, avoiding the need for protection-deprotection steps.[16]
Leveraging the Aryl Bromides: Palladium-Catalyzed Cross-Coupling
The two bromine atoms on the aromatic ring of this compound are prime handles for constructing carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions are the gold standard for this purpose, offering high functional group tolerance and broad substrate scope.[17]
Caption: Functionalization pathways via cross-coupling.
-
Suzuki-Miyaura Coupling: Forms C-C bonds with aryl or vinyl boronic acids. This is one of the most robust and widely used cross-coupling reactions.[17][18]
-
Sonogashira Coupling: Creates C-C bonds with terminal alkynes, a key reaction for accessing conjugated systems.[17]
-
Buchwald-Hartwig Amination: Forms C-N bonds with primary or secondary amines, crucial for the synthesis of many pharmaceutical agents.[17]
Expert Insights: The success of these reactions hinges on the careful selection of the palladium catalyst (and its supporting ligand), the base, and the solvent system. For aryl bromides, common catalysts include Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos). The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is critical and depends on the specific coupling partners.[17][18]
Detailed Experimental Protocols
The following protocols are generalized from established methods for analogous substrates and should be optimized for this compound.
Protocol 1: Heterogeneous Aerobic Oxidation using a Pd-based Catalyst
-
Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq), the heterogeneous palladium catalyst (e.g., 5 wt% Pd/C or 1% Pd/Al₂O₃, 0.5-2 mol% Pd), and a suitable solvent (e.g., toluene, xylene, 10 mL per mmol of substrate).
-
Reaction: Fit the condenser with a balloon filled with oxygen or connect it to a gentle stream of air. Heat the mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the solid catalyst, washing the pad with the reaction solvent or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude aldehyde by column chromatography on silica gel or recrystallization.
Protocol 2: Suzuki-Miyaura Cross-Coupling
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (2.2-2.5 eq.), and the base (e.g., K₂CO₃, 3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).[17]
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[17]
References
-
The Interplay between Homogeneous and Heterogeneous Phases of PdAu Catalysts for the Oxidation of Alcohols. ACS Catalysis.
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Comparison of homogeneous and heterogeneous catalysts in dye-sensitised photoelectrochemical cells for alcohol oxidation coupled to dihydrogen formation. Sustainable Energy & Fuels.
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Schematic and simplified reaction mechanism of benzyl alcohol oxidation... ResearchGate.
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Selective Oxidation of Benzylic Alcohols with Molecular Oxygen Catalyzed by Copper-Manganese Oxide Nanoparticles. Asian Journal of Chemistry.
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Benzyl Alcohol Valorization via the In Situ Production of Reactive Oxygen Species. ACS Catalysis.
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Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts. Catalysis Science & Technology.
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Highly Efficient Catalytic Aerobic Oxidations of Benzylic Alcohols in Water. The Journal of Organic Chemistry.
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Catalytic performance in the oxidation of benzyl alcohol... ResearchGate.
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Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Molecules.
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Hydrogen Peroxide as a Green Oxidant for the Selective Catalytic Oxidation of Benzylic and Heterocyclic Alcohols in Different Media: An Overview. Catalysts.
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The Interplay between Homogeneous and Heterogeneous Phases of PdAu Catalysts for the Oxidation of Alcohols. ResearchGate.
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Homogeneous vs Heterogeneous Catalysts. University of Pennsylvania.
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Selective Benzyl Alcohol Oxidation over Pd Catalysts. Semantic Scholar.
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General and Prospective Views on Oxidation Reactions in Heterogeneous Catalysis. Catalysts.
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A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis. BenchChem.
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Application Notes and Protocols for the Reaction of 3,5-Dibromo-4-methoxybenzoic Acid with Nucleophiles. BenchChem.
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3,5-Dibromo-4-methoxybenzaldehyde. Biosynth.
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Application Notes and Protocols: Suzuki Coupling Reactions Using (3-Bromophenyl)(4-methoxyphenyl)methanone. BenchChem.
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Zirconium and Hafnium Polyhedral Oligosilsesquioxane Complexes – Green Homogeneous Catalysts in the Formation of Bio-Derived Ethers via a MPV/Etherification Reaction Cascade. OSTI.gov.
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Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Organic Chemistry Portal.
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Catalytic Oxidation of Methoxy Substituted Benzyl Alcohols as Model for Lignin Derivatives Valorisation. ResearchGate.
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Benchmarking the synthesis of (3,5-Dibromo-4-methoxyphenyl)methanol against alternative routes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the efficient and reliable production of key intermediates is paramount. (3,5-Dibromo-4-methoxyphenyl)methanol serves as a crucial building block for a variety of complex molecules, making the optimization of its synthesis a topic of significant interest. This guide provides a comprehensive analysis of the primary synthetic routes to this compound, offering a comparative benchmark based on reaction efficiency, procedural complexity, safety, and cost-effectiveness.
Executive Summary
This guide details and compares three principal synthetic pathways for the preparation of this compound:
-
Route 1: Direct Reduction of 3,5-Dibromo-4-methoxybenzaldehyde. A straightforward and high-yielding approach utilizing sodium borohydride.
-
Route 2: Grignard Reaction with Formaldehyde. A classic carbon-carbon bond-forming reaction, offering a versatile but more technically demanding alternative.
-
Route 3: Two-Step Reduction of 3,5-Dibromo-4-methoxybenzoic Acid. An alternative pathway involving the initial formation of an ester followed by reduction with a powerful hydride reagent.
Each route is evaluated to provide researchers with the necessary data to make informed decisions based on their specific laboratory capabilities and project requirements.
Comparative Analysis of Synthetic Routes
| Metric | Route 1: Aldehyde Reduction | Route 2: Grignard Reaction | Route 3: Carboxylic Acid Reduction (Two-Step) |
| Starting Material | 3,5-Dibromo-4-methoxybenzaldehyde | 1,3-Dibromo-5-iodo-2-methoxybenzene | 3,5-Dibromo-4-methoxybenzoic acid |
| Key Reagents | Sodium Borohydride (NaBH₄) | Magnesium (Mg), Formaldehyde (CH₂O) | Thionyl Chloride (SOCl₂), Methanol (CH₃OH), Lithium Aluminum Hydride (LiAlH₄) |
| Typical Yield | High (>90%) | Moderate to High (60-80%) | Moderate (overall) |
| Reaction Time | Short (1-3 hours) | Moderate (4-6 hours) | Long (multi-step) |
| Procedural Complexity | Low | High | Moderate |
| Safety Considerations | NaBH₄ is flammable and an irritant. | Grignard reagents are highly reactive, pyrophoric, and moisture-sensitive. | LiAlH₄ is extremely reactive with water and pyrophoric. Thionyl chloride is corrosive. |
| Cost-Effectiveness | High | Moderate | Moderate |
Route 1: Direct Reduction of 3,5-Dibromo-4-methoxybenzaldehyde
This is arguably the most direct and efficient route for the synthesis of this compound. The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry, and sodium borohydride (NaBH₄) is a mild and selective reducing agent well-suited for this purpose.
Mechanistic Rationale
The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is then protonated during the workup to yield the final alcohol product. The use of a protic solvent like methanol or ethanol facilitates the reaction and the final protonation step.
Experimental Protocol
Materials:
-
3,5-Dibromo-4-methoxybenzaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a solution of 3,5-Dibromo-4-methoxybenzaldehyde (1 eq.) in a mixture of methanol and dichloromethane (1:1) at 0 °C, add sodium borohydride (1.5 eq.) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via aldehyde reduction.
Route 2: Grignard Reaction with Formaldehyde
The Grignard reaction provides a powerful method for the formation of carbon-carbon bonds and can be adapted for the synthesis of primary alcohols by using formaldehyde as the electrophile. This route involves the formation of a Grignard reagent from a suitable aryl halide.
Mechanistic Rationale
The synthesis begins with the formation of the Grignard reagent, 3,5-Dibromo-4-methoxyphenylmagnesium halide, by reacting an appropriate aryl halide with magnesium metal in an ethereal solvent. This organometallic species then acts as a potent nucleophile, attacking the electrophilic carbon of formaldehyde. The resulting magnesium alkoxide is subsequently hydrolyzed in an acidic workup to yield the desired primary alcohol.
Experimental Protocol
Materials:
-
1,3-Dibromo-5-iodo-2-methoxybenzene (as a precursor to the Grignard reagent)
-
Magnesium (Mg) turnings
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Paraformaldehyde
-
Hydrochloric acid (HCl), 1M
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask with a reflux condenser and dropping funnel
-
Magnetic stirrer
Procedure:
-
Activate magnesium turnings (1.2 eq.) in a flame-dried three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add a solution of 1,3-Dibromo-5-iodo-2-methoxybenzene (1 eq.) in anhydrous ether/THF dropwise to the magnesium turnings. The reaction is often initiated by gentle heating or the addition of a small crystal of iodine.
-
Once the Grignard reagent has formed (indicated by the disappearance of magnesium and a cloudy grey solution), cool the reaction mixture to 0 °C.
-
In a separate flask, depolymerize paraformaldehyde by heating to generate gaseous formaldehyde, which is then bubbled through the Grignard solution. Alternatively, a suspension of dry paraformaldehyde in the reaction solvent can be added.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Carefully quench the reaction by the slow addition of 1M HCl at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via Grignard reaction.
Route 3: Two-Step Reduction of 3,5-Dibromo-4-methoxybenzoic Acid
This alternative route involves the reduction of a carboxylic acid to a primary alcohol. Since sodium borohydride is generally not strong enough to reduce carboxylic acids directly, a two-step process is typically employed: esterification of the carboxylic acid followed by reduction of the ester with a more powerful reducing agent like lithium aluminum hydride (LiAlH₄).
Mechanistic Rationale
The first step is a Fischer esterification, where the carboxylic acid is reacted with an alcohol (e.g., methanol) in the presence of an acid catalyst to form the corresponding methyl ester. The ester is then reduced with LiAlH₄. Similar to the NaBH₄ reduction, this involves the nucleophilic attack of a hydride ion on the carbonyl carbon. However, the reaction with esters proceeds through a tetrahedral intermediate which then eliminates an alkoxide to form an aldehyde, which is then rapidly reduced by another equivalent of LiAlH₄ to the primary alcohol.
Experimental Protocol
Step 1: Esterification
-
Reflux a solution of 3,5-Dibromo-4-methoxybenzoic acid (1 eq.) in methanol containing a catalytic amount of concentrated sulfuric acid for 4-6 hours.
-
After cooling, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the methyl ester with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 2: Reduction
-
In a flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5 eq.) in anhydrous diethyl ether or THF.
-
Add a solution of the methyl ester from Step 1 in the same anhydrous solvent dropwise to the LiAlH₄ suspension at 0 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with ether.
-
Dry the combined organic filtrates over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude product.
-
Purify by recrystallization or column chromatography.
Workflow Diagram
Caption: Workflow for the two-step synthesis of this compound.
Conclusion
The choice of synthetic route for this compound will ultimately depend on the specific needs and constraints of the research project.
-
For high-throughput synthesis and scale-up operations where efficiency and simplicity are key, the direct reduction of 3,5-Dibromo-4-methoxybenzaldehyde (Route 1) is the recommended method due to its high yield, short reaction time, and operational simplicity.
-
The two-step reduction of the corresponding carboxylic acid (Route 3) serves as a viable, albeit longer, alternative, particularly if 3,5-Dibromo-4-methoxybenzoic acid is a more accessible starting material than the aldehyde.
It is imperative for researchers to conduct a thorough risk assessment before undertaking any of these synthetic procedures, paying close attention to the safe handling of all reagents, particularly the highly reactive Grignard reagents and lithium aluminum hydride.
References
-
Studylib. (n.d.). Carbonyl Reduction: NaBH4, Mechanism & Procedure. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
-
NaBH4 Reduction of Ketone to Alcohol. (n.d.). Retrieved from [Link]
-
Grignard Reaction. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
-
Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. [Link]
-
ResearchGate. (2025, August 7). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. Retrieved from [Link]
- Carl R
Introduction
In the expansive field of drug discovery, the exploration of novel molecular scaffolds with therapeutic potential is a paramount objective. The synthetic compound (3,5-Dibromo-4-methoxyphenyl)methanol, characterized by a halogenated and methoxylated phenyl ring, represents a structure of interest. While direct biological data on this specific molecule is sparse, its architecture bears a striking resemblance to a diverse class of natural products known as bromophenols. These compounds are predominantly found in marine organisms, particularly red and brown algae, and sponges.[1][2][3] Marine bromophenols are well-documented for their wide spectrum of biological activities, including potent anticancer, antimicrobial, and antioxidant properties.[1][2][4][5]
This guide provides a comparative analysis of the potential biological activities of this compound against the established activities of its natural analogues. By examining the structure-activity relationships of known marine bromophenols, we can hypothesize the likely bioactive profile of this synthetic compound and provide a framework for its empirical validation. This document is intended for researchers, scientists, and drug development professionals, offering both a review of existing data on related compounds and detailed experimental protocols for comparative assessment.
Structural Analogy: The Basis for Comparison
The core structure of this compound features a benzene ring substituted with two bromine atoms, a methoxy group, and a hydroxymethyl group. This arrangement is a common motif in marine bromophenols. The presence and positioning of bromine atoms, alongside hydroxyl or methoxy functionalities, are known to be critical determinants of biological activity.[1][6] For instance, increased bromination has been correlated with enhanced anticancer and antimicrobial efficacy in several studies.[1][5] This guide will explore three key areas of bioactivity: anticancer, antimicrobial, and antioxidant potential.
Part 1: Anticancer and Cytotoxic Potential
A significant number of marine bromophenols have demonstrated notable cytotoxic effects against various human cancer cell lines.[1][2][5][7] For example, certain bromophenols isolated from the brown alga Leathesia nana have shown cytotoxicity against A549 (lung), BGC823 (gastric), MCF-7 (breast), and other cancer cell lines.[1] The proposed mechanisms often involve the induction of apoptosis through the modulation of key signaling pathways.[5]
Given its structural similarity to these active natural products, this compound is a candidate for anticancer screening. The dibromo-substitution pattern, in particular, suggests that it may exhibit cytotoxic properties.
Comparative Anticancer Activity of Natural Bromophenols
The following table summarizes the in vitro anticancer activity of several natural bromophenols that are structurally related to this compound.
| Compound/Extract | Source Organism | Cancer Cell Line(s) | Reported Activity (IC₅₀) |
| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) | Leathesia nana (Alga) | K562 (Leukemia) | 13.9 µg/mL |
| Leathesia nana extract (rich in bromophenols) | Leathesia nana (Alga) | A549, BGC823, MCF-7 | Moderate to potent inhibition |
| Various Phenylethanol Bromophenols | Marine Algae | HCT-8, Bel-7402, A549 | Moderate cytotoxicity |
| Bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether (BTDE) | Symphyocladia latiuscula | In vivo angiogenesis inhibition | Potent anti-angiogenic effects |
This table is a representative summary. IC₅₀ values and specific activities can be found in the cited literature.[1][4][5]
Experimental Protocol: MTT Assay for Cell Viability
To empirically determine the cytotoxic activity of this compound, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used method.[8] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of living cells.[8]
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture a human cancer cell line (e.g., MCF-7 or A549) to ~80% confluency.
-
Trypsinize the cells and prepare a single-cell suspension.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations for testing.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[9]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[8]
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9][10]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Caption: Workflow for MTT Cell Viability Assay.
Part 2: Antimicrobial Activity
Marine environments are a competitive milieu, driving organisms to produce chemically diverse secondary metabolites for defense.[11] Brominated compounds, including bromophenols and bromoalkaloids, frequently exhibit potent antimicrobial properties.[11][12][13] They have shown activity against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Gram-negative bacteria such as Pseudomonas aeruginosa.[11][14]
The dibrominated phenolic structure of this compound suggests it could interfere with microbial growth. A comparative evaluation against known antimicrobial bromophenols is therefore warranted.
Comparative Antimicrobial Activity of Natural Bromophenols
| Compound | Source Organism | Target Microbe(s) | Reported Activity (MIC) |
| Bromophycoic Acids A-E | Callophycus sp. (Alga) | MRSA, Enterococcus faecium | 1.6–6.3 µg/mL |
| Agelasines O–R and T | Agelas sp. (Sponge) | S. aureus, B. subtilis | 8.0–32.0 µg/mL |
| Polybrominated diphenyl ethers | Dysidea granulosa (Sponge) | P. aeruginosa | 16 µg/mL |
| 4,4′,6-tribromo-2,2′-biphenol | Pseudoalteromonas sp. | MRSA | IC₅₀ of 2.19 µM |
This table is a representative summary. MIC (Minimum Inhibitory Concentration) values can be found in the cited literature.[11][13][14]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[15][16][17]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth is determined.[17]
Step-by-Step Protocol:
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test bacterium (e.g., S. aureus ATCC 29213) from a fresh agar plate (18-24 hours old).
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[18]
-
-
Compound Dilution:
-
In a sterile 96-well microtiter plate, add 50 µL of sterile MHB to wells 2 through 12.
-
Add 100 µL of the test compound stock solution (at twice the highest desired test concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Reading and Interpretation:
-
After incubation, examine the plate for visible turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
-
Caption: Broth Microdilution Workflow for MIC Determination.
Part 3: Antioxidant Activity
Phenolic compounds are renowned for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals.[1] The hydroxyl groups on the aromatic ring are key to this activity. While the hydroxyl group in this compound is part of a hydroxymethyl substituent, and the phenolic hydroxyl is replaced by a methoxy group, the overall electron-rich aromatic system may still confer some antioxidant capacity. Many natural bromophenols, which often possess free hydroxyl groups, are potent antioxidants.[2][20] The 1,4-dihydroxy arrangement is considered particularly effective for antioxidant activity.[1]
Comparative Antioxidant Activity of Natural Bromophenols
The antioxidant activity of phenolic compounds is typically evaluated using in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[21][22][23]
| Compound | Source Organism | Assay | Reported Activity (IC₅₀ or TEAC) |
| Nitrogen-containing Bromophenols | Rhodomela confervoides | DPPH | IC₅₀: 5.22 to 23.60 µM |
| (3,5-dibromo-4-hydroxyphenyl) acetic acid butyl ester | Polysiphonia urceolata | DPPH | IC₅₀: 9.67 to 21.90 µM |
| Various Bromophenols | Symphyocladia latiuscula | DPPH | IC₅₀: 14.5 and 20.5 µg/mL |
This table is a representative summary. IC₅₀ (half-maximal inhibitory concentration) or TEAC (Trolox Equivalent Antioxidant Capacity) values can be found in the cited literature.[2][24]
Experimental Protocol: DPPH Radical Scavenging Assay
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored non-radical form.[25][26] The decrease in absorbance at ~517 nm is proportional to the radical scavenging activity of the compound.[22]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in methanol or ethanol.
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
-
Assay Procedure:
-
In a 96-well plate, add various concentrations of the test compound to the wells.
-
Add the DPPH solution to each well. The final reaction volume is typically 200 µL.[26]
-
Include a blank (methanol only) and a control (DPPH solution with methanol). Use a standard antioxidant like ascorbic acid or Trolox for comparison.
-
Shake the plate and incubate in the dark at room temperature for 30 minutes.[25]
-
-
Measurement and Analysis:
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
Plot the percentage of scavenging against the compound concentration to determine the IC₅₀ value.
-
Discussion and Future Outlook
The synthetic compound this compound is structurally poised to exhibit a range of biological activities analogous to those of naturally occurring marine bromophenols.
-
Anticancer Potential: The presence of two bromine atoms suggests a potential for cytotoxicity. The methoxy group, compared to a hydroxyl group found in many natural analogues, may alter its solubility, cell permeability, and interaction with molecular targets, which requires empirical testing.
-
Antimicrobial Activity: Halogenation is a key feature of many potent antibiotics. The dibromo-substitution could confer significant antimicrobial properties. Its efficacy against a panel of clinically relevant bacteria, including resistant strains, should be a primary focus of investigation.
-
Antioxidant Activity: The replacement of a phenolic hydroxyl with a methoxy group may reduce its direct hydrogen-donating antioxidant capacity compared to its natural counterparts. However, it may still participate in other antioxidant mechanisms. Assays like ABTS, which measure electron-donating capacity, would complement the DPPH assay.[21]
References
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- Roche.
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Spectroscopic comparison of (3,5-Dibromo-4-methoxyphenyl)methanol with its precursors and derivatives
An In-Depth Spectroscopic Guide to the Synthesis and Characterization of (3,5-Dibromo-4-methoxyphenyl)methanol A Senior Application Scientist Report
This guide provides a comprehensive spectroscopic comparison of this compound with its key precursors. By tracing the synthetic pathway from 3,5-dibromo-4-hydroxybenzaldehyde, we will dissect the changes in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data at each chemical transformation. This analysis serves as a practical framework for researchers in medicinal chemistry and materials science, demonstrating how to use spectroscopic techniques to monitor reaction progress and confirm product identity with high fidelity.
Synthetic Pathway and Spectroscopic Checkpoints
The synthesis of this compound is a multi-step process that offers distinct spectroscopic markers at each stage. The chosen pathway begins with the commercially available 3,5-dibromo-4-hydroxybenzaldehyde, proceeds through methylation of the phenolic hydroxyl group, and concludes with the selective reduction of the benzaldehyde to a benzylic alcohol. Each step introduces or removes specific functional groups, resulting in predictable and observable changes in the corresponding spectra.
The overall workflow is illustrated below. This guide will focus on the spectroscopic signatures of the compounds at each key checkpoint.
Caption: Synthetic pathway from Precursor 1 to the Target Molecule.
Spectroscopic Analysis of Precursor 1: 3,5-Dibromo-4-hydroxybenzaldehyde
This starting material possesses three key functional groups that give rise to its characteristic spectroscopic signature: a phenolic hydroxyl (-OH), an aromatic aldehyde (-CHO), and a tetrasubstituted benzene ring.
-
¹H NMR: The spectrum is simple due to the molecule's symmetry. We expect a singlet for the two equivalent aromatic protons, a singlet for the aldehyde proton, and a broad singlet for the phenolic proton. The aldehyde proton is significantly deshielded due to the electron-withdrawing nature and magnetic anisotropy of the carbonyl group, placing it far downfield (~9.8 ppm)[1]. The phenolic proton signal is often broad and its position can vary depending on the solvent and concentration.
-
IR Spectroscopy: The spectrum is dominated by a strong, sharp carbonyl (C=O) stretch from the aldehyde, typically around 1690-1660 cm⁻¹[2]. A very broad absorption band for the phenolic O-H stretch is also prominent, usually in the 3600-3200 cm⁻¹ region, with its breadth resulting from extensive hydrogen bonding[3][4].
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). The molecular ion peak for C₇H₄Br₂O₂ is expected at m/z 278, 280, and 282[5].
Transformation 1: Methylation to 3,5-Dibromo-4-methoxybenzaldehyde
The first synthetic step involves the methylation of the phenolic hydroxyl group. This conversion from a phenol to a methoxy ether induces clear and predictable spectroscopic changes.
-
¹H NMR: The most telling change is the disappearance of the broad phenolic -OH peak and the appearance of a new, sharp singlet around 3.9-4.0 ppm, corresponding to the three protons of the newly installed methoxy (-OCH₃) group. The chemical shifts of the aromatic and aldehyde protons remain largely unchanged, although minor shifts may occur.
-
IR Spectroscopy: The broad O-H stretching band (3600-3200 cm⁻¹) completely disappears. This is the most definitive evidence of a successful reaction. The strong C=O stretch from the aldehyde remains, confirming that the aldehyde group was unaffected[6][7]. The C-O stretching region will also change, reflecting the transition from a phenol C-O bond to an anisole-type C-O bond.
-
Mass Spectrometry: The molecular weight increases by 14 units (CH₂). The new molecular ion peaks will appear at m/z 292, 294, and 296, again showing the characteristic dibromo isotopic pattern.
Transformation 2: Reduction to this compound
The core transformation is the reduction of the aldehyde to a primary benzylic alcohol. This functional group conversion is readily monitored by both NMR and IR spectroscopy.
-
¹H NMR: This step produces the most dramatic change in the proton NMR spectrum.
-
Disappearance: The aldehyde proton singlet at ~9.8 ppm vanishes completely.
-
Appearance: Two new signals appear: a singlet around 4.6 ppm for the two benzylic protons (-CH₂OH) and a broad singlet for the new alcoholic hydroxyl proton (-OH), which can exchange with D₂O[4][8]. The benzylic protons are deshielded by the adjacent oxygen and the aromatic ring[1][9].
-
-
IR Spectroscopy: The sharp, strong carbonyl (C=O) absorption around 1690 cm⁻¹ disappears. In its place, a new, broad O-H stretching band appears in the 3600-3300 cm⁻¹ range, characteristic of an alcohol[10]. A C-O stretching band for the primary alcohol will also appear, typically between 1000-1075 cm⁻¹.
-
Mass Spectrometry: The molecular weight increases by 2 units (addition of H₂). The molecular ion peaks for the target compound (C₈H₈Br₂O₂) will be found at m/z 294, 296, and 298. Predicted adducts such as [M+H]⁺ and [M+Na]⁺ are also useful for confirmation[11]. A common fragmentation pattern for benzylic alcohols is the loss of H₂O (m-18)[12].
Comparative Data Summary
The following tables summarize the key diagnostic peaks for each compound in the synthetic sequence.
Table 1: Comparative ¹H NMR Data (δ, ppm)
| Functional Group | 3,5-Dibromo-4-hydroxybenzaldehyde | 3,5-Dibromo-4-methoxybenzaldehyde | This compound |
| Aldehyde (Ar-CHO) | ~9.8 (s, 1H) | ~9.8 (s, 1H)[13] | - |
| Aromatic (Ar-H) | ~8.0 (s, 2H) | ~8.1 (s, 2H)[13] | ~7.5 (s, 2H) |
| Methoxy (-OCH₃) | - | ~4.0 (s, 3H)[13] | ~3.9 (s, 3H) |
| Benzylic (-CH₂OH) | - | - | ~4.6 (s, 2H)[8] |
| Hydroxyl (Ar-OH / R-OH) | ~6.0-11.0 (br s, 1H) | - | ~2.0-5.0 (br s, 1H)[14] |
Table 2: Comparative IR Data (cm⁻¹)
| Functional Group Vibration | 3,5-Dibromo-4-hydroxybenzaldehyde | 3,5-Dibromo-4-methoxybenzaldehyde | This compound |
| O-H Stretch (Alcohol/Phenol) | 3600-3200 (broad)[5][15] | - | 3600-3300 (broad)[4] |
| C=O Stretch (Aldehyde) | 1690-1660 (strong)[2][5] | 1700-1680 (strong) | - |
| Aromatic C=C Stretch | ~1600-1450[3] | ~1600-1450 | ~1600-1450 |
| C-O Stretch (Alcohol) | - | - | 1075-1000[10] |
Table 3: Mass Spectrometry Data (m/z for Molecular Ion)
| Compound | Molecular Formula | Calculated M.W. | Observed [M]⁺ (Isotopic Cluster) |
| 3,5-Dibromo-4-hydroxybenzaldehyde | C₇H₄Br₂O₂ | 279.91 | 278, 280, 282[5] |
| 3,5-Dibromo-4-methoxybenzaldehyde | C₈H₆Br₂O₂ | 293.94 | 292, 294, 296 |
| This compound | C₈H₈Br₂O₂ | 295.95 | 294, 296, 298[11] |
Experimental Protocols
The following protocols are representative methods for the transformations described.
Protocol 1: Methylation of 3,5-Dibromo-4-hydroxybenzaldehyde
This procedure is a standard Williamson ether synthesis adapted for phenols.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dibromo-4-hydroxybenzaldehyde (1.0 eq).
-
Solvent and Base: Dissolve the starting material in a suitable polar aprotic solvent such as acetone or DMF. Add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq) to act as the base.
-
Reagent Addition: Add methyl iodide (CH₃I, 1.2-1.5 eq) dropwise to the stirring suspension.
-
Reaction: Heat the mixture to reflux (typically 50-60 °C for acetone) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction to room temperature. Filter off the potassium carbonate and evaporate the solvent under reduced pressure.
-
Purification: Dissolve the crude residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify further by recrystallization or column chromatography to obtain pure 3,5-dibromo-4-methoxybenzaldehyde.
Protocol 2: Reduction of 3,5-Dibromo-4-methoxybenzaldehyde
This is a standard, mild reduction of an aldehyde using sodium borohydride.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dibromo-4-methoxybenzaldehyde (1.0 eq) in methanol (MeOH) or ethanol (EtOH).
-
Cooling: Cool the solution in an ice bath to 0 °C.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise to the cooled solution. Vigorous bubbling (hydrogen evolution) may occur.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis shows complete consumption of the aldehyde.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1M HCl or saturated ammonium chloride solution until bubbling ceases.
-
Extraction: Remove the bulk of the alcohol solvent under reduced pressure. Add water and extract the product into an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound. The product can be further purified by column chromatography if necessary.
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- 14. Benzyl alcohol(100-51-6) 1H NMR spectrum [chemicalbook.com]
- 15. 3,5-Dibromo-4-hydroxybenzaldehyde(2973-77-5) IR Spectrum [chemicalbook.com]
A Senior Application Scientist's Guide to the Purification of Brominated Aromatic Alcohols
Introduction: The Critical Role of Purity in Brominated Aromatic Alcohols
Brominated aromatic alcohols are foundational building blocks in modern chemistry, serving as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and flame retardants.[1][2] The precise incorporation of a bromine atom and a hydroxyl group on an aromatic ring imparts unique reactivity, making these compounds invaluable to drug development professionals and research scientists. However, the synthetic routes to these molecules, typically electrophilic aromatic bromination of phenols, often yield a mixture of products.[3][4] Common contaminants include regioisomers (ortho-, meta-, para-), unreacted starting materials, and poly-brominated species such as dibromophenols.[5][6]
For these intermediates to be effective and safe in downstream applications, particularly in pharmaceutical synthesis, achieving exceptionally high purity is not merely a goal—it is a stringent requirement. The presence of even minor impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks.
This guide provides a head-to-head comparison of the three primary purification techniques employed in the modern organic chemistry laboratory: Recrystallization, Column Chromatography, and Distillation. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and delve into the causality behind experimental choices, offering field-proven insights to guide your purification strategy. We will explore the theoretical underpinnings of each method, present detailed, self-validating protocols, and provide quantitative comparisons to empower you to select the optimal technique for your specific compound and purity requirements.
Recrystallization: The Art of Controlled Precipitation
Recrystallization is a powerful, cost-effective technique for purifying crystalline solid compounds. Its efficacy hinges on the principle of differential solubility: the target compound and its impurities exhibit different solubilities in a chosen solvent or solvent system at varying temperatures.[7] An ideal solvent will dissolve the target compound completely at an elevated temperature but only sparingly at low temperatures, while impurities either remain in solution (soluble) or are removed via hot filtration (insoluble).[7]
Expertise in Action: The Rationale Behind Solvent Selection
The success of recrystallization is almost entirely dictated by the choice of solvent. For brominated aromatic alcohols, which are typically moderately polar, a range of solvents can be effective.
-
Single-Solvent Systems: Alcohols like ethanol or methanol are excellent starting points.[8] They are polar enough to dissolve the hydroxyl-containing compound when hot, but solubility often drops significantly upon cooling.
-
Mixed-Solvent Systems: This is often the most powerful approach. A "good" solvent, in which the compound is highly soluble (e.g., ethanol), is paired with a miscible "anti-solvent" or "poor" solvent, in which the compound is insoluble (e.g., water).[9][10] This allows for fine-tuned control over the saturation point, inducing crystallization. The ethanol/water system is particularly effective for many bromophenols.[9]
Common Challenge: "Oiling Out" A frequent issue, especially with lower-melting point compounds, is "oiling out," where the compound separates as a liquid instead of forming solid crystals.[9] This occurs when the solution becomes saturated at a temperature above the compound's melting point.
Scientist's Troubleshooting Protocol:
-
Add More "Good" Solvent: Add a small amount of the hot "good" solvent (e.g., ethanol) to decrease the saturation point to a temperature below the melting point.[9]
-
Slow Cooling: Rapid cooling is a primary cause of oiling and impurity inclusion. Allow the flask to cool slowly to room temperature before moving it to an ice bath. This promotes the formation of larger, purer crystals.[7]
-
Seed Crystals: Introduce a single, pure crystal of the desired compound to the cooled solution to initiate controlled crystallization.[11]
Experimental Protocol: High-Purity Recrystallization of 4-Bromophenol
This protocol is designed as a self-validating system to maximize both purity and yield.
-
Dissolution: In a 250 mL Erlenmeyer flask, place 10.0 g of crude 4-bromophenol. Add a magnetic stir bar. In a separate beaker, heat approximately 150 mL of a 7:3 ethanol:water solvent mixture. Add the minimum amount of the hot solvent to the Erlenmeyer flask required to fully dissolve the solid with stirring.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount (e.g., 0.5 g) of activated charcoal. Boil the solution for 2-3 minutes to allow the charcoal to adsorb the colored impurities.[7]
-
Hot Filtration: Pre-heat a stemless funnel and a new Erlenmeyer flask with hot solvent to prevent premature crystallization.[9] Place a fluted filter paper in the funnel and perform a rapid hot gravity filtration to remove the charcoal and any other insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a minimal amount of ice-cold ethanol/water anti-solvent to remove any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the crystals in a vacuum oven until a constant weight is achieved. The resulting hard, white crystals should exhibit a sharp melting point around 63-64°C.[5]
Visualization: Recrystallization Workflow
Caption: Workflow for purification via recrystallization.
Column Chromatography: Separation by Polarity
Column chromatography is a highly versatile purification technique that separates compounds based on their differential partitioning between a solid stationary phase (typically polar silica gel) and a liquid mobile phase (the eluent).[12][13] Compounds in the mixture are loaded onto the top of the column, and the eluent is passed through. Less polar compounds have a weaker affinity for the polar silica and travel down the column more quickly with the non-polar mobile phase, while more polar compounds adsorb more strongly and elute later.[14]
Expertise in Action: Optimizing Separation
-
Stationary Phase: For brominated aromatic alcohols, silica gel is the industry standard stationary phase due to its polarity and effectiveness in separating phenolic compounds.[13][15] The use of spherical silica gel with a narrow particle size distribution can lead to more uniform column beds and enhanced resolution compared to irregularly shaped silica.[16]
-
Mobile Phase Selection: This is the most critical variable. The process begins with Thin-Layer Chromatography (TLC) to screen various solvent systems.[12] A good solvent system will show clear separation of the desired product from its impurities with an Rf value for the product of approximately 0.25-0.35. For bromophenols, common mobile phases are mixtures of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.
-
Gradient Elution: Often, a single solvent mixture isn't enough. A gradient elution, where the polarity of the mobile phase is gradually increased over time (e.g., from 5% ethyl acetate in hexanes to 20%), is a powerful strategy to first elute non-polar impurities and then the more polar product, followed by any highly polar byproducts.[12]
Challenge: Separating Isomers Mono-brominated isomers (e.g., 2-bromophenol and 4-bromophenol) and poly-brominated byproducts can have very similar polarities, making separation challenging.[6] Scientist's Troubleshooting Protocol:
-
Use a Shallow Gradient: A slow, shallow increase in solvent polarity will provide better resolution between closely-eluting spots.
-
Optimize Solvent System: Experiment with different solvent systems on TLC. Sometimes, substituting ethyl acetate with diethyl ether or adding a small percentage of dichloromethane can alter the selectivity and improve separation.
-
Dry Loading: Adsorbing the crude material onto a small amount of silica gel before loading it onto the column ("dry loading") often results in a tighter initial band and better separation compared to loading the material dissolved in solvent ("wet loading").
Experimental Protocol: Flash Column Chromatography
This protocol details a standard flash chromatography procedure, which uses positive air pressure to speed up the elution process.[12]
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Fill the column with dry silica gel (the amount depends on the sample size; a 40:1 to 100:1 ratio of silica:crude material by weight is common). Gently tap the column to ensure even packing.
-
Equilibration: Add the initial, least polar eluent to the top of the column. Use gentle air pressure to push the solvent through the silica until the entire bed is wetted and equilibrated.[17] Drain the solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude brominated aromatic alcohol (e.g., 1 g) in a minimal amount of the eluent or a stronger solvent like dichloromethane. Carefully apply the sample to the top of the silica bed.
-
Elution: Carefully add the mobile phase to the top of the column. Apply gentle, steady air pressure to begin eluting the compounds.
-
Fraction Collection: Collect the eluent in sequentially labeled test tubes or flasks.
-
Analysis: Spot each fraction (or every few fractions) onto a TLC plate. Develop the plate in the chromatography eluent and visualize under UV light to identify which fractions contain the pure product.
-
Isolation: Combine the fractions containing the pure compound. Remove the solvent using a rotary evaporator to yield the purified brominated aromatic alcohol.
Visualization: Column Chromatography Workflow
Caption: Workflow for purification via column chromatography.
Distillation: Separation by Boiling Point
Distillation is a purification technique reserved for thermally stable, volatile compounds. It separates components of a liquid mixture based on differences in their boiling points. For brominated aromatic alcohols, which often have high boiling points, this process is almost always conducted under reduced pressure (vacuum distillation) to lower the boiling point and prevent thermal decomposition.
Expertise in Action: When to Choose Distillation
Distillation is the method of choice when there is a significant difference in the boiling points of the components.
-
Isomer Separation: A classic application is the separation of 2-bromophenol (b.p. 194.5°C) from 4-bromophenol (b.p. 238°C). The >40°C difference allows for effective separation via fractional distillation.[18]
-
Bulk Purification: It is an excellent method for removing low-boiling solvents or high-boiling tar-like impurities from a crude product.[19] It is often used as a preliminary purification step before a final "polishing" step like recrystallization.[18]
-
Scalability: Distillation is by far the most scalable purification method, making it highly suitable for industrial applications.[1]
Challenge: Azeotropes and Close-Boiling Impurities Distillation is ineffective for separating compounds that form azeotropes or have very similar boiling points. Many organic impurities can co-distill with the product, limiting the achievable purity.[20][21]
Experimental Protocol: Vacuum Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump via a cold trap.
-
Charging the Flask: Charge the distillation flask with the crude liquid brominated aromatic alcohol and a magnetic stir bar or boiling chips for smooth boiling. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Begin stirring and slowly apply the vacuum. The liquid may bubble as dissolved gases are removed.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collecting Fractions: As the liquid boils, the vapor will rise through the fractionating column. Monitor the temperature at the distillation head.
-
Collect the initial, low-boiling fraction (forerun), which typically contains residual solvents and volatile impurities.
-
When the temperature stabilizes at the boiling point of the desired compound (at that pressure), switch to a new receiving flask to collect the main product fraction.
-
If the temperature rises significantly again, it indicates a higher-boiling impurity. Stop the distillation or collect this as a separate fraction.
-
-
Shutdown: Once the main fraction is collected, remove the heat source first, then slowly and carefully release the vacuum before turning off the pump.
Visualization: Distillation Process Logic
Caption: Logical flow of separation in fractional distillation.
Head-to-Head Comparison of Purification Techniques
The optimal purification strategy is dictated by the specific context of your synthesis. The following table provides a direct comparison of the key performance indicators for each technique.
| Parameter | Recrystallization | Column Chromatography | Distillation |
| Principle of Separation | Differential Solubility | Differential Adsorption/Polarity | Differential Boiling Point |
| Purity Achievable | High to Very High | Very High | Variable; High if B.P. differs >25°C |
| Typical Yield/Recovery | 60-90% (Loss in mother liquor is common)[5][9] | 80-95% (Some loss on column is inevitable) | >90% (If boiling points are well-separated) |
| Scalability | Good (kg scale is common) | Poor to Moderate (Becomes costly and time-consuming)[14] | Excellent (Industrial scale)[1] |
| Cost & Complexity | Low cost, simple equipment, moderate solvent use | High cost (silica & large solvent volumes), complex setup[14] | Moderate cost & complexity (requires vacuum pump, glassware) |
| Time Requirement | Moderate (several hours to overnight) | High (can take a full day for a single column) | Moderate to High (depending on scale) |
| Best For | Crystalline solids with good solubility profiles | Complex mixtures, isomer separation, non-volatile compounds | Thermally stable liquids with different boiling points |
| Key Limitation | Finding a suitable solvent; "oiling out" | Cost and time at scale; difficult for very similar polarity compounds | Ineffective for close-boiling impurities and azeotropes[21] |
Final Purity Verification
Regardless of the method chosen, the purity of the final product must be analytically verified.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the gold standards for quantitative purity assessment, typically reported as a percentage of the total peak area.
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure and can reveal the presence of impurities.
-
Melting Point: For crystalline solids, a narrow melting point range that matches the literature value is a strong indicator of high purity.[5]
Conclusion
The purification of brominated aromatic alcohols is a critical-to-quality step in the synthesis of many valuable chemicals. There is no single "best" method; rather, the scientist must make an informed choice based on a holistic analysis of the compound, the impurities, and the project goals.
-
Recrystallization stands out for its simplicity, cost-effectiveness, and ability to deliver highly pure crystalline material, provided a suitable solvent system can be identified.
-
Column Chromatography offers unparalleled resolving power for complex mixtures and isomers that are inseparable by other means, but at a higher cost in time and resources.
-
Distillation is the undisputed champion for large-scale purification of thermally stable liquids, especially when boiling points are favorably different.
In many research and development settings, a multi-step approach is the most robust strategy. For example, a crude reaction mixture might first undergo distillation to remove the bulk of solvents and tars, followed by a final, high-purity polishing step via recrystallization.[18] By understanding the fundamental principles and practical nuances of each technique, researchers can confidently and efficiently produce the high-purity brominated aromatic alcohols essential for their work.
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A Comparative Guide to the Chemical Stability of (3,5-Dibromo-4-methoxyphenyl)methanol and (4-methoxyphenyl)methanol
Introduction
In the landscape of pharmaceutical development and fine chemical synthesis, the intrinsic stability of molecular intermediates is a cornerstone of process efficiency, product purity, and shelf-life. Benzylic alcohols, a common structural motif, are pivotal building blocks. Their stability, however, can be profoundly influenced by the nature of substituents on the aromatic ring. This guide provides an in-depth technical comparison of the relative stability of two such analogs: (3,5-Dibromo-4-methoxyphenyl)methanol and its non-brominated counterpart, (4-methoxyphenyl)methanol, also known as anisyl alcohol.
Understanding the stability profile of these compounds is critical for researchers in medicinal chemistry and process development. It informs decisions regarding reaction conditions, purification strategies, and long-term storage, ultimately mitigating the risk of degradation and impurity formation. This document moves beyond a simple data sheet to explore the underlying chemical principles that govern their stability, supported by established mechanistic theories and validated experimental protocols for forced degradation analysis.
Molecular Structure and Electronic Effects: The Foundation of Stability
The stability of a molecule is not an arbitrary characteristic; it is a direct consequence of its electronic and steric architecture. The key difference between the two subject compounds lies in the presence of two bromine atoms on the phenyl ring of the brominated analog.
Caption: Chemical structures of the compared benzylic alcohols.
The substituents—a methoxy group and bromine atoms—exert powerful electronic effects that dictate the reactivity of the entire molecule.
-
(4-methoxyphenyl)methanol : This molecule features a methoxy (-OCH₃) group at the para position relative to the hydroxymethyl group. The oxygen atom's lone pairs participate in resonance with the aromatic ring, creating a strong electron-donating effect (+M or +R effect). This effect increases the electron density of the ring and, crucially, can stabilize a positive charge at the benzylic position.[1]
-
This compound : In this analog, two bromine atoms flank the methoxy group. Bromine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the aromatic ring, making it more electron-deficient.
The critical interplay is between the electron-donating methoxy group and the electron-withdrawing bromine atoms. The two bromine atoms significantly counteract the donating effect of the methoxy group, leading to a profoundly different electronic environment compared to the non-brominated version.
Theoretical Framework for Relative Stability
Many degradation pathways for benzylic alcohols, particularly under acidic or certain oxidative conditions, involve the formation of a benzylic carbocation intermediate. The stability of this intermediate is a reliable predictor of the compound's susceptibility to degradation through such pathways.
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A Cost-Benefit Analysis of (3,5-Dibromo-4-methoxyphenyl)methanol in Multi-Step Synthesis: A Guide for Researchers
In the intricate landscape of multi-step organic synthesis, the selection of starting materials is a critical decision that profoundly impacts reaction efficiency, scalability, and overall project cost. This guide provides a comprehensive cost-benefit analysis of (3,5-Dibromo-4-methoxyphenyl)methanol, a versatile building block, in comparison to viable alternatives. This analysis is grounded in experimental data and practical considerations to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Introduction: The Strategic Importance of Substituted Benzyl Alcohols
Substituted benzyl alcohols are fundamental precursors in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and materials. The nature and position of substituents on the aromatic ring dictate the reactivity and synthetic utility of these building blocks. This compound, with its unique substitution pattern, offers a compelling combination of reactive handles for cross-coupling reactions and a methoxy group that influences the electronic properties of the molecule. This guide will delve into the practical implications of these features, particularly in the context of synthesizing high-value compounds like combretastatin A-4 analogues, which are potent anti-cancer agents.
Physicochemical Properties and Reactivity Profile
The utility of this compound in multi-step synthesis is intrinsically linked to its physicochemical properties.
| Property | This compound | (3,5-Dibromophenyl)methanol[1] | (3,5-Dibromo-4-methylphenyl)methanol | (3-Bromo-4-methoxyphenyl)methanol[2][3] |
| Molecular Weight | 295.94 g/mol | 265.93 g/mol | 279.96 g/mol | 217.06 g/mol |
| Structure | ||||
| Key Reactive Sites | Two bromine atoms for cross-coupling, hydroxyl group for oxidation or etherification. | Two bromine atoms for cross-coupling, hydroxyl group for oxidation or etherification. | Two bromine atoms for cross-coupling, hydroxyl group for oxidation or etherification. | One bromine atom for cross-coupling, hydroxyl group for oxidation or etherification. |
| Influence of Substituents | The electron-donating methoxy group can influence the reactivity of the aromatic ring and the benzylic position. The two bromine atoms provide sites for sequential or double functionalization. | The absence of a substituent at the 4-position provides a different electronic environment compared to the methoxy and methyl analogues. | The electron-donating methyl group has a less pronounced electronic effect than the methoxy group. | The single bromine atom allows for selective monofunctionalization. The methoxy group influences reactivity. |
The two bromine atoms on this compound are particularly advantageous for creating molecular diversity. They can be selectively functionalized in a stepwise manner or reacted simultaneously in cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The hydroxymethyl group can be readily oxidized to the corresponding aldehyde, a key functional group for transformations like the Wittig reaction, or used in etherification reactions.
Comparative Performance in a Key Synthetic Transformation: The Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds and is a pivotal step in the synthesis of combretastatin A-4 and its analogues. The electrophilicity of the aldehyde, derived from the corresponding benzyl alcohol, is a key determinant of the reaction's success.
While direct head-to-head comparative studies with identical reaction conditions are scarce in the literature, we can infer performance based on established principles of substituent effects on the reactivity of benzaldehydes. Electron-withdrawing groups generally enhance the electrophilicity of the carbonyl carbon, leading to faster reaction rates in nucleophilic additions like the Wittig reaction[4]. Conversely, electron-donating groups decrease the reaction rate[4].
Based on this principle, we can anticipate the following reactivity trend for the corresponding aldehydes in a Wittig reaction:
(3,5-Dibromophenyl)methanol (aldehyde derivative) > (3,5-Dibromo-4-methylphenyl)methanol (aldehyde derivative) > this compound (aldehyde derivative) > (3-Bromo-4-methoxyphenyl)methanol (aldehyde derivative)
However, it is crucial to note that reaction yield is not solely dependent on the rate of reaction. Other factors such as steric hindrance, stability of the ylide, and reaction conditions play a significant role. The choice of starting material will therefore involve a trade-off between reactivity and the desired final molecular structure.
Cost-Benefit Analysis
A thorough cost-benefit analysis must extend beyond the initial purchase price of the starting material to include factors such as reaction efficiency, the cost of reagents and catalysts, and the ease of purification.
| Starting Material | Representative Price (per gram) | Moles per $100 | Key Advantages | Key Disadvantages |
| This compound | ~$50 - $100 | ~0.003 - 0.007 | Two reactive bromine atoms for diversification; methoxy group for electronic modulation. | Higher cost per gram; potentially slower reaction rates in nucleophilic additions. |
| (3,5-Dibromophenyl)methanol | ~$2 - $2.5[5] | ~0.15 - 0.19 | Lower cost; potentially higher reactivity in nucleophilic additions. | Lacks the 4-position substituent for structural complexity. |
| (3,5-Dibromo-4-methylphenyl)methanol | ~$763[6] | ~0.0005 | Two reactive bromine atoms; methyl group offers a different electronic profile. | Very high cost. |
| (3-Bromo-4-methoxyphenyl)methanol | ~$7[2] | ~0.066 | Lower cost than the dibromo-methoxy analogue; allows for selective monofunctionalization. | Only one site for cross-coupling. |
(Note: Prices are approximate and can vary significantly between suppliers and purity grades.)
Analysis:
-
This compound is the reagent of choice when the synthetic strategy requires the introduction of two different substituents via sequential cross-coupling reactions, or when the electronic influence of the methoxy group is crucial for the biological activity of the target molecule. Its higher cost is justified by the increased molecular complexity that can be achieved in fewer synthetic steps.
-
(3,5-Dibromophenyl)methanol presents a more cost-effective option when a dibrominated scaffold is required and the absence of a substituent at the 4-position is acceptable. Its potentially higher reactivity in reactions like the Wittig olefination could lead to shorter reaction times or milder conditions.
-
(3,5-Dibromo-4-methylphenyl)methanol is a significantly more expensive alternative, and its use would only be justified if the specific electronic and steric properties of the methyl group are essential for the desired outcome.
-
(3-Bromo-4-methoxyphenyl)methanol is a cost-effective choice for syntheses requiring a single cross-coupling reaction. It offers the electronic benefits of the methoxy group at a lower price point than its dibrominated counterpart.
Experimental Protocols
To provide a practical context for this analysis, the following are representative, detailed protocols for the oxidation of a substituted benzyl alcohol to the corresponding aldehyde, and a subsequent Wittig reaction. These protocols are designed to be self-validating and highlight the key experimental considerations.
Protocol 1: Oxidation of Benzyl Alcohol to Benzaldehyde
This protocol describes a general method for the oxidation of a substituted benzyl alcohol to the corresponding aldehyde using pyridinium chlorochromate (PCC).
Materials:
-
Substituted benzyl alcohol (e.g., this compound)
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Celatom® or diatomaceous earth
-
Anhydrous magnesium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the substituted benzyl alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous DCM.
-
In a separate flask, prepare a slurry of PCC (1.5 eq) and silica gel in anhydrous DCM.
-
Add the PCC slurry to the solution of the alcohol at room temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celatom® or diatomaceous earth to remove the chromium salts.
-
Wash the filter cake with additional DCM.
-
Combine the organic filtrates and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography on silica gel using a hexanes/ethyl acetate gradient.
Protocol 2: Wittig Reaction of a Substituted Benzaldehyde
This protocol outlines a general procedure for the Wittig reaction between a substituted benzaldehyde and a phosphonium ylide.
Materials:
-
Substituted benzaldehyde (from Protocol 1)
-
Benzyltriphenylphosphonium chloride
-
Sodium hydroxide (50% w/w aqueous solution)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate
-
Propanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted benzaldehyde (1.0 eq) and benzyltriphenylphosphonium chloride (1.1 eq) in DCM.
-
With vigorous stirring, add the 50% sodium hydroxide solution dropwise.
-
Stir the reaction mixture vigorously at room temperature for 30 minutes. The reaction progress can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with DCM and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
The crude product, which will be a mixture of (Z)- and (E)-stilbene isomers, can be purified by recrystallization from a suitable solvent such as propanol to isolate the desired isomer.
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthetic sequence discussed.
Caption: Synthetic workflow from this compound.
Safety and Handling
All chemicals mentioned in this guide should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood.
-
This compound and its analogues: These are halogenated aromatic compounds and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.
-
Pyridinium chlorochromate (PCC): PCC is a toxic and oxidizing agent. Handle with extreme caution and avoid inhalation of dust.
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.
-
Sodium hydroxide (NaOH): NaOH is a corrosive base. Avoid contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion and Recommendations
The choice of a substituted benzyl alcohol in a multi-step synthesis is a strategic decision that requires a holistic assessment of cost, reactivity, and the desired final molecular architecture.
-
This compound is a premium building block that offers significant advantages for creating complex molecules with multiple points of diversity. Its higher initial cost can be offset by the efficiency gained in later stages of the synthesis.
-
For syntheses where cost is a primary driver and a dibrominated scaffold without a 4-position substituent is sufficient, (3,5-Dibromophenyl)methanol is a highly attractive and more reactive alternative.
-
When only a single point of diversification is required, (3-Bromo-4-methoxyphenyl)methanol provides a cost-effective solution while retaining the electronic benefits of the methoxy group.
Ultimately, the optimal choice will depend on the specific goals of the research program. By carefully considering the factors outlined in this guide, researchers can make a data-driven decision that aligns with their scientific objectives and budgetary constraints.
References
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Chemsrc. (2025, February 5). (3-Bromo-4-methoxyphenyl)methanol Price. Retrieved January 18, 2026, from [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of (3,5-Dibromo-4-methoxyphenyl)methanol
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific discovery. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining strict regulatory compliance. This guide provides a detailed, step-by-step protocol for the disposal of (3,5-Dibromo-4-methoxyphenyl)methanol, grounded in established safety principles and regulatory frameworks.
Section 1: Hazard Profile and Initial Assessment
Inferred Hazards Include:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Can cause significant irritation or damage to the eyes.[1]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as dust or vapor.[1]
-
Harmful if Swallowed (H302): Ingestion may lead to adverse health effects.[1]
-
Harmful to Aquatic Life (H402): Release into the environment can be detrimental to aquatic ecosystems.[3][4]
This hazard profile firmly classifies this compound as hazardous waste . Under no circumstances should it be disposed of via standard trash or drain disposal.
| Property | Information | Source |
| Chemical Name | This compound | - |
| Synonym | 3,5-Dibromobenzyl alcohol (for a similar structure) | |
| CAS Number | 145691-59-4 (for 3,5-Dibromobenzyl alcohol) | |
| Classification | Halogenated Organic Compound | [5][6] |
| Primary Hazards | Skin/Eye/Respiratory Irritant, Harmful if Swallowed, Aquatic Toxicity | [1][4] |
| Disposal Route | Regulated Hazardous Chemical Waste | [6][7] |
Section 2: The Core Principle: Segregation of Halogenated Waste
The single most important principle in disposing of this compound is segregation . Halogenated organic compounds (those containing Fluorine, Chlorine, Bromine, or Iodine) require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts.[5]
Why Segregation is Critical:
-
Cost: Co-mingling halogenated waste with non-halogenated waste contaminates the entire volume. This forces the entire, larger quantity of waste to be disposed of via the more expensive incineration route. Disposal costs for halogenated solvents can be two to three times higher than for non-halogenated solvents.[8][9]
-
Compliance & Safety: Mixing incompatible waste streams is a violation of safety protocols and regulations. Incompatible wastes must not be placed in the same container.[10] For instance, mixing halogenated solvents with acids or bases should be avoided.[6]
Therefore, all waste containing this compound must be collected in a container designated exclusively for HALOGENATED ORGANIC WASTE .[5][11][12]
Section 3: Step-by-Step Disposal Protocol
This protocol outlines the mandated procedure for collecting and disposing of this compound waste from the point of generation in compliance with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) guidelines for Satellite Accumulation Areas (SAAs).[10][13][14][15]
Step 1: Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing appropriate PPE.
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Step 2: Select the Appropriate Waste Container
-
Compatibility: Choose a container made of a material compatible with the waste. For this compound, a glass or high-density polyethylene (HDPE) container is suitable.[16] The container must be in good condition, free of leaks, with a secure, screw-top cap.[9][15]
-
Integrity: If a container shows any sign of degradation or begins to leak, the contents must be immediately transferred to a new, sound container.[10][13]
Step 3: Label the Waste Container Correctly Proper labeling is a strict regulatory requirement and is essential for safety. The label must be affixed to the container before the first drop of waste is added.[12][16] Your institution's Environmental Health & Safety (EHS) department will provide official hazardous waste tags. The tag must include:
-
Full Chemical Names: List all chemical constituents by their full name (e.g., "this compound"). Do not use abbreviations or chemical formulas.[12][15]
-
Approximate Percentages: Estimate the percentage of each component.
-
Hazard Identification: Indicate the relevant hazards (e.g., Irritant, Toxic).[10]
Step 4: Accumulate Waste in the Laboratory (Satellite Accumulation) The waste container must be managed within a designated Satellite Accumulation Area (SAA), which is the laboratory area at or near the point of waste generation and under the control of the lab personnel.[13][15][17]
-
Keep Containers Closed: The waste container must be securely capped at all times, except when you are actively adding waste.[10][12][13][15] Funnels should not be left in the opening.
-
Use Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container (like a tub or tray) to contain any potential spills or leaks.[7][16] This is a critical safety measure.
-
Store Safely: The SAA should be away from normal lab traffic and incompatible materials should be segregated.[16][18]
Step 5: Arrange for Final Disposal Once the waste container is nearly full (about 90%), or if you have accumulated waste for the maximum time allowed by your institution (often 6-12 months), you must arrange for its removal.[19][20]
-
Contact EHS: Follow your institution's specific procedure to request a chemical waste pickup from the EHS department or its equivalent.[7][15]
-
Do Not Transport: Laboratory personnel should not transport their own hazardous waste across public hallways or between buildings. This must be done by trained EHS professionals.
Section 4: Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for segregating and managing waste containing this compound.
Disposal decision workflow for this compound.
Section 5: Regulatory Framework
The procedures outlined in this guide are designed to comply with the primary federal regulations governing hazardous waste in the United States, established by the EPA under the Resource Conservation and Recovery Act (RCRA) .[20] Specifically, the in-lab management of waste falls under the Satellite Accumulation Area regulations found in 40 CFR § 262.15 .[10][13][14] Many academic institutions may also operate under the alternative standards of Subpart K, which provides additional flexibility but maintains stringent safety requirements.[19][21][22] Adherence to these protocols is not just best practice—it is a legal requirement.
By following this guide, you contribute to a culture of safety, protect our environment, and ensure our vital research continues without incident.
References
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Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories . U.S. Environmental Protection Agency. [Link]
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Hazardous Waste Generator Regulations Compendium Volume 1 Satellite Accumulation Areas . U.S. Environmental Protection Agency. [Link]
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Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
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Frequent Questions About Hazardous Waste Generation . U.S. Environmental Protection Agency. [Link]
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Satellite Accumulation Comments . Regulations.gov. [Link]
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Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]
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Hazardous Waste Handling 101: Proper Segregation, Storage, and Disposal Best Practices . Medium. [Link]
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Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories . Enviro-Safe. [Link]
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Hazardous Waste Segregation Guide . Bucknell University. [Link]
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How to Store and Dispose of Hazardous Chemical Waste . UC San Diego. [Link]
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Lab Waste Management and RCRA Updates for Colleges and Universities . NY.gov. [Link]
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Attachment 15 . Regulations.gov. [Link]
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A Researcher's Guide to the Safe Handling of (3,5-Dibromo-4-methoxyphenyl)methanol
Hazard Identification and Risk Assessment
(3,5-Dibromo-4-methoxyphenyl)methanol is a solid at room temperature and belongs to the family of brominated aromatic compounds. Based on data from structurally similar molecules, the primary hazards are anticipated to be:
-
Skin Irritation and Corrosion: Similar brominated and methoxy-substituted phenyl compounds are known to cause skin irritation.[1][2][3] Prolonged or repeated contact may lead to dermatitis.
-
Serious Eye Damage/Irritation: Contact with the eyes is likely to cause serious irritation and potential damage.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2][3]
-
Toxicity: While specific data is unavailable, related compounds are harmful if swallowed, inhaled, or absorbed through the skin.[1][2] The presence of bromine atoms and a methanol derivative functional group suggests a need for cautious handling.[4][5][6][7][8][9][10]
A thorough risk assessment should be conducted before any new experimental procedure involving this compound.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is the cornerstone of safe laboratory practice when handling this compound. The following table outlines the recommended PPE, categorized by the level of protection required.
| Protection Level | Equipment | Specifications and Rationale |
| Primary | Chemical Splash Goggles | Must meet ANSI Z87.1 standards.[11][12] Goggles provide a seal around the eyes to protect against splashes and fine dust.[13] |
| Nitrile or Neoprene Gloves | Provides good resistance to a range of organic solvents and chemicals.[14] Double-gloving is recommended for extended operations. | |
| Laboratory Coat | A flame-resistant lab coat with long sleeves and a secure front closure is mandatory to protect against splashes and spills.[12] | |
| Secondary | Face Shield | To be worn over chemical splash goggles during procedures with a high risk of splashing or aerosol generation.[12] |
| Chemical-Resistant Apron | Recommended for large-scale operations or when there is a significant risk of spills. | |
| Respiratory | NIOSH-approved Respirator | Required if engineering controls (e.g., fume hood) are insufficient to control exposure to dust or aerosols, or during spill cleanup.[12] |
Donning and Doffing PPE Workflow
The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.
Operational Plan: From Benchtop to Waste
A systematic approach to handling this compound is essential for minimizing exposure and ensuring a safe working environment.
3.1. Engineering Controls
-
Chemical Fume Hood: All work with this compound, including weighing, transferring, and reactions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][6]
-
Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[15]
3.2. Handling Procedures
-
Preparation: Before starting work, ensure that all necessary PPE is available and in good condition. Designate a specific area within the fume hood for the handling of this compound.
-
Weighing and Transfer: Use a disposable weighing boat or a tared container to weigh the solid. Handle with care to avoid generating dust. If transferring the solid, use a spatula and minimize the drop height.
-
In Solution: When working with solutions of the compound, be mindful of the solvent's hazards in addition to the solute. Use a sealed container for mixing and transferring solutions.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or an oil bath. Avoid open flames.[11]
-
Post-Procedure: After completing the work, decontaminate the work area and any equipment used.
3.3. Spill Management
In the event of a spill, immediate and appropriate action is crucial.
For small spills, wear appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand, and then carefully collect the material into a designated hazardous waste container.[16] Do not use combustible materials like sawdust.[16] Clean the spill area with soap and water. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[16]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, it must be disposed of as hazardous waste.[17]
Waste Segregation and Collection
-
Solid Waste: Collect solid this compound waste, including contaminated weighing boats and paper towels, in a clearly labeled, sealed, and compatible hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled container for halogenated organic waste.[17][18] Do not mix with non-halogenated organic waste, as this can increase disposal costs.[19]
-
Contaminated PPE: Used gloves and other disposable PPE should be placed in a designated hazardous waste bag.
Disposal Workflow
-
Segregate: Separate halogenated waste from non-halogenated waste streams.
-
Label: Clearly label all waste containers with "Hazardous Waste," the chemical name, and any associated hazards.[18]
-
Store: Store waste containers in a designated, well-ventilated, and secondary containment area until they are collected for disposal.
-
Arrange Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[16]
Emergency Procedures
In case of accidental exposure, immediate first aid is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
Always have the Safety Data Sheet (SDS) for this or a similar compound available for emergency responders.
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
- Benchchem. Proper Disposal Procedures for Halogenated Organic Acid Waste (Designated "Ch282-5").
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
- Unknown. hazardous waste segregation.
- Cornell EHS. 7.2 Organic Solvents.
- National Research Council. LCSS: BROMINE. 1995.
- Unknown. Halogenated Solvents.
- Princeton EHS. Section 6C: Protective Equipment | Office of Environmental Health and Safety.
- TigerWeb. Safety in Organic Chemistry Laboratory.
- Environmental Health and Safety at Providence College. Bromine in orgo lab SOP.
- Unknown. 14.
- US EPA. Personal Protective Equipment. 2025-09-12.
- Sigma-Aldrich. SAFETY DATA SHEET. 2025-11-06.
- Organic Syntheses. Working with Hazardous Chemicals.
- Unknown. Chemical Safety: Personal Protective Equipment.
- CHEMM. Personal Protective Equipment (PPE).
- CymitQuimica. Safety Data Sheet. 2024-12-19.
- ECHEMI. 4-Bromo-3,5-dimethoxybenzyl alcohol SDS, 61367-62-2 Safety Data Sheets.
- ChemTalk. Lab Safety Equipment & PPE.
- PubChem. (2-Bromo-4,5-dimethoxyphenyl)methanol | C9H11BrO3 | CID 618887.
- Fisher Scientific. SAFETY DATA SHEET.
- ChemScene. 145691-59-4 | (3,5-Dibromophenyl)methanol.
- Wikipedia. Methanol toxicity.
- MedChemExpress. 4-Methoxybenzyl alcohol-SDS-MedChemExpress. 2024-11-18.
- Unknown. METHANOL SAFE HANdLING MANUAL.
- MSF. for health professionals - methanol poisoning.
- NCBI Bookshelf. Methanol Toxicity - StatPearls. 2025-02-06.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. (2-Bromo-4,5-dimethoxyphenyl)methanol | C9H11BrO3 | CID 618887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. LCSS: BROMINE [web.stanford.edu]
- 5. ehs.providence.edu [ehs.providence.edu]
- 6. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 7. orgsyn.org [orgsyn.org]
- 8. Methanol toxicity - Wikipedia [en.wikipedia.org]
- 9. methanolpoisoning.msf.org [methanolpoisoning.msf.org]
- 10. Methanol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 15. methanol.org [methanol.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. bucknell.edu [bucknell.edu]
- 18. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 19. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

